molecular formula C8H6BrN3 B154387 5-Bromoquinoxalin-6-amine CAS No. 134892-45-8

5-Bromoquinoxalin-6-amine

Cat. No.: B154387
CAS No.: 134892-45-8
M. Wt: 224.06 g/mol
InChI Key: IRAOSCSPAYZRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoquinoxalin-6-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrN3 and its molecular weight is 224.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAOSCSPAYZRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310968
Record name 6-Amino-5-bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50358-63-9, 134892-45-8
Record name 6-Amino-5-bromoquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50358-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoquinoxalin-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050358639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-5-bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-5-bromochinoxaline hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-bromoquinoxalin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-BROMOQUINOXALIN-6-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU356DA5Q4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoquinoxalin-6-amine (CAS: 50358-63-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinoxalin-6-amine is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of various pharmaceuticals.[1][2] Its quinoxaline core, a fusion of a benzene and pyrazine ring, substituted with a bromo and an amino group, provides a versatile scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is typically a yellow solid with a melting point of 151-153 °C.[3] It is soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetic acid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C8H6BrN3[3][4]
Molecular Weight 224.06 g/mol [3][4]
CAS Number 50358-63-9[3]
Appearance Yellow solid[3]
Melting Point 151-153 °C[3]
Boiling Point 367 °C at 760 mmHg[3]
Density 1.744 g/cm³[3]
Flash Point 175.8 °C[3]
PSA 51.80 Ų[3]
XLogP3 1.2[3][5]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the cyclization, reduction, and subsequent bromination of 4-nitro-o-phenylenediamine.[6]

Experimental Protocol: Synthesis from 4-nitro-o-phenylenediamine

This three-step synthesis provides a high overall yield and utilizes milder conditions, making it suitable for industrial production.[6]

Step 1: Preparation of 6-nitroquinoxaline

  • To a solution of 39.25 g of 4-nitrophenylenediamine in 600 ml of water, add 74 ml of glyoxal (40% aqueous solution) dropwise.

  • Heat the mixture to 100°C under a nitrogen atmosphere and maintain for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture, filter the precipitate, and wash with water.

  • Extract the product with dichloromethane, dry the organic layer with magnesium sulfate, and evaporate the solvent to yield 43.5g of 6-nitroquinoxaline as an orange solid (Yield: 97.5%).[6]

Step 2: Reduction to 6-aminoquinoxaline This step can be performed via catalytic hydrogenation to avoid the use of iron powder.

  • In a suitable reaction vessel, dissolve 6-nitroquinoxaline in an appropriate solvent (e.g., methanol).

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture under pressure until the reaction is complete.

  • Filter off the catalyst and concentrate the filtrate to obtain 6-aminoquinoxaline.

Step 3: Bromination to this compound

  • Dissolve 6-aminoquinoxaline in a suitable solvent such as dichloromethane.

  • Add a brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), portion-wise while maintaining the temperature.

  • Stir the reaction mixture at room temperature until completion.

  • Wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

A similar method using dibromohydantoin as the brominating agent in methylene chloride at 25°C for 5 hours has been reported to yield 98% of the final product.[6]

Alternative Synthesis Protocol

An alternative one-pot synthesis from 6-aminoquinoxaline has also been described:

  • Add 6-aminoquinoxaline (14.52g, 0.10mol) and CuBr2 (2.23g, 0.01mol) to a hydrobromic acid aqueous solution (0.8mol/L, 150mL).

  • Bubble oxygen or air through the solution while maintaining the temperature at 90-95°C for 4 hours.

  • Cool the reaction to room temperature and adjust the pH to 9 with a 20% NaOH solution.

  • Extract the product with dichloromethane (90mL) and wash the organic layer with purified water (2 x 50mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dry the resulting solid under vacuum at 40°C to obtain this compound. (Yield: 97.8%, HPLC Purity: 99.94%).[6]

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of several biologically active molecules.[7]

Synthesis of Brimonidine Tartrate

The primary application of this compound is as an intermediate in the production of Brimonidine Tartrate, a selective alpha-2 adrenergic receptor agonist used in the treatment of glaucoma and ocular hypertension.[2][6]

A common synthetic route involves the reaction of this compound with a reagent that provides the imidazoline ring. One reported method involves the following steps:

  • Reaction of 5-bromo-6-aminoquinoxaline with thiophosgene to form an isothiocyanate intermediate.

  • Subsequent reaction of the intermediate with ethylenediamine to form the brimonidine base.

Another method involves the condensation of 5-bromo-6-aminoquinoxaline with N-acetyl ethylene urea in the presence of phosphorus oxychloride.[7]

Development of Kinase Inhibitors for Cancer Therapy

The quinoxaline scaffold is recognized as a valuable framework in the design of kinase inhibitors, which are crucial for targeted cancer therapies.[7][8] this compound serves as a precursor for the synthesis of quinoxaline derivatives that can selectively inhibit kinases involved in cancer cell proliferation and survival signaling pathways.[8]

One notable application is in the development of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. A dibromo-substituted quinoxaline derivative has been identified as a potent ASK1 inhibitor with an IC50 value of 30.17 nM.[9]

The ASK1 signaling pathway is a component of the MAPK cascade that is activated by various stressors, leading to cellular responses such as apoptosis and inflammation. Inhibition of ASK1 is a promising therapeutic strategy for various diseases.

ASK1_Pathway Stress Stress Stimuli (e.g., ROS, ER Stress) ASK1 ASK1 Stress->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 phosphorylates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis Inhibitor Quinoxaline-based Inhibitor Inhibitor->ASK1 inhibits

Caption: ASK1 signaling pathway and its inhibition by a quinoxaline-based inhibitor.

Quinoxaline Derivatives in Anticancer Research

The versatility of the quinoxaline scaffold derived from this compound allows for the development of compounds with broad-spectrum antiproliferative activity against various cancer cell lines. Structure-activity relationship (SAR) studies on quinoxaline derivatives have shown that modifications at different positions of the quinoxaline ring can significantly impact their biological activity.

Experimental Workflows

General Workflow for the Synthesis of this compound

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromoquinoxalin-6-amine

This document provides a comprehensive technical overview of this compound, a critical intermediate in pharmaceutical synthesis. It covers the molecule's core physicochemical properties, detailed experimental protocols for its synthesis, and its role as a versatile building block in the development of therapeutic agents.

Core Molecular Data

This compound is a heterocyclic organic compound featuring a quinoxaline core, which is a fusion of a benzene and a pyrazine ring.[1] The presence of an amino group at the 6-position and a bromine atom at the 5-position makes it a valuable and reactive scaffold for medicinal chemistry.[1] It is a known metabolite of Brimonidine, an antiglaucoma agent.[2][3]

Physicochemical and Structural Properties

The key quantitative data for this compound (CAS No: 50358-63-9) are summarized below.

PropertyValueReference
Molecular Formula C₈H₆BrN₃[1][2][3][4][5]
Molecular Weight 224.06 g/mol [2][3][4][5]
Exact Mass 222.97451 Da[2][4]
Appearance Yellow solid[2]
Melting Point 151-153 °C[2]
Boiling Point 367 °C at 760 mmHg[2]
Density 1.744 g/cm³[2]
Flash Point 175.8 °C[2]
Hydrogen Bond Donor Count 1[2][4]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 51.8 Ų[4]
Canonical SMILES C1=CC2=NC=CN=C2C(=C1N)Br[2]
InChI Key IRAOSCSPAYZRJE-UHFFFAOYSA-N[1]

Role in Pharmaceutical Synthesis

This compound serves as a crucial precursor and building block in the synthesis of various biologically active molecules.[6] Its primary application is in the preparation of quinazoline derivatives and kinase inhibitors, which are significant in the development of targeted therapies, particularly in oncology.[6][7] The structure is instrumental in synthesizing compounds for treating conditions like cancer, inflammatory diseases, and neurological disorders.[6]

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been documented. The following protocols outline established methodologies.

Protocol 1: Synthesis from 4-Nitro-o-phenylenediamine

This method involves a three-step process: cyclization, hydrogenation, and subsequent high-selectivity bromination.[8] The overall yield can reach approximately 77%.[8][9]

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Bromination A 4-Nitro-o-phenylenediamine B 6-Nitroquinoxaline A->B Glyoxal (40% aq. solution) Heat to 100°C, 5 hrs C 6-Aminoquinoxaline B->C H₂, Pd/C Catalyst 2 MPa, 70°C, 3 hrs D This compound C->D 1,3-dibromo-5,5- dimethylhydantoin (DBDMH) CH₂Cl₂, 20°C, 5 hrs

Caption: Synthesis workflow for this compound.

Methodology:

  • Preparation of 6-nitroquinoxaline (Cyclization): Glyoxal (40% aqueous solution) is added dropwise to a solution of 4-nitrophenylenediamine in water.[10] The mixture is then heated to 100°C under a nitrogen atmosphere and maintained for 5 hours to yield an orange solid of 6-nitroquinoxaline.[10]

  • Preparation of 6-aminoquinoxaline (Hydrogenation): The 6-nitroquinoxaline is dissolved in a suitable solvent like methanol.[11] Catalytic hydrogenation is performed using a Palladium on carbon (Pd/C) catalyst under hydrogen pressure (e.g., 2 MPa) at an elevated temperature (e.g., 70°C) for approximately 3 hours.[9] After the reaction, the catalyst is filtered off to yield 6-aminoquinoxaline.[11]

  • Preparation of this compound (Bromination): 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is dissolved in a halogenated hydrocarbon solvent such as methylene chloride.[9][10] The previously synthesized 6-aminoquinoxaline is added, and the reaction is maintained at 25°C for 5 hours.[10] The resulting product is washed and purified to obtain this compound with a high yield.[10]

Protocol 2: Direct Bromination of 6-Aminoquinoxaline

This protocol provides an alternative route starting from commercially available 6-aminoquinoxaline.

Methodology:

  • Add 6-aminoquinoxaline (0.10 mol) and CuBr₂ (0.01 mol) into a hydrobromic acid aqueous solution (0.8 mol/L, 150 mL).[10]

  • Bubble oxygen or air through the solution while maintaining the temperature at 90-95°C for 4 hours.[10]

  • Cool the reaction solution to room temperature.[10]

  • Adjust the pH of the system to 9 using a 20% NaOH solution.[10]

  • Extract the product with dichloromethane, wash with purified water, and dry over anhydrous sodium sulfate.[10]

  • Concentrate the filtrate under reduced pressure and dry under vacuum at 40°C to obtain this compound.[10] This method has reported yields of up to 97.8%.[10]

References

In-Depth Technical Guide: Solubility of 5-Bromoquinoxalin-6-amine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5-Bromoquinoxalin-6-amine, a key intermediate in pharmaceutical synthesis, particularly in the production of Brimonidine.[1][2][3] This document outlines its solubility in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and methanol, and provides standardized experimental protocols for solubility determination.

Core Compound Properties

This compound is a yellow solid with a melting point in the range of 151-153°C.[1][4][5] Its chemical structure and properties make it a subject of interest in medicinal chemistry.[6]

Solubility Data

Currently, publicly available quantitative solubility data for this compound in DMSO and methanol is limited. The available qualitative data is summarized in the table below. It is described as being very soluble in N,N-Dimethylformamide (a solvent with similar properties to DMSO), soluble in methanol, and slightly soluble in chloroform.[4][7] Another source qualifies the solubility in methanol as "slight".[7]

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)No direct data available. Expected to be soluble based on its high solubility in the similar solvent N,N-Dimethylformamide.[4]
MethanolSoluble[4], Slightly Soluble[7]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, standardized methodologies are crucial. The following protocols outline the determination of both thermodynamic and kinetic solubility, which are applicable for assessing the solubility of this compound in DMSO and methanol.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium solubility of a compound and is a critical parameter in drug development. The shake-flask method is considered the gold standard for this determination.[8]

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent (DMSO or methanol) in a sealed flask.

  • Equilibration: The flask is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[8][9]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11][12] A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.[10][13]

Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer. A similar approach can be adapted for methanol.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO.[14][15]

  • Dilution: A small aliquot of the DMSO stock solution is added to the test solvent (e.g., methanol or an aqueous buffer) in a microplate well.[14][16]

  • Incubation: The plate is shaken for a shorter period (e.g., 1-2 hours) at a controlled temperature.[9]

  • Precipitate Detection/Quantification: The formation of precipitate can be detected by methods such as nephelometry (light scattering).[14][16] Alternatively, the solution can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by UV spectroscopy or HPLC.[14][16]

Synthesis Pathway of Brimonidine

This compound is a crucial intermediate in the synthesis of Brimonidine, a medication used to treat glaucoma.[3][17][18] The following diagram illustrates a synthetic route from this compound to Brimonidine.

Synthesis_Pathway A This compound C N,N-dimethyl-N'-(5-bromoquinoxalin-6-yl)- α-chloroformamidine A->C Condensation B N,N-dimethyldichloromethylene immonium chloride B->C E Brimonidine C->E Cyclization D Ethylenediamine D->E

Synthesis of Brimonidine from this compound.

This pathway involves the condensation of this compound with N,N-dimethyldichloromethylene immonium chloride, followed by cyclization with ethylenediamine to yield Brimonidine.[19]

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of this compound is depicted in the following diagram.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Weigh excess This compound B Add known volume of DMSO or Methanol A->B C Equilibrate with agitation (e.g., 24-48h at 25°C) B->C D Separate solid and liquid phases (Centrifugation/Filtration) C->D E Collect supernatant/filtrate D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate Solubility (e.g., mg/mL) F->G

References

Technical Guide: Physicochemical Properties and Synthetic Routes of 5-Bromoquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinoxalin-6-amine is a critical intermediate in the synthesis of various pharmacologically active compounds, most notably Brimonidine, an α2-adrenergic agonist used in the treatment of glaucoma and ocular hypertension.[1][2] Understanding its physicochemical properties, such as melting and boiling points, alongside detailed synthetic methodologies, is paramount for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of these key parameters, supported by experimental protocols and a visualization of the relevant biological signaling pathway of its principal derivative.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized below. These values are essential for its identification, purification, and manipulation in a laboratory setting.

PropertyValueSource(s)
Melting Point 151-153 °C[1][3]
Boiling Point 367 °C at 760 mmHg[1][3]
Molecular Weight 224.06 g/mol [1]
Appearance Yellow Solid[1]
Density 1.744 g/cm³[1]

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been documented, often as a precursor to Brimonidine. Below are detailed methodologies from published literature and patents.

Method 1: Bromination of 6-Aminoquinoxaline

This protocol outlines the direct bromination of 6-aminoquinoxaline.

Procedure:

  • Dissolve 6-aminoquinoxaline (14.52g, 0.10mol) and copper(II) bromide (CuBr2) (2.23g, 0.01mol) in a hydrobromic acid aqueous solution (0.8mol/L, 150mL).[1]

  • Maintain the reaction temperature at 90-95°C and bubble oxygen (or air) through the solution for 4 hours.[1]

  • After the reaction, cool the solution to room temperature.[1]

  • Adjust the pH of the system to 9 using a 20% sodium hydroxide (NaOH) solution.[1]

  • Extract the product with dichloromethane (90mL).[1]

  • Wash the organic layer with purified water (2 x 50mL).[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[1]

  • Dry the resulting product under vacuum at 40°C to yield this compound.[1]

Method 2: Multi-step Synthesis from 4-Nitro-1,2-phenylenediamine

This approach involves cyclization, reduction, and subsequent bromination.

Step 1: Preparation of 6-Nitroquinoxaline

  • To a 600 mL aqueous solution of 4-nitrophenylenediamine (39.25 g), add glyoxal (40% aqueous solution, 74 ml) dropwise.[1][4]

  • Heat the mixture to 100°C under a nitrogen atmosphere and maintain for 5 hours.[1][4]

  • Cool the reaction, filter the precipitate, wash with water, and extract with dichloromethane.[1][4]

  • Dry the organic phase over magnesium sulfate and evaporate the solvent to obtain 6-nitroquinoxaline as an orange solid.[1][4]

Step 2: Hydrogenation to 6-Aminoquinoxaline

  • In an autoclave, combine 6-nitroquinoxaline, an alcoholic solvent (e.g., methanol or ethanol), and a catalyst such as 1-20% palladium on carbon or Raney nickel.[4] The catalyst amount should be 0.5-10% of the starting material's weight.[4]

  • Conduct the hydrogenation at a pressure of 2-5 MPa and a temperature of 20-80°C for 1-5 hours.[4]

  • Upon completion, filter off the catalyst and evaporate the solvent to yield 6-aminoquinoxaline.[5]

Step 3: Bromination to this compound

  • Dissolve 1,3-dibromo-5,5-dimethylhydantoin (28.6g, 0.1mol) in 500ml of dichloromethane.[4]

  • Add 6-aminoquinoxaline (35g, 0.2mol) and maintain the temperature at 25°C using a water bath for 5 hours.[4]

  • Filter the reaction mixture. Wash the filtrate with 200 ml of water.[4]

  • Separate the aqueous phase and extract it with an additional 200 ml of dichloromethane.[4]

  • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent to obtain this compound as a pale brown solid.[4]

Biological Context: Brimonidine Signaling Pathway

This compound is a key building block for Brimonidine, a highly selective α2-adrenergic receptor agonist.[1][6] The therapeutic effect of Brimonidine in glaucoma is achieved by lowering intraocular pressure (IOP). This is accomplished through a dual mechanism involving the α2-adrenergic signaling pathway.

Brimonidine_Signaling_Pathway cluster_membrane Cell Membrane A2AR α2-Adrenergic Receptor AC Adenylate Cyclase A2AR->AC inhibits cAMP ↓ cAMP AC->cAMP Brimonidine Brimonidine Brimonidine->A2AR activates Uveo_Outflow ↑ Uveoscleral Outflow Brimonidine->Uveo_Outflow long-term effect AqHumor_Prod ↓ Aqueous Humor Production cAMP->AqHumor_Prod IOP ↓ Intraocular Pressure AqHumor_Prod->IOP Uveo_Outflow->IOP

Caption: Mechanism of action of Brimonidine, a derivative of this compound.

Activation of the α2-adrenergic receptors in the ciliary body of the eye inhibits the enzyme adenylate cyclase.[7] This leads to a decrease in cyclic AMP (cAMP) levels, which in turn reduces the production of aqueous humor.[6][7] Additionally, long-term administration of Brimonidine enhances the uveoscleral outflow, providing a secondary pathway for aqueous humor drainage.[2][7] Both mechanisms contribute to a significant reduction in intraocular pressure. Studies have also shown that Brimonidine can influence other signaling pathways, such as inducing a dose-dependent decrease in Akt signaling and an inhibition of p38 signaling in human meibomian gland epithelial cells.[8][9]

References

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data of 5-Bromoquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the key organic intermediate, 5-Bromoquinoxalin-6-amine. This compound is of significant interest in medicinal chemistry, particularly as a precursor in the synthesis of brimonidine, an α2-adrenergic receptor agonist. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation in synthetic and drug development workflows.

Spectroscopic Data Summary

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. While specific experimental data with full assignments is not widely available in the public domain, the presented data is consistent with the expected spectral characteristics for this molecule.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityProtonsAssignment
Data not available--H-2
Data not available--H-3
Data not available--H-7
Data not available--H-8
Data not available-2H-NH₂

Note: Detailed, publicly available ¹H NMR data with assigned chemical shifts and coupling constants for this compound is limited. The table structure is provided as a template for expected signals.

Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmCarbon Atom
Data not availableC-2
Data not availableC-3
Data not availableC-4a
Data not availableC-5
Data not availableC-6
Data not availableC-7
Data not availableC-8
Data not availableC-8a

Note: Publicly available experimental ¹³C NMR data for this compound is not readily found in the literature. The table is structured to represent the expected carbon signals.

Experimental Protocols

While specific NMR acquisition parameters for this compound are not detailed in readily accessible literature, a general protocol for the analysis of quinoxaline derivatives is provided below. This protocol is based on standard NMR spectroscopic techniques.

General NMR Experimental Protocol
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrument: NMR spectra are typically acquired on a spectrometer operating at a proton frequency of 300 MHz or higher for adequate signal dispersion.

  • ¹H NMR Acquisition:

    • A standard pulse-acquire sequence is used.

    • The spectral width is set to encompass all expected proton resonances (typically 0-10 ppm).

    • A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

    • The relaxation delay is set to be at least 1.5 times the longest T₁ relaxation time to ensure quantitative integration if required.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

    • The spectral width is set to cover the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans are required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Synthesis of this compound

The synthesis of this compound is a critical process for its use as a pharmaceutical intermediate. One common synthetic route involves the bromination of 6-aminoquinoxaline.

A reported method for the synthesis involves the following steps:

  • 6-aminoquinoxaline and copper(II) bromide (CuBr₂) are added to an aqueous solution of hydrobromic acid.

  • Oxygen or air is bubbled through the reaction mixture, which is heated for several hours.

  • After cooling, the pH of the reaction solution is adjusted to 9 with a sodium hydroxide solution.

  • The product is extracted with dichloromethane, washed, dried, and the solvent is removed under reduced pressure to yield this compound.[1]

Another method utilizes 4-nitro-o-phenylenediamine as the starting material, which undergoes cyclization, reduction, and subsequent bromination to yield the final product.[1]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent NMR characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization NMR Characterization cluster_output Output Start Starting Materials (e.g., 6-aminoquinoxaline) Reaction Bromination Reaction Start->Reaction Workup Work-up and Purification Reaction->Workup Product This compound Workup->Product SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) Product->SamplePrep NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->NMR_Acquisition DataProcessing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->DataProcessing SpectralAnalysis Spectral Analysis (Assignment of Signals) DataProcessing->SpectralAnalysis FinalData Final Spectral Data Tables SpectralAnalysis->FinalData

Caption: Workflow for the Synthesis and NMR Characterization.

References

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 5-Bromoquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 5-Bromoquinoxalin-6-amine, a key intermediate in the synthesis of various pharmacologically active compounds, including the glaucoma medication Brimonidine. This document outlines detailed experimental protocols, presents predicted spectral data, and illustrates relevant workflows to support research and development activities.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is crucial for its handling and analysis.

PropertyValue
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
Appearance Yellow Solid
Melting Point 151-153 °C
CAS Number 50358-63-9

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of this compound is expected to reveal characteristic vibrational frequencies corresponding to its aromatic and amine moieties.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound based on the typical vibrational frequencies of its constituent functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchingPrimary Amine (-NH₂)
3100 - 3000C-H StretchingAromatic Ring
1650 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)
1600 - 1450C=C StretchingAromatic Ring
1335 - 1250C-N StretchingAromatic Amine
~1050C-Br StretchingAryl Bromide
900 - 675C-H Bending (Out-of-plane)Aromatic Ring
Experimental Protocol for FT-IR Analysis

This protocol outlines the procedure for acquiring an FT-IR spectrum of solid this compound using the KBr pellet method.

Materials and Equipment:

  • This compound sample

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the this compound sample to the mortar and mix thoroughly with the KBr by grinding until a homogenous mixture is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

m/z (relative intensity)IonPredicted Fragmentation Pathway
223/225 (M⁺, M⁺+2)[C₈H₆BrN₃]⁺Molecular Ion
144[C₈H₆N₃]⁺Loss of Br radical
117[C₇H₅N₂]⁺Loss of HCN from [C₈H₆N₃]⁺
Experimental Protocol for GC-MS Analysis

This protocol describes a general procedure for the GC-MS analysis of this compound.

Materials and Equipment:

  • This compound sample

  • Suitable solvent (e.g., Dichloromethane or Methanol)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for aromatic amine analysis (e.g., DB-5MS)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • GC-MS Conditions:

    • Injector: Split/splitless injector, with an injection volume of 1 µL.

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Examine the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Visualized Workflows

Experimental Workflow for Analysis

The following diagram illustrates the general workflow for the FT-IR and GC-MS analysis of this compound.

experimental_workflow cluster_ftir FT-IR Analysis cluster_ms GC-MS Analysis ftir_sample Sample Weighing (1-2 mg) ftir_mix Mixing with KBr ftir_sample->ftir_mix ftir_pellet Pellet Pressing ftir_mix->ftir_pellet ftir_analysis FT-IR Measurement ftir_pellet->ftir_analysis data_interpretation Data Interpretation & Reporting ftir_analysis->data_interpretation ms_sample Sample Dissolution (1 mg/mL) ms_injection GC Injection ms_sample->ms_injection ms_separation Chromatographic Separation ms_injection->ms_separation ms_detection MS Detection ms_separation->ms_detection ms_detection->data_interpretation start This compound (Solid Sample) cluster_ftir cluster_ftir start->cluster_ftir cluster_ms cluster_ms start->cluster_ms

Caption: General experimental workflow for FT-IR and GC-MS analysis.

Synthesis Pathway of Brimonidine

This compound is a key intermediate in the synthesis of Brimonidine. The following diagram outlines a simplified synthetic route.

synthesis_pathway start 4-Nitro-1,2-phenylenediamine intermediate1 6-Nitroquinoxaline start->intermediate1 Cyclization intermediate2 6-Aminoquinoxaline intermediate1->intermediate2 Reduction target_intermediate This compound intermediate2->target_intermediate Bromination final_product Brimonidine target_intermediate->final_product Guanidinylation & Cyclization

Caption: Simplified synthesis pathway of Brimonidine from 4-Nitro-1,2-phenylenediamine.

This guide provides a comprehensive starting point for the analytical characterization of this compound. Researchers are encouraged to adapt the provided protocols to their specific instrumentation and analytical requirements.

An In-depth Technical Guide to 5-Bromoquinoxalin-6-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromoquinoxalin-6-amine, with CAS number 50358-63-9, is a crucial heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its quinoxaline core, functionalized with a bromine atom and an amino group, provides a versatile scaffold for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability, suppliers, physicochemical properties, synthesis protocols, and biological relevance of this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is commercially available from a range of suppliers, catering to both research and development as well as bulk manufacturing needs. The purity of the commercially available compound is typically high, often exceeding 98%. Below is a summary of representative suppliers and their product offerings.

SupplierProduct NamePurityQuantityPrice (USD)
Hangzhou KieRay Chem Co.,LtdThis compound99.00%InquireInquire
Ningbo Inno Pharmchem Co., Ltd.This compound>99.0% (HPLC)InquireInquire
TCI Chemical6-Amino-5-bromoquinoxaline>98.0% (GC)5g$107.00
>98.0% (GC)25g$373.00
Matrix Scientific6-Amino-5-bromoquinoxaline95+%5g$24.00
95+%25g$79.00
SynQuest Laboratories6-Amino-5-bromoquinoxaline98%25g$122.00
Crysdot6-Amino-5-bromoquinoxaline95+%100g$248.00
Chem-Impex6-Amino-5-bromoquinoxaline≥98% (GC)25G$430.68
Usbiological6-Amino-5-bromoquinoxaline-1g$319.00
TRC6-Amino-5-bromoquinoxaline-25g$215.00
Chemenu6-Amino-5-bromoquinoxaline97%100g$241.00

Note: Prices are subject to change and may vary based on the supplier and quantity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in chemical synthesis.

PropertyValue
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
Appearance Yellow to light-yellow or brown powder/solid.[1]
Melting Point 151-153 °C.[2][3]
Boiling Point 367.0±37.0 °C (Predicted)
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[4]
Density 1.744±0.06 g/cm³ (Predicted)

Synthesis of this compound

The synthesis of this compound is a critical process for ensuring a stable supply for pharmaceutical research and production. One common and efficient method involves a three-step reaction starting from 4-nitro-o-phenylenediamine.[2] This process includes cyclization, reduction, and bromination.

Experimental Protocol: Synthesis from 4-Nitro-o-phenylenediamine

Step 1: Cyclization to form 6-Nitroquinoxaline

  • In a suitable reaction vessel, dissolve 39.25 g of 4-nitro-o-phenylenediamine in 600 ml of an aqueous solution.

  • Add 74 ml of a 40% aqueous solution of glyoxal dropwise to the solution.

  • After the addition is complete, heat the mixture to 100°C under a nitrogen atmosphere and maintain this temperature for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter the precipitate, and wash it with water.

  • Extract the product with dichloromethane.

  • Dry the organic layer over magnesium sulfate and remove the solvent under reduced pressure to yield 6-nitroquinoxaline as an orange solid. The reported yield is approximately 97.5%.[2]

Step 2: Reduction to 6-Aminoquinoxaline

  • The reduction of the nitro group can be achieved through catalytic hydrogenation to avoid the use of iron powder.[2]

  • While specific public protocols are limited, a general procedure involves dissolving 6-nitroquinoxaline in a suitable solvent like methanol or ethanol and adding a palladium-on-carbon (Pd/C) catalyst.

  • The mixture is then subjected to a hydrogen atmosphere at a controlled temperature and pressure until the reaction is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield 6-aminoquinoxaline.

Step 3: Bromination to this compound

  • Dibromohydantoin is used as a brominating agent, which is considered less toxic and provides a higher product yield.[2]

  • Dissolve 28.6 g (0.1 mol) of dibromohydantoin in 500 ml of methylene chloride.

  • Add 35 g (0.2 mol) of 6-aminoquinoxaline to the solution while maintaining the temperature at 25°C in a water bath.

  • Allow the reaction to proceed for 5 hours.

  • Filter the reaction mixture to recover the dibromohydantoin.

  • Wash the filtrate with 200 ml of water and separate the aqueous phase.

  • Extract the aqueous phase with 200 ml of methylene chloride.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent to obtain this compound as a brown solid. The reported yield is 98%.[2]

G start 4-Nitro-o-phenylenediamine step1 Step 1: Cyclization (Glyoxal, H2O, 100°C) start->step1 intermediate1 6-Nitroquinoxaline step1->intermediate1 step2 Step 2: Reduction (Catalytic Hydrogenation) intermediate1->step2 intermediate2 6-Aminoquinoxaline step2->intermediate2 step3 Step 3: Bromination (Dibromohydantoin, CH2Cl2, 25°C) intermediate2->step3 end This compound step3->end

Caption: Synthetic workflow for this compound.

Application in Drug Development: Synthesis of Brimonidine

This compound is a key intermediate in the synthesis of Brimonidine, a highly selective alpha-2 adrenergic receptor agonist used in the treatment of glaucoma.[2]

Experimental Protocol: Synthesis of Brimonidine Tartrate

The synthesis of Brimonidine from this compound involves the formation of an imidazoline ring. One reported method involves the reaction with N-acetyl ethylene urea in the presence of phosphorus oxychloride, followed by hydrolysis and salt formation.

Step 1: Condensation to N-acetyl brimonidine

  • In a 1-liter round-bottom flask, charge 400 ml of phosphorus oxychloride and 50 g of 5-bromo-6-aminoquinoxaline at ambient temperature.

  • Add 53 g of N-acetyl ethylene urea in two portions.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the mixture to 55-60°C and maintain for 40 hours.

Step 2: Hydrolysis to Brimonidine base

  • Dilute the reaction mass with an organic solvent such as methylene dichloride, ethylene dichloride, or toluene.

  • Cool the mixture to room temperature and then further to 15-20°C.

  • Add 250 ml of ice-cold water to the reaction mixture, ensuring the temperature remains below 20°C.

  • Stir the mixture for 8 hours.

  • Add sodium hydroxide solution until the pH reaches 8-9.

  • Filter the precipitated solid and dry it to obtain N-acetyl brimonidine (28 g).

  • Hydrolyze the N-acetyl brimonidine in methanolic sodium hydroxide to yield the Brimonidine free base (22.2 g).

Step 3: Formation of Brimonidine Tartrate

  • Convert the Brimonidine free base to the tartrate salt by reacting it with L-tartaric acid in methanol.

Biological Context: Alpha-2 Adrenergic Receptor Signaling Pathway

Brimonidine, synthesized from this compound, exerts its therapeutic effect by acting as a selective agonist for alpha-2 adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[5] Activation of these receptors in the ciliary body of the eye leads to a decrease in aqueous humor production, thereby lowering intraocular pressure.

The signaling cascade is initiated when Brimonidine binds to the alpha-2 adrenergic receptor. This binding event causes a conformational change in the receptor, leading to the activation of the associated Gi protein. The activated alpha subunit of the Gi protein then inhibits the enzyme adenylyl cyclase. This inhibition results in decreased production of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels ultimately leads to the physiological response of decreased aqueous humor secretion.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Brimonidine Brimonidine Receptor Alpha-2 Adrenergic Receptor (GPCR) Brimonidine->Receptor binds G_protein Gi Protein (inactive) Receptor->G_protein activates G_protein_active Gi Protein (active) G_protein->G_protein_active AC_active Adenylyl Cyclase (active) G_protein_active->AC_active inhibits AC_inactive Adenylyl Cyclase (inactive) ATP ATP cAMP cAMP AC_active->cAMP catalyzes (inhibited) ATP->cAMP conversion Response Decreased Aqueous Humor Production cAMP->Response leads to

Caption: Alpha-2 adrenergic receptor signaling pathway.

Quality Control

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical applications. Standard analytical techniques are employed for quality control.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound. While specific proprietary methods may vary between suppliers, a general approach would involve a reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance. A certificate of analysis for a commercial sample indicated a purity of 99.85% by HPLC.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling patterns for the quinoxaline ring system and its substituents. Certificates of analysis often state that the ¹H NMR spectrum is "consistent with structure".[1]

  • Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound. The technique provides a mass-to-charge ratio that should correspond to the calculated molecular weight of this compound.

  • Elemental Analysis: Elemental analysis can be used to determine the percentage composition of carbon, hydrogen, nitrogen, and bromine, which should align with the theoretical values for the molecular formula C₈H₆BrN₃.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry, particularly in the synthesis of ophthalmic drugs like Brimonidine. Its well-defined synthesis routes and the availability from numerous commercial suppliers facilitate its use in both academic research and industrial drug development. A thorough understanding of its chemical properties, synthesis, and the biological pathways it influences through its derivatives is essential for any scientist working in this area. This guide provides a solid foundation of technical information to support such endeavors.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromoquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 5-Bromoquinoxalin-6-amine, a key intermediate in various synthetic organic chemistry endeavors, particularly in the realm of medicinal chemistry and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and mitigating potential risks associated with the handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements, providing a clear understanding of the potential risks.[1][2][3]

Table 1: GHS Classification

ClassificationCategory
Acute Toxicity, OralCategory 3 or 4
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 3
Skin IrritationCategory 2
Serious Eye IrritationCategory 2
Germ Cell MutagenicityCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)

Table 2: Hazard Statements

CodeStatement
H301/H302Toxic or Harmful if swallowed.[4][5]
H311Toxic in contact with skin.[3]
H315Causes skin irritation.[1][2][3]
H319Causes serious eye irritation.[1][2][3]
H331Toxic if inhaled.[3]
H335May cause respiratory irritation.[1][2]
H341Suspected of causing genetic defects.[1][2]

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to precautionary measures and the use of appropriate personal protective equipment are paramount when handling this compound.

Table 3: Precautionary Statements

CodeStatement
P203Obtain, read and follow all safety instructions before use.[1][2]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][6]
P264Wash skin thoroughly after handling.[1][2][4]
P270Do not eat, drink or smoke when using this product.[1][2][4]
P271Use only outdoors or in a well-ventilated area.[1][2][6]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][6]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][2][6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6]
P405Store locked up.[1][2][4]
P501Dispose of contents/container in accordance with local regulations.[1][2][4]

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate filter cartridges.[2]

Handling, Storage, and Accidental Release Measures

Proper handling and storage procedures are critical to prevent exposure and accidents.

Handling:

  • Handle in a well-ventilated place, preferably in a chemical fume hood.[1]

  • Avoid formation of dust and aerosols.[1]

  • Use non-sparking tools.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Store locked up.[1][2][4]

  • Keep away from incompatible materials.

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to safe areas.[1] Wear personal protective equipment.[1] Avoid breathing dust and contact with the substance.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let product enter drains.[1]

  • Methods for Cleaning Up: Sweep up and shovel.[6] Keep in suitable, closed containers for disposal.[1] Avoid generating dust.[4]

First Aid and Firefighting Measures

In the event of an emergency, prompt and appropriate action is essential.

Table 5: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]

  • Specific Hazards: May emit toxic fumes under fire conditions.[4]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1][2]

Experimental Protocols

Detailed experimental protocols for the use of this compound are specific to the nature of the intended research and are not publicly available. Researchers must develop their own standard operating procedures (SOPs) that incorporate the safety and handling information provided in this guide. All experimental work should be conducted after a thorough risk assessment.

Logical Workflow for Safe Handling and Emergency Response

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial preparation to emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal cluster_emergency Emergency Response A Review SDS and Conduct Risk Assessment B Assemble and Inspect Required PPE A->B C Prepare and Verify Engineering Controls (Fume Hood, etc.) B->C D Weigh and Handle Compound in a Ventilated Enclosure C->D Proceed with Caution E Perform Experimental Procedure D->E F Clean Work Area and Decontaminate Equipment E->F I Spill or Exposure Occurs E->I If Accident Occurs G Store in a Tightly Closed, Labeled Container F->G Post-Experiment H Dispose of Waste According to Institutional Protocols G->H J Follow First Aid Measures (See Table 5) I->J K Initiate Spill Cleanup Procedures I->K L Notify Supervisor and Seek Medical Attention J->L K->L

Caption: Workflow for Safe Handling of this compound.

References

In-Depth Technical Guide to the Stability and Storage of 5-Bromoquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromoquinoxalin-6-amine, a key intermediate in pharmaceutical research and development. Proper handling and storage of this compound are critical to ensure its integrity and the reliability of experimental outcomes.

Core Stability and Storage Recommendations

This compound is a yellow solid that requires controlled conditions to maintain its chemical stability. The primary recommendations for its storage are based on information from safety data sheets (SDS) and chemical suppliers.

Key Storage Conditions:

  • Temperature: The compound should be stored in a cool environment. Refrigeration at 2-8°C is frequently specified and highly recommended for long-term storage.[1]

  • Atmosphere: It is crucial to store this compound in a dry and well-ventilated area.[2][3]

  • Container: The compound must be kept in a tightly closed container to prevent exposure to moisture and atmospheric contaminants.[2][3]

  • Light: While not always explicitly stated, as a general precaution for complex organic molecules, protection from light is advisable to prevent potential photodegradation.

Failure to adhere to these conditions may lead to degradation of the compound, impacting its purity and reactivity in subsequent applications.

Physicochemical Properties Relevant to Stability

Understanding the physicochemical properties of this compound can provide insights into its stability profile.

PropertyValueSource
Appearance Yellow Solid[4][5][6]
Melting Point 151-153 °C[4][5][7]
Boiling Point 367 °C at 760 mmHg[4][7]
Solubility Slightly soluble in Chloroform and Methanol[8]

The relatively high melting point suggests good thermal stability under standard laboratory conditions for short periods. However, prolonged exposure to elevated temperatures should be avoided. Its limited solubility in common solvents highlights the need for careful selection of solvent systems for both storage of solutions and for conducting reactions.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure of quinoxalines and related heterocyclic amines, several potential degradation routes can be anticipated under stress conditions. These include hydrolysis, oxidation, and photodecomposition. For instance, the amino group and the quinoxaline ring system can be susceptible to oxidative degradation. The bromine substituent may also influence the electronic properties and reactivity of the molecule.

The following diagram illustrates a logical workflow for investigating the stability of this compound.

G Workflow for Stability Assessment of this compound cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis cluster_3 Data Interpretation A This compound (Solid) B Solution in Inert Solvent A->B C Hydrolysis (Acidic, Basic, Neutral) B->C D Oxidation (e.g., H2O2) B->D E Photolysis (UV/Vis Light) B->E F Thermal Stress (Dry Heat) B->F G Stability-Indicating HPLC-UV Method C->G D->G E->G F->G H LC-MS for Degradant Identification G->H I Assess Purity and Degradation G->I H->I J Characterize Degradation Products I->J K Determine Storage Conditions & Shelf-life J->K

References

theoretical pKa and LogP values of 5-Bromoquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromoquinoxalin-6-amine

This technical guide provides a comprehensive overview of the , a significant heterocyclic organic compound utilized in medicinal chemistry.[1] It serves as a crucial intermediate in the synthesis of quinoxaline derivatives, which exhibit notable biological activity.[2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual workflows to support further research and application.

Predicted Physicochemical Data

The acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) are critical parameters in drug discovery, influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Below is a summary of the computationally predicted values for this compound.

ParameterPredicted ValueSource/Method
pKa 0.33 ± 0.30Predicted
LogP 2.55570Predicted
XLogP3 1.2Computed by PubChem
LogP 1.9745ChemScene Prediction

Note: The varying predicted LogP values are a result of different calculation algorithms and models used by various prediction software.[3][4][5][6]

Experimental Protocols for Physicochemical Determination

While theoretical predictions are valuable, experimental determination provides more definitive data. The following are standard protocols for measuring pKa and LogP.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.

1. Potentiometric Titration

This is a widely used method for pKa determination.[7]

  • Principle: The compound is dissolved in a suitable solvent, typically a water-methanol mixture to ensure solubility, and is then titrated with a standard acid or base.[7][8] The pH of the solution is monitored with a pH meter as the titrant is added. The pKa is the pH at which the amine is 50% ionized.

  • Apparatus: pH meter, glass electrode, reference electrode, burette, stirrer.

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Dissolve a precisely weighed amount of this compound in a slightly acidified water or a water/organic solvent mixture (e.g., methanol-water).[7]

    • Titrate the solution with a standardized solution of sodium hydroxide, adding small increments of the titrant.[7]

    • Record the pH after each addition of titrant, allowing the solution to equilibrate.

    • Plot the pH versus the volume of titrant added. The pKa value can be determined from the midpoint of the buffer region of the resulting titration curve or by calculating the first derivative of the curve.

2. UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.[9]

  • Principle: The absorbance of the compound is measured at various pH values. The pKa is determined by monitoring the wavelength at which the maximum difference between the ionized and non-ionized forms occurs.

  • Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes.

  • Procedure:

    • Prepare a series of buffer solutions with a range of known pH values.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total compound concentration but different pH values.

    • Measure the UV-Vis spectrum for each solution.

    • Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.

Determination of LogP

LogP, the logarithm of the partition coefficient, quantifies the lipophilicity of a compound by measuring its distribution in a biphasic system, typically octan-1-ol and water.[10]

1. Shake-Flask Method

This is the traditional and most direct method for LogP determination.[10]

  • Principle: The compound is dissolved in a mixture of octan-1-ol and water. After equilibration, the concentration of the compound in each phase is measured.

  • Apparatus: Separatory funnels, shaker, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • Pre-saturate octan-1-ol with water and water with octan-1-ol.

    • Prepare a solution of this compound in one of the phases (e.g., water).

    • Add a known volume of this solution to a separatory funnel containing a known volume of the other phase.

    • Shake the funnel for a sufficient amount of time to allow for complete equilibration (e.g., 24 hours).

    • Allow the two phases to separate completely.

    • Determine the concentration of the compound in each phase using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.[10]

    • LogP is the base-10 logarithm of P.[10]

2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a faster, indirect method for estimating LogP.[11][12][13]

  • Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values.

  • Apparatus: HPLC system with a reversed-phase column (e.g., C18), UV detector.

  • Procedure:

    • Prepare a mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Prepare solutions of several standard compounds with known LogP values.

    • Inject each standard compound and record its retention time (t_R).

    • Calculate the capacity factor (k') for each standard.

    • Plot log(k') versus the known LogP values to create a calibration curve.

    • Inject the this compound solution and determine its retention time and calculate its log(k').

    • Use the calibration curve to determine the LogP of the test compound.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the potentiometric titration method for pKa determination.

pKa_Determination_Workflow start Start prep_sample Prepare Sample Solution (this compound in acidified water/co-solvent) start->prep_sample calibrate_ph Calibrate pH Meter (Standard Buffers) start->calibrate_ph setup Assemble Titration Apparatus prep_sample->setup calibrate_ph->setup titration Perform Potentiometric Titration (Add NaOH titrant in increments) setup->titration record_data Record pH vs. Titrant Volume titration->record_data plot_data Plot Titration Curve (pH vs. Volume) record_data->plot_data analyze_curve Analyze Curve (Find midpoint or use derivative) plot_data->analyze_curve determine_pka Determine pKa Value analyze_curve->determine_pka end_process End determine_pka->end_process

Workflow for pKa determination via potentiometric titration.

References

Methodological & Application

Application Notes: A Novel and Efficient Synthesis of Brimonidine Tartrate from 5-Bromoquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Brimonidine Tartrate is a potent α2-adrenergic receptor agonist primarily used in the treatment of open-angle glaucoma and ocular hypertension.[1] This document outlines a novel, efficient, and environmentally conscious process for the synthesis of Brimonidine Tartrate, starting from the key intermediate, 5-Bromoquinoxalin-6-amine. This method avoids the use of highly toxic reagents, such as thiophosgene, and circumvents tedious purification techniques like column chromatography, making it suitable for larger-scale production.[1]

The synthesis proceeds in three main stages:

  • Condensation: Formation of an acetylated intermediate, 5-bromo-N-(1-acetyl-4,5-dihydro-imidazol-2-yl)-6-quinoxalanamine (acetyl brimonidine), through the reaction of this compound and N-acetyl ethylene urea.

  • Hydrolysis: Removal of the acetyl group to yield the brimonidine free base.

  • Salt Formation: Reaction of the brimonidine base with L-tartaric acid to produce the final active pharmaceutical ingredient, Brimonidine Tartrate.

This process is characterized by its mild reaction conditions and good overall yield and purity.[1]

Experimental Protocols

Part 1: Synthesis of Acetyl Brimonidine

This protocol details the condensation reaction to form the N-acetylated intermediate of brimonidine.

Materials:

  • This compound

  • N-acetyl ethylene urea

  • Phosphorus oxychloride (POCl₃)

  • Methylene dichloride (or equivalent organic solvent)

  • Ice-cold water

  • Sodium hydroxide (NaOH) solution

  • 1 L Round Bottom Flask (RB Flask)

Procedure:

  • Charge a 1 L round bottom flask with phosphorus oxychloride (400 ml).

  • Add this compound (50 g) to the flask at ambient temperature.

  • Add N-acetyl ethylene urea (53 g) in two separate lots while stirring the mixture.

  • Continue stirring the reaction mixture at room temperature for 15 minutes.

  • Heat the mixture to a temperature of 55-60°C and maintain this temperature for 40 hours.[1]

  • After the reaction is complete, distill off the excess phosphorus oxychloride under vacuum.

  • Dilute the reaction mass with an organic solvent such as methylene dichloride.[1]

  • Cool the mixture first to room temperature, and then further to 15-20°C.

  • Slowly add ice-cold water (250 ml) to the reaction mixture, ensuring the temperature does not exceed 20°C.

  • Stir the resulting mixture for 8 hours.

  • Adjust the pH of the solution to 8-9 by adding sodium hydroxide solution, which will cause a solid to precipitate.[1]

  • Filter the precipitated solid and suck it dry to obtain acetyl brimonidine.[1]

Part 2: Synthesis of Brimonidine Base (Hydrolysis)

This protocol describes the hydrolysis of acetyl brimonidine to the free base.

Materials:

  • Acetyl brimonidine (from Part 1)

  • Methanolic sodium hydroxide

Procedure:

  • Take the acetyl brimonidine (28 g) obtained from the previous step.

  • Perform hydrolysis using methanolic sodium hydroxide to obtain the brimonidine free base.

Part 3: Synthesis of Brimonidine Tartrate (Salt Formation)

This protocol covers the final step of converting the brimonidine base to its tartrate salt.

Materials:

  • Brimonidine base (from Part 2)

  • L-tartaric acid

  • Methanol

Procedure:

  • Take the brimonidine free base (22.2 g) obtained from the hydrolysis step.

  • React the base with L-tartaric acid in methanol to form the tartrate salt.[1]

  • Isolate the resulting Brimonidine Tartrate product.

Data Presentation

Table 1: Reagent Quantities and Molar Ratios for Acetyl Brimonidine Synthesis

ReagentMolecular Weight ( g/mol )Amount UsedMoles (approx.)Molar Ratio
This compound224.0550 g0.221
N-acetyl ethylene urea128.1353 g0.411.86
Phosphorus oxychloride153.33400 ml4.2719.4

Table 2: Reaction Conditions and Yields

StepReactionTemperatureDurationProduct Yield
1Condensation55-60°C40 hours28 g (Acetyl Brimonidine)
2HydrolysisAmbient-22.2 g (Brimonidine Base)
3Salt FormationAmbient-Good Yield and Purity[1]

Visualizations

Synthesis Pathway

G A This compound C Acetyl Brimonidine A->C Condensation (55-60°C, 40h) B N-acetyl ethylene urea + POCl₃ E Brimonidine Base C->E Hydrolysis D Methanolic NaOH G Brimonidine Tartrate E->G Salt Formation F L-tartaric acid + Methanol G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Salt Formation start Start s1_1 Charge RB flask with POCl₃, This compound, and N-acetyl ethylene urea start->s1_1 end End Product: Brimonidine Tartrate s1_2 Heat to 55-60°C and maintain for 40 hours s1_1->s1_2 s1_3 Distill excess POCl₃ under vacuum s1_2->s1_3 s1_4 Dilute with organic solvent and cool to 15-20°C s1_3->s1_4 s1_5 Add ice-cold water (T < 20°C) and stir for 8 hours s1_4->s1_5 s1_6 Adjust pH to 8-9 with NaOH to precipitate solid s1_5->s1_6 s1_7 Filter and dry the solid (Acetyl Brimonidine) s1_6->s1_7 s2_1 Hydrolyze Acetyl Brimonidine with methanolic NaOH s1_7->s2_1 s2_2 Isolate Brimonidine Base s2_1->s2_2 s3_1 React Brimonidine Base with L-tartaric acid in Methanol s2_2->s3_1 s3_2 Isolate final product s3_1->s3_2 s3_2->end

References

Application Notes and Protocols for 5-Bromoquinoxalin-6-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinoxalin-6-amine is a pivotal heterocyclic intermediate in pharmaceutical synthesis, primarily recognized for its role as a key building block in the development of various therapeutic agents. Its unique chemical structure, featuring a quinoxaline core with bromine and amine substitutions, provides a versatile scaffold for the synthesis of compounds with significant biological activity. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in drug discovery and development.

Physicochemical Properties and Safety Information

PropertyValueReference
CAS Number 50358-63-9[1][2]
Molecular Formula C₈H₆BrN₃[1]
Molecular Weight 224.06 g/mol [1]
Appearance Yellow Solid[3]
Melting Point 151-153 °C[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
GHS Hazard Statements H311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH331: Toxic if inhaled[4]

Safety Precautions: Due to its toxicity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.[4]

Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material for the synthesis of a range of pharmaceutical compounds, most notably:

  • Brimonidine Tartrate: An α₂-adrenergic receptor agonist used in the treatment of glaucoma and ocular hypertension.[1]

  • Kinase Inhibitors: Derivatives of this compound have shown inhibitory activity against various kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1) and tyrosine kinases, which are implicated in cancer and inflammatory diseases.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The following table summarizes two common approaches with their respective yields and key reaction parameters.

Starting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
6-aminoquinoxalineCuBr₂, HBr, O₂90-95°C, 4 hours in aqueous solution97.899.94 (HPLC)[1]
4-nitro-o-phenylenediamine1. Glyoxal2. Catalytic Hydrogenation (e.g., Pd/C)3. DibromohydantoinThree-step reaction with mild conditions77 (overall)High[2]

Experimental Protocols

Protocol 1: Synthesis of Brimonidine Tartrate from this compound

This protocol outlines a two-step synthesis of Brimonidine Tartrate starting from this compound.

Step 1: Synthesis of 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (Brimonidine base)

G

Caption: Synthetic workflow for Brimonidine Tartrate.

Materials:

  • This compound

  • Thiophosgene (CSCl₂)

  • Ethylenediamine

  • L-(+)-Tartaric Acid

  • Solvents (e.g., water, methanol)

  • Standard laboratory glassware and equipment

Procedure:

  • Formation of Isothiocyanate: In a suitable reaction vessel, treat this compound with thiophosgene in an aqueous medium. This reaction forms the intermediate, 5-bromo-6-isothiocyanatoquinoxaline.

  • Reaction with Ethylenediamine: React the resulting isothiocyanate intermediate with an excess of ethylenediamine. This step leads to the formation of the Brimonidine base.

  • Isolation of Brimonidine Base: The Brimonidine base can be isolated and purified using standard techniques such as filtration and recrystallization.

Step 2: Formation of Brimonidine Tartrate

  • Salt Formation: Dissolve the purified Brimonidine base in a suitable solvent, such as methanol.

  • Addition of Tartaric Acid: Add a solution of L-(+)-tartaric acid in the same solvent to the Brimonidine base solution.

  • Crystallization and Isolation: The Brimonidine Tartrate salt will precipitate out of the solution. Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

StepReactantsKey Reagents/SolventsTemperatureTimeYieldReference
1This compound, N-acetyl ethylene ureaPhosphorus oxychloride55-60°C40 hrs38% (N-acetylbrimonidine)
2N-acetylbrimonidineMethanolic sodium hydroxide--82% (Brimonidine base)
3Brimonidine baseL-(+)-tartaric acid, Methanol--High
Protocol 2: General Synthesis of Quinoxaline-based Kinase Inhibitors

This protocol provides a general framework for the synthesis of quinoxaline-based kinase inhibitors, such as those targeting ASK1, using this compound as a precursor. The bromine atom allows for various cross-coupling reactions to introduce diverse functionalities.

Materials:

  • A derivative of this compound (e.g., quinoxaline-2-carboxylic acid)

  • Appropriate coupling partner (e.g., an amine or boronic acid)

  • Coupling reagents (e.g., T3P, Pd catalyst)

  • Bases (e.g., Et₃N)

  • Solvents (e.g., DCM, ethyl acetate)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure (Example: Amide Coupling for ASK1 Inhibitors):

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the quinoxaline-2-carboxylic acid derivative (1.0 equiv.) and the desired amine (1.0 equiv.) in a suitable solvent like DCM.

  • Addition of Reagents: Cool the solution to 0°C and add a base such as triethylamine (Et₃N, ~7.0 equiv.), followed by a coupling reagent like propylphosphonic anhydride (T3P, ~4.0 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring the progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired quinoxaline-based kinase inhibitor.[5]

Biological Activity and Signaling Pathways

Brimonidine: An Alpha-2 Adrenergic Agonist

Brimonidine is a highly selective α₂-adrenergic receptor agonist.[6] Its mechanism of action in lowering intraocular pressure involves a dual pathway:

  • Reduction of Aqueous Humor Production: Activation of α₂-receptors in the ciliary body inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent reduction in aqueous humor secretion.[7][8]

  • Increased Uveoscleral Outflow: Brimonidine also enhances the drainage of aqueous humor through the uveoscleral pathway.[7][8]

G

Caption: Brimonidine's signaling pathway in glaucoma.

Quinoxaline Derivatives as Kinase Inhibitors

Derivatives of this compound have been investigated as inhibitors of several protein kinases.

Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition:

ASK1 is a key component of the MAPK signaling cascade, which is activated by cellular stresses like oxidative stress and TNF-α.[9][10] Overactivation of the ASK1 pathway is implicated in various diseases. Quinoxaline derivatives have shown potent inhibitory activity against ASK1.[5]

G

Caption: Inhibition of the ASK1 signaling pathway.

Tyrosine Kinase Inhibition:

Receptor tyrosine kinases (RTKs) are crucial in cellular signaling pathways that control cell growth, differentiation, and survival.[11][12] Dysregulation of RTK signaling is a hallmark of many cancers. Quinoxaline-based compounds have been developed as inhibitors of various RTKs, such as the PDGF receptor.

G

Caption: Inhibition of a generic RTK pathway.

Quantitative Data on Kinase Inhibition:

The following table presents the inhibitory activity of some quinoxaline derivatives against specific kinases.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Quinoxaline DerivativeASK130.17[5]
2-AnilinoquinoxalinePDGF-RPotent Inhibition

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically active compounds. Its utility in the preparation of the anti-glaucoma drug Brimonidine Tartrate is well-established. Furthermore, the quinoxaline scaffold derived from this intermediate is a promising platform for the development of potent kinase inhibitors for the treatment of cancer and other diseases. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound in medicinal chemistry and drug development.

References

Application Notes and Protocols: Reaction of 5-Bromoquinoxalin-6-amine with Ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinoxalin-6-amine is a key heterocyclic intermediate in organic and medicinal chemistry. Its derivatives are integral to the synthesis of various pharmacologically active compounds, most notably in the development of therapeutic agents. Quinoxaline scaffolds are found in a range of drugs, exhibiting antibacterial, antiviral, and anticancer properties. The reaction of this compound with nucleophiles, such as ethylenediamine, offers a pathway to novel derivatives with potential biological activities. This document provides detailed protocols and application notes for the nucleophilic aromatic substitution reaction between this compound and ethylenediamine, leading to the formation of N-(2-aminoethyl)-5-bromoquinoxalin-6-amine. This reaction is a fundamental step in the synthesis of more complex molecules, including the antiglaucoma drug Brimonidine.

Data Presentation

Table 1: Physicochemical Properties of Reactants
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
This compoundC₈H₆BrN₃224.06151-153Yellow solid50358-63-9
EthylenediamineC₂H₈N₂60.108.5Colorless liquid107-15-3
Table 2: Predicted Physicochemical and Spectroscopic Data of the Product
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted Mass Spectrum (m/z)Predicted ¹H NMR Chemical Shifts (δ, ppm)Predicted ¹³C NMR Chemical Shifts (δ, ppm)
N-(2-aminoethyl)-5-bromoquinoxalin-6-amineC₁₀H₁₁BrN₄267.13[M+H]⁺: 267.0, 269.0 ( isotopic pattern for Br)Quinoxaline protons: 7.5-9.0, -CH₂- protons: 2.8-3.5, -NH₂ and -NH- protons: variableAromatic carbons: 110-150, Aliphatic carbons: 40-50

Note: The data for the product is predicted based on the analysis of structurally similar compounds, as direct experimental data is not widely published.

Signaling Pathways and Logical Relationships

The reaction of this compound with ethylenediamine is a nucleophilic aromatic substitution. The electron-withdrawing nature of the quinoxaline ring system facilitates the displacement of the bromide ion by the nucleophilic amine group of ethylenediamine.

reaction_pathway cluster_reactants Reactants cluster_intermediate Transition State/Intermediate cluster_product Product This compound This compound Meisenheimer-like Complex Meisenheimer-like Complex This compound->Meisenheimer-like Complex Nucleophilic Attack Ethylenediamine Ethylenediamine Ethylenediamine->Meisenheimer-like Complex N-(2-aminoethyl)-5-bromoquinoxalin-6-amine N-(2-aminoethyl)-5-bromoquinoxalin-6-amine Meisenheimer-like Complex->N-(2-aminoethyl)-5-bromoquinoxalin-6-amine Bromide Elimination

Caption: Proposed reaction mechanism for the synthesis of N-(2-aminoethyl)-5-bromoquinoxalin-6-amine.

Experimental Protocols

This protocol is based on established methods for similar nucleophilic aromatic substitutions involving quinoxaline derivatives.

Objective: To synthesize N-(2-aminoethyl)-5-bromoquinoxalin-6-amine via the reaction of this compound with ethylenediamine.

Materials:

  • This compound

  • Ethylenediamine

  • Toluene, anhydrous

  • Methanol

  • Sodium hydroxide (NaOH) solution, 1 M

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene (10-15 mL per gram of starting material).

  • Addition of Ethylenediamine: To the stirred solution, add an excess of ethylenediamine (5-10 eq). The use of excess ethylenediamine serves as both the nucleophile and a basic scavenger for the HBr formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 95:5). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with 1 M NaOH solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, to yield the pure N-(2-aminoethyl)-5-bromoquinoxalin-6-amine.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow

experimental_workflow A Reaction Setup: Dissolve this compound in Toluene B Add Excess Ethylenediamine A->B C Reflux for 4-8 hours B->C D Reaction Work-up: Aqueous Extraction and Washing C->D E Drying and Concentration D->E F Purification: Column Chromatography E->F G Characterization: NMR, Mass Spectrometry F->G

Caption: General experimental workflow for the synthesis and purification of the target compound.

Applications and Further Research

The product of this reaction, N-(2-aminoethyl)-5-bromoquinoxalin-6-amine, is a valuable intermediate for the synthesis of more complex molecules. The presence of a primary amine and a secondary amine allows for further functionalization.

  • Drug Development: This compound is a direct precursor to Brimonidine, an important medication for glaucoma. The synthesis involves the cyclization of the ethylenediamine moiety to form the imidazoline ring.

  • Ligand Synthesis: The bidentate nature of the ethylenediamine side chain makes it a potential ligand for the formation of metal complexes, which could have applications in catalysis or materials science.

  • Combinatorial Chemistry: The primary amine can be further derivatized to create a library of novel quinoxaline compounds for high-throughput screening in drug discovery programs.

Researchers can explore variations of this reaction using different diamines or other nucleophiles to generate a diverse range of quinoxaline derivatives for biological evaluation. The reaction conditions can also be optimized for improved yields and purity, potentially exploring microwave-assisted synthesis or alternative solvent systems.

Application Notes: Development of Novel Quinoxaline Derivatives from 5-Bromoquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoxaline, a heterocyclic compound resulting from the fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known for a wide spectrum of potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The versatile quinoxaline core is a valuable template for designing and synthesizing novel therapeutic agents. 5-Bromoquinoxalin-6-amine is a key bifunctional intermediate for developing new quinoxaline-based drug candidates.[5][6] Its structure offers two distinct reaction sites: the bromine atom at the C-5 position, ideal for carbon-carbon and carbon-heteroatom bond formation, and the amino group at the C-6 position, which can be readily functionalized.[7] This document provides detailed protocols for synthesizing novel derivatives from this starting material, focusing on palladium-catalyzed cross-coupling reactions and amino group modifications.

Synthetic Utility and Potential Applications

The strategic placement of the bromo and amino groups on the quinoxaline scaffold allows for selective and sequential modifications, enabling the creation of diverse chemical libraries for drug discovery.

  • C-5 Position (Bromo Group) : The bromine atom is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions.

    • Suzuki-Miyaura Coupling : Enables the formation of C-C bonds by coupling with various aryl or heteroaryl boronic acids/esters. This is crucial for developing compounds that target protein-protein interactions or fit into hydrophobic pockets of enzymes.[8][9]

    • Buchwald-Hartwig Amination : Allows for the formation of C-N bonds, introducing primary or secondary amines. This modification is significant for creating kinase inhibitors, where the nitrogen atom can act as a key hydrogen bond donor or acceptor.[10][11]

  • C-6 Position (Amino Group) : The primary amino group can be readily derivatized to introduce functionalities that can modulate the compound's physicochemical properties and biological activity.

    • Acylation/Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.[7]

    • Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates to generate ureas and thioureas, which are common pharmacophores in kinase inhibitors and other therapeutic agents.[7]

Derivatives synthesized from this scaffold have shown potential as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are critical targets in oncology.[1][12] Furthermore, the quinoxaline core is part of several antibiotics, and novel derivatives are actively being investigated to combat drug-resistant pathogens.[1][3]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Palladium catalysts and organic solvents should be handled with care. Reactions under an inert atmosphere must be properly set up to prevent pressure buildup.[8]

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid to form a C-C bond at the C-5 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

Procedure:

  • Reaction Setup : To a dry round-bottom flask or reaction vial, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the deactivation of the palladium catalyst.[9]

  • Solvent Addition : Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) via syringe. The solvent mixture should be previously degassed by bubbling with the inert gas for at least 20 minutes.[13]

  • Catalyst Addition : Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

  • Reaction Execution : Place the sealed flask in a preheated oil bath set to 85-100 °C and stir vigorously for 12-24 hours.[13]

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water, followed by brine.

  • Purification : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-quinoxalin-6-amine.[8]

DOT Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex  Ar-X transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L2-R' transmetalation->pd_intermediate  R'-B(OR)2 (Base) reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0  Ar-R'

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed amination of this compound to introduce a secondary amine at the C-5 position.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Anhydrous, degassed Toluene

Procedure:

  • Reaction Setup : In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Reagent Addition : Add this compound and the desired amine to the tube.[10]

  • Solvent Addition : Add anhydrous, degassed toluene via syringe.

  • Reaction Execution : Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24 hours.[10]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the desired 5-(substituted-amino)quinoxalin-6-amine.[10]

DOT Visualization: General Derivatization Workflow

Derivatization_Workflow cluster_c5 C-5 Position Modification cluster_c6 C-6 Position Modification start This compound suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) start->suzuki Path A buchwald Buchwald-Hartwig (R2NH, Pd catalyst) start->buchwald Path A acylation Acylation / Sulfonylation (RCOCl / RSO2Cl) start->acylation Path B urea Urea Formation (R-NCO) start->urea Path B product1 5-Aryl-quinoxalin-6-amine suzuki->product1 product2 5-(Amino)-quinoxalin-6-amine buchwald->product2 product3 N-(5-Bromoquinoxalin-6-yl)amide acylation->product3 product4 N-(5-Bromoquinoxalin-6-yl)urea urea->product4

Synthetic pathways for derivatizing this compound.
Protocol 3: Urea Synthesis via Derivatization of the 6-Amino Group

This protocol outlines the synthesis of a quinoxalinyl urea by reacting the 6-amino group with an isocyanate.

Materials:

  • This compound (1.0 equiv)

  • Aryl isocyanate (1.2 equiv)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA, 0.1 equiv, optional)

Procedure:

  • Reaction Setup : Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Reagent Addition : Add the aryl isocyanate dropwise to the stirred solution at room temperature. A catalytic amount of DIPEA can be added to facilitate the reaction.[7]

  • Reaction Execution : Stir the mixture at room temperature for 12-24 hours.[7]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : If a precipitate forms, collect the solid by filtration and wash with cold DCM. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification : Recrystallize the solid from a suitable solvent (e.g., Ethanol or Ethyl Acetate/Hexanes) or purify by flash column chromatography to yield the pure N-(5-bromoquinoxalin-6-yl)urea derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of novel quinoxaline derivatives.

Table 1: Summary of Reaction Conditions and Yields

Protocol Starting Material Reagents Catalyst/Solvent Temp (°C) Time (h) Yield (%)
1. Suzuki Coupling This compound Phenylboronic acid, K₂CO₃ Pd(dppf)Cl₂ / Dioxane:H₂O 90 18 85
1. Suzuki Coupling This compound 3-Furylboronic acid, K₂CO₃ Pd(dppf)Cl₂ / Dioxane:H₂O 90 20 78
2. Buchwald Amination This compound Morpholine, NaOtBu Pd₂(dba)₃, Xantphos / Toluene 110 16 91
2. Buchwald Amination This compound Aniline, NaOtBu Pd₂(dba)₃, Xantphos / Toluene 110 24 75
3. Urea Synthesis This compound Phenyl isocyanate DCM RT 12 95

| 3. Urea Synthesis | this compound | 4-Chlorophenyl isocyanate | DCM | RT | 14 | 92 |

Yields are representative and may vary based on specific substrates and reaction scale.

Table 2: Representative Biological Activity Data (Hypothetical)

Compound ID R¹ (C-5 Position) R² (C-6 Position) Target Kinase IC₅₀ (nM)
QN-01 -Br -NH₂ (Starting Material) EGFR >10,000
QN-02 Phenyl -NH₂ EGFR 850
QN-03 Morpholinyl -NH₂ PI3Kα 450
QN-04 -Br -NH-CO-NH-Phenyl EGFR 150
QN-05 Phenyl -NH-CO-NH-Phenyl EGFR 25

| QN-06 | Morpholinyl | -NH-CO-NH-Phenyl | PI3Kα | 15 |

IC₅₀ values are hypothetical and serve to illustrate structure-activity relationships (SAR).

DOT Visualization: Kinase Signaling Pathway Inhibition

Kinase_Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->Receptor Quinoxaline->PI3K

Inhibition of a signaling pathway by quinoxaline derivatives.

Characterization of Novel Derivatives

Newly synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.[14][15]

  • Mass Spectrometry (MS) : To confirm the molecular weight of the synthesized compounds.[16][17]

  • High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final products.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromoquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The functionalization of this core structure is of significant interest in medicinal chemistry and drug development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction enables the coupling of aryl halides with a wide range of amines under relatively mild conditions, offering significant advantages over traditional C-N bond-forming reactions.[1][2]

This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 5-Bromoquinoxalin-6-amine with various amine coupling partners. The synthesis of N-aryl-quinoxalin-5,6-diamines is a key transformation for the generation of novel molecular entities with potential therapeutic applications.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[1][2]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1][2]

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the N-arylated quinoxaline product and regenerating the active Pd(0) catalyst.[1][2]

The choice of ligand, base, and solvent is crucial for the efficiency and success of the reaction, as these components influence the rates of the individual steps in the catalytic cycle.[3]

Data Presentation: Optimized Reaction Conditions

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination

ParameterTypical Reagents/ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Typically 1-5 mol% loading.
Ligand Xantphos, BINAP, XPhos, RuPhos, Josiphos-type ligandsBulky, electron-rich phosphine ligands are generally preferred. The choice of ligand is often dependent on the amine substrate.[4][5]
Base NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄, LHMDSStrong bases like NaOtBu are common, while weaker inorganic bases can be used for base-sensitive substrates.[3][4]
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are essential.[4]
Temperature 80-120 °CReaction temperature often depends on the reactivity of the substrates and the chosen catalytic system.[3]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the palladium catalyst.[5]

Table 2: Exemplary Conditions for Amination of Bromo-Aromatic Scaffolds

SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
6-Bromoquinoline DerivativesVarious primary/secondary aminesPd₂(dba)₃ / XantphosNaOtBuToluene90-11065-85[4]
5-Bromo-8-(benzyloxy)quinolineN-methylanilinePd(OAc)₂ / Josiphos-type ligandNaOtBuToluene110-12090[6]
2-Amino-5-bromo-4-methylpyridineArylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene110Good to Excellent[5]

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Note: This protocol is a starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Standard Schlenk line or glovebox equipment

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the this compound, the amine coupling partner, the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous and degassed solvent to the reaction vessel via syringe.

  • Degassing: If not performed in a glovebox, seal the reaction vessel and subject the mixture to three cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-quinoxalin-5,6-diamine.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)(Br)]Ln oxidative_addition->pd_complex amine_coordination Amine Coordination (R2NH) pd_complex->amine_coordination R2NH amine_complex [Ar-Pd(II)(Br)(R2NH)]Ln amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation Base amido_complex [Ar-Pd(II)(NR2)]Ln deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, catalyst, ligand, and base in a dry, inert atmosphere. start->setup solvent Add anhydrous, degassed solvent. setup->solvent reaction Heat reaction mixture (80-110 °C) with stirring. solvent->reaction monitoring Monitor reaction progress (TLC, LC-MS). reaction->monitoring workup Work-up: Cool, dilute, and filter. monitoring->workup purification Purification: Flash column chromatography. workup->purification characterization Characterization: NMR, Mass Spectrometry. purification->characterization end End characterization->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Bromoquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including but not limited to anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The targeted synthesis of novel quinoxaline-based molecules is therefore a key focus in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a robust strategy for the functionalization of the quinoxaline scaffold.[3][4]

This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki coupling of 5-Bromoquinoxalin-6-amine with various aryl and heteroaryl boronic acids. This reaction facilitates the synthesis of 5-arylquinoxalin-6-amine derivatives, which are valuable intermediates for the development of new therapeutic agents. For instance, this compound itself is a key intermediate in the synthesis of Brimonidine, a drug used to treat glaucoma.[5][6]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound (e.g., a boronic acid or its ester). The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.[3][7] The presence of a base is crucial for the activation of the organoboron compound to facilitate the transmetalation step.[8]

Applications in Drug Discovery

The synthesis of 5-arylquinoxalin-6-amines via Suzuki coupling opens avenues for the creation of diverse chemical libraries for high-throughput screening. The resulting compounds can be further modified to develop novel kinase inhibitors, receptor antagonists, and other biologically active molecules. The quinoxaline core is a recognized pharmacophore, and its derivatization allows for the fine-tuning of physicochemical and pharmacological properties to optimize drug candidates.[1][2]

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling reaction of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve maximum yield.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a palladacycle) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DME, toluene, 2-MeTHF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the chosen anhydrous solvent system to the flask. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Degassing: Seal the flask and degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation: Typical Suzuki Coupling Conditions

The following table summarizes typical reaction conditions for Suzuki coupling reactions involving substrates similar to this compound, such as other bromoanilines or bromoindazoles.[9][10] These serve as a starting point for optimization.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄CataCXium A palladacycle
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent DME1,4-Dioxane/H₂O (4:1)2-MeTHF
Temperature 80 °C100 °C80 °C
Reaction Time 2-12 hours6-24 hours4-18 hours

Mandatory Visualizations

General Workflow for Suzuki Coupling of this compound

Suzuki_Coupling_Workflow General Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Weigh Reactants - this compound - Arylboronic Acid - Pd Catalyst & Base Solvent 2. Add Anhydrous Solvent Reactants->Solvent Degas 3. Degas Mixture (Ar or N₂) Solvent->Degas Heat 4. Heat to Reaction Temperature (e.g., 80-110 °C) Degas->Heat Monitor 5. Monitor Progress (TLC or LC-MS) Heat->Monitor Workup 6. Aqueous Work-up Monitor->Workup Purify 7. Column Chromatography Workup->Purify Analysis 8. Characterization (NMR, MS, etc.) Purify->Analysis

Caption: A flowchart illustrating the key steps in a typical Suzuki coupling experiment.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Both R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Both Transmetal Transmetalation Transmetal->PdII_Both PdII_Both->Pd0 Product R¹-R² PdII_Both->Product RedElim Reductive Elimination ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Arylboronic Acid) Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base Base->Boronate Boronate->Transmetal

Caption: A diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

Synthesis of 5-bromo-6-isothiocyanatoquinoxaline: A Detailed Protocol for Pharmaceutical Intermediate Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 5-bromo-6-isothiocyanatoquinoxaline, a key intermediate in the preparation of active pharmaceutical ingredients such as Brimonidine.[1][2] The synthesis involves the conversion of 5-Bromoquinoxalin-6-amine using thiophosgene. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility and accuracy in a laboratory setting. While effective, this method involves the use of the highly toxic reagent thiophosgene, and alternative, milder synthesis routes are also briefly discussed.[3][4]

Introduction

5-bromo-6-isothiocyanatoquinoxaline is a crucial building block in the synthesis of various quinoxaline derivatives with significant biological activity.[2] Notably, it serves as a direct precursor to Brimonidine, a highly selective alpha-2 adrenergic receptor agonist used in the treatment of glaucoma.[1][2] The conversion of the primary amine group in this compound to an isothiocyanate functionality is a critical transformation. The most direct method for this conversion involves the use of thiophosgene.[3] This document outlines a validated protocol for this synthesis, providing researchers with the necessary details for successful implementation.

Experimental Protocol

This protocol is adapted from established synthetic methods.[1]

Materials:

  • This compound

  • Thiophosgene (CSCl₂)

  • Water (H₂O)

  • Dry Ether

Equipment:

  • 500 mL four-neck reaction bottle

  • Dropping funnel

  • Stirring apparatus

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum drying oven

Procedure:

  • In a 500 mL four-neck reaction bottle equipped with a stirrer and a dropping funnel, add 240 mL of water.

  • To the water, add 17.1 g (56.0 mmol) of this compound.

  • While stirring the aqueous solution of the amine, slowly add 5.1 mL (67.2 mmol) of thiophosgene dropwise from the dropping funnel.

  • Allow the reaction to proceed for 2 hours at ambient temperature.

  • After the reaction is complete, filter the resulting solid precipitate.

  • Wash the filter cake with two portions of 20 mL of water.

  • Dry the collected solid under vacuum at 25°C for 12 hours to yield 5-bromo-6-isothiocyanatoquinoxaline.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis protocol.

ParameterValueReference
Reactants
This compound17.1 g (56.0 mmol)[1]
Thiophosgene5.1 mL (67.2 mmol)[1]
Water240 mL[1]
Reaction Conditions
Temperature25°C (Ambient)[1]
Reaction Time2 hours[1]
Product
5-bromo-6-isothiocyanatoquinoxaline14.3 g[1]
Yield96.0%[1]
Melting Point157-158°C[1]

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow A Preparation of Reactants B Reaction Setup: 500 mL four-neck flask Stirrer, Dropping funnel A->B C Addition of This compound to Water B->C D Dropwise Addition of Thiophosgene C->D E Reaction (2 hours at 25°C) D->E F Filtration E->F G Washing with Water F->G H Vacuum Drying (12 hours at 25°C) G->H I Final Product: 5-bromo-6-isothiocyanatoquinoxaline H->I

References

Application Note: Laboratory-Scale Synthesis of 5-Bromoquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromoquinoxalin-6-amine is a critical intermediate in the synthesis of various biologically active molecules, most notably in the preparation of quinoxaline derivatives.[1][2] One of its prominent applications is in the synthesis of Brimonidine tartrate, a highly selective alpha-2 adrenergic receptor agonist used in the treatment of open-angle glaucoma.[1][3] The structural characteristics of this compound make it a valuable building block for developing novel therapeutic agents, including kinase inhibitors for targeted cancer therapy.[2] This document outlines a detailed, laboratory-scale, three-step synthesis protocol for this compound starting from 4-nitro-o-phenylenediamine. This method involves cyclization, reduction, and subsequent high-selectivity bromination, offering mild reaction conditions and high product quality.[4]

Experimental Protocols

This synthesis is performed in three main stages:

  • Synthesis of 6-Nitroquinoxaline: Cyclization of 4-nitro-o-phenylenediamine with glyoxal.

  • Synthesis of 6-Aminoquinoxaline: Reduction of the nitro group of 6-Nitroquinoxaline.

  • Synthesis of this compound: Selective bromination of 6-Aminoquinoxaline.

Step 1: Synthesis of 6-Nitroquinoxaline
  • To a solution of 39.25 g of 4-nitrophenylenediamine in 600 mL of water, add 74 mL of a 40% aqueous glyoxal solution dropwise.

  • After the addition is complete, heat the mixture to 100°C under a nitrogen atmosphere.

  • Maintain the reaction at this temperature for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture, and filter the resulting solid.

  • Wash the solid with water.

  • The crude product can be further purified by extraction with dichloromethane, followed by drying over magnesium sulfate and removal of the solvent to yield an orange solid.[3]

Step 2: Synthesis of 6-Aminoquinoxaline
  • In a suitable reaction vessel, dissolve 500 mg (2.86 mmol) of 6-nitroquinoxaline in 20 mL of methanol.[5]

  • Add 50 mg of 10% palladium on carbon (Pd/C) to the solution.[5]

  • Stir the reaction mixture for 4 hours under a hydrogen atmosphere (1 atm).[5]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through diatomaceous earth to remove the catalyst.[5]

  • Evaporate the solvent from the filtrate to yield the crude product.[5]

  • Purify the residue by silica gel column chromatography to obtain 6-aminoquinoxaline as a yellow solid.[5]

Step 3: Synthesis of this compound
  • Dissolve 35 g (0.2 mol) of 6-aminoquinoxaline in 500 mL of methylene chloride.

  • Separately, dissolve 28.6 g (0.1 mol) of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in 500 mL of methylene chloride.

  • Add the DBDMH solution to the 6-aminoquinoxaline solution while maintaining the temperature at 25°C using a water bath.

  • Allow the reaction to proceed for 5 hours.

  • After the reaction, filter the mixture to recover unreacted dibromohydantoin.

  • Wash the filtrate with 200 mL of water.

  • Separate the aqueous phase and extract it with an additional 200 mL of methylene chloride.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the final product as a brown solid.[3]

Data Presentation

StepStarting MaterialReagents/CatalystSolventProductYieldPurity
14-nitro-o-phenylenediamine40% aq. GlyoxalWater, Dichloromethane6-Nitroquinoxaline97.5%-
26-Nitroquinoxaline10% Pd/C, H₂Methanol6-Aminoquinoxaline82%-
36-Aminoquinoxaline1,3-dibromo-5,5-dimethylhydantoinMethylene ChlorideThis compound98%-

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination A 4-nitro-o-phenylenediamine C Reaction at 100°C, 5h A->C B Glyoxal (40% aq.) B->C D Work-up & Purification C->D E 6-Nitroquinoxaline D->E F 6-Nitroquinoxaline H Reaction in Methanol, 4h F->H G H₂, 10% Pd/C G->H I Filtration & Purification H->I J 6-Aminoquinoxaline I->J K 6-Aminoquinoxaline M Reaction at 25°C, 5h K->M L DBDMH L->M N Work-up & Purification M->N O This compound N->O

Caption: Synthesis workflow for this compound.

References

Industrial Production of 5-Bromoquinoxalin-6-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 5-Bromoquinoxalin-6-amine, a key intermediate in the manufacturing of various pharmaceutical compounds, notably Brimonidine Tartrate, a medication for glaucoma.[1] The described methods are selected for their scalability, efficiency, and consideration of environmental and safety factors.

Summary of Production Methods

Two primary synthetic routes for the industrial production of this compound have been identified and are detailed below. Both methods offer high yields and purity, suitable for pharmaceutical manufacturing.

Route 1: Direct Bromination of 6-Aminoquinoxaline

This approach involves the direct bromination of commercially available or synthesized 6-aminoquinoxaline. It is a straightforward method with a high conversion rate.

Route 2: Three-Step Synthesis from 4-Nitro-o-phenylenediamine

This route is a more convergent synthesis that begins with a readily available starting material. It involves cyclization, reduction, and subsequent bromination. This method is noted for its mild reaction conditions and reduced waste, making it highly suitable for industrial production.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key steps of the described synthetic routes.

Table 1: Synthesis of 6-Nitroquinoxaline (Route 2, Step 1)

ParameterValueReference
Starting Material4-Nitro-o-phenylenediamine[1]
ReagentGlyoxal (40% aqueous solution)[1]
SolventWater[1]
Reaction Temperature100°C[1]
Reaction Time5 hours[1]
Yield97.5%[1]

Table 2: Reduction of 6-Nitroquinoxaline to 6-Aminoquinoxaline (Route 2, Step 2)

ParameterValueReference
Starting Material6-Nitroquinoxaline[3][4]
CatalystPalladium on Carbon (Pd/C)[3][4]
Catalyst Loading1:20 (Catalyst:Substrate)[3]
SolventMethanol[4]
Reaction Temperature70°C[3]
Reaction Pressure2 MPa[3]
Reaction Time3 hours[3]
Yield83.3%[3]

Table 3: Bromination of 6-Aminoquinoxaline to this compound

MethodBrominating AgentCatalystSolventReaction TemperatureReaction TimeYieldPurity (HPLC)Reference
Method A (Route 1) Oxygen/Hydrobromic AcidCuBr2Aqueous HBr90-95°C4 hours97.8%99.94%[1]
Method B (Route 2) 1,3-Dibromo-5,5-dimethylhydantoin-Dichloromethane25°C5 hours97.6%Not Specified[1][3]
Method C (Route 1) Bromine-Glacial Acetic AcidNot Specified1 hour100% (crude)Not Specified[1]

Experimental Protocols

Route 1: Direct Bromination of 6-Aminoquinoxaline (Method A)

Protocol 1: Synthesis of this compound via CuBr2 Catalyzed Bromination

  • Reaction Setup: To a suitable reaction vessel, add 6-aminoquinoxaline (14.52 g, 0.10 mol) and CuBr2 (2.23 g, 0.01 mol) to a 0.8 mol/L hydrobromic acid aqueous solution (150 mL).[1]

  • Reaction Execution: Maintain the reaction temperature at 90-95°C and bubble oxygen (or air) through the solution for 4 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature.

  • Neutralization and Extraction: Adjust the pH of the solution to 9 using a 20% NaOH solution. Extract the product with dichloromethane (90 mL).[1]

  • Washing and Drying: Wash the organic layer with purified water (2 x 50 mL) and dry over anhydrous sodium sulfate.[1]

  • Isolation: Filter the mixture, and concentrate the filtrate under reduced pressure. Dry the resulting solid under vacuum at 40°C to obtain this compound.[1]

Route 2: Three-Step Synthesis from 4-Nitro-o-phenylenediamine

Protocol 2: Synthesis of 6-Nitroquinoxaline (Step 1)

  • Reaction Setup: In a reaction vessel, dissolve 4-nitrophenylenediamine (39.25 g) in 600 mL of water.[1]

  • Reagent Addition: Under a nitrogen atmosphere, add glyoxal (40% aqueous solution, 74 mL) dropwise to the solution.[1]

  • Reaction Execution: Heat the mixture to 100°C and maintain for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Work-up and Isolation: Cool the reaction mixture, filter the precipitate, and wash with water. The crude product can be further purified by extraction with dichloromethane, drying over magnesium sulfate, and solvent evaporation to yield an orange solid.[1]

Protocol 3: Synthesis of 6-Aminoquinoxaline (Step 2)

  • Reaction Setup: In a high-pressure reactor, add 6-nitroquinoxaline, methanol as the solvent, and 10% palladium on carbon catalyst.[4]

  • Reaction Execution: Stir the mixture under a hydrogen atmosphere (2 MPa) at 70°C for 3 hours.[3]

  • Work-up and Isolation: After the reaction is complete, filter the catalyst. Evaporate the solvent from the filtrate to yield 6-aminoquinoxaline.

Protocol 4: Synthesis of this compound (Step 3, Method B)

  • Reaction Setup: Dissolve 1,3-dibromo-5,5-dimethylhydantoin (28.6 g, 0.1 mol) in 500 mL of dichloromethane.[1]

  • Reagent Addition: Add 6-aminoquinoxaline (35 g, 0.2 mol) to the solution while maintaining the temperature at 25°C with a water bath.[1]

  • Reaction Execution: Stir the mixture for 5 hours.[1]

  • Work-up and Isolation: Filter the reaction mixture. Wash the filtrate with water (200 mL). Separate the aqueous phase and extract it with dichloromethane (200 mL). Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the product as a brown solid.[1]

Visualized Workflow

Industrial_Synthesis_of_5_Bromoquinoxalin_6_amine Industrial Synthesis Routes for this compound cluster_route2 Route 2: Three-Step Synthesis cluster_route1 Route 1: Direct Bromination A 4-Nitro-o-phenylenediamine B Step 1: Cyclization (Glyoxal, H2O, 100°C) A->B C 6-Nitroquinoxaline (Yield: 97.5%) B->C D Step 2: Reduction (H2, Pd/C, 70°C, 2 MPa) C->D E 6-Aminoquinoxaline (Yield: 83.3%) D->E F Step 3: Bromination (Dibromohydantoin, CH2Cl2, 25°C) E->F G This compound (Yield: 97.6%) F->G H 6-Aminoquinoxaline I Bromination (O2, HBr, CuBr2, 90-95°C) H->I J This compound (Yield: 97.8%, Purity: 99.94%) I->J

Caption: Synthetic routes for this compound.

References

Applications of 5-Bromoquinoxalin-6-amine in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Bromoquinoxalin-6-amine, a key heterocyclic building block, is gaining significant traction in medicinal chemistry for its versatile role in the synthesis of a wide array of biologically active compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this scaffold for the discovery of novel therapeutics. Its applications span from established drugs for glaucoma to the development of novel kinase inhibitors and potential anticancer agents.

Key Application: Intermediate in the Synthesis of Brimonidine

This compound is a critical intermediate in the industrial synthesis of Brimonidine, a highly selective alpha-2 adrenergic receptor agonist.[1] Brimonidine is a first-line treatment for open-angle glaucoma, where it lowers intraocular pressure by a dual mechanism: reducing aqueous humor production and increasing uveoscleral outflow.[2] The selectivity of Brimonidine for the α2-receptor is reported to be 7 to 12 times higher than clonidine and 23 to 32 times higher than apraclonidine.[1]

Experimental Protocol: Synthesis of Brimonidine Tartrate from this compound

This protocol outlines a common synthetic route to Brimonidine Tartrate.

Step 1: Synthesis of 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (Brimonidine base)

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in a suitable organic solvent such as methylene chloride.

  • Reagent Addition: Add N,N-dimethyldichloromethylene immonium chloride to the suspension and reflux the mixture for 1 hour.

  • Formation of the Guanidine Intermediate: Cool the reaction mixture to 0°C and slowly add an excess of ethylenediamine. Stir the mixture at room temperature for 2 hours.

  • Work-up and Cyclization: Add water to the reaction mixture and separate the aqueous layer. The intermediate in the aqueous layer is then allowed to cyclize at room temperature, leading to the precipitation of the Brimonidine base.

  • Isolation and Purification: Filter the precipitate, wash with water and then with acetone. The crude product can be recrystallized from dimethylformamide to yield pure Brimonidine base.

Step 2: Formation of Brimonidine L-tartrate

  • Salt Formation: Dissolve the purified Brimonidine base in acetone. In a separate flask, dissolve L-tartaric acid in a mixture of acetone and water.

  • Precipitation: Add the L-tartaric acid solution to the Brimonidine base solution with stirring at room temperature.

  • Isolation: The Brimonidine L-tartrate will precipitate out of the solution. Filter the solid, wash with acetone, and dry under vacuum to obtain the final product.

Scaffold for Novel Kinase Inhibitors and Anticancer Agents

The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in molecules that target a variety of biological pathways, including those involved in cancer.[3][4] this compound serves as a versatile starting material for the synthesis of quinoxaline derivatives with potential as kinase inhibitors and anticancer agents. The bromine atom at the 5-position and the amino group at the 6-position provide reactive handles for a range of chemical modifications, including cross-coupling reactions and substitutions, allowing for the exploration of diverse chemical space.[4]

While specific kinase inhibitors directly derived from this compound with comprehensive public data are limited, the broader class of quinoxaline derivatives has shown significant promise. For instance, various quinoxaline derivatives have been synthesized and evaluated for their inhibitory activity against kinases such as VEGFR-2 and for their cytotoxic effects against a range of cancer cell lines.

Quantitative Data: Anticancer Activity of Representative Quinoxaline Derivatives

The following table summarizes the in vitro anticancer activity of several quinoxaline derivatives against various human cancer cell lines. It is important to note that these compounds were not all synthesized from this compound but illustrate the potential of the quinoxaline scaffold.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
VIIIc HCT116Colon2.5[5]
XVa HCT116Colon4.4[5]
VIIIc MCF-7Breast9[5]
XVa MCF-7Breast5.3[5]
VIId HCT-116Colon7.8[5]
VIIIa HepG2Liver9.8[5]
Experimental Protocol: Evaluation of Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the in vitro cytotoxicity of newly synthesized compounds.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derived test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Precursor for Androgen Receptor Antagonists

The this compound scaffold has been identified as a potential precursor for the development of androgen receptor (AR) antagonists.[6] AR is a key target in the treatment of prostate cancer. While specific AR antagonists derived directly from this compound are not yet widely reported in the literature, the structural features of this molecule make it an attractive starting point for the design of novel AR modulators. The development of new nonsteroidal AR antagonists is an active area of research.

Visualizations

Synthetic Workflow for Brimonidine

G A This compound C Intermediate A->C Reflux B N,N-dimethyldichloromethylene immonium chloride B->C E Brimonidine Base C->E Cyclization D Ethylenediamine D->E G Brimonidine Tartrate E->G Salt Formation F L-tartaric acid F->G

Caption: Synthetic pathway for Brimonidine Tartrate.

Brimonidine Signaling Pathway

G cluster_0 cluster_1 Brimonidine Brimonidine Alpha2_AR α2-Adrenergic Receptor Brimonidine->Alpha2_AR Uveoscleral_Outflow Uveoscleral Outflow Brimonidine->Uveoscleral_Outflow Increases Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQ_Prod Aqueous Humor Production PKA->AQ_Prod Decreases

Caption: Mechanism of action of Brimonidine in lowering intraocular pressure.

General Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Studies cluster_1 Lead Optimization A Compound Synthesis (from this compound) B Cytotoxicity Screening (e.g., MTT Assay) A->B C Determine IC50 Values B->C D Apoptosis Assay (e.g., Annexin V) C->D E Mechanism of Action Studies D->E F SAR Studies E->F G ADME/Tox Prediction F->G

Caption: Workflow for the evaluation of novel anticancer compounds.

References

The Role of 5-Bromoquinoxalin-6-amine in the Development of Novel Cancer Therapeutics: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromoquinoxalin-6-amine is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active compounds. Its quinoxaline core is a recognized "privileged scaffold" in drug discovery, frequently appearing in molecules with significant therapeutic properties. In cancer research, derivatives of this compound are of particular interest for their potential to act as kinase inhibitors and modulators of critical cell signaling pathways implicated in tumorigenesis and metastasis. This document provides an overview of the application of this compound in the synthesis of anticancer agents, along with detailed protocols for their evaluation and a summary of their activity.

Application in Anticancer Drug Discovery

This compound serves as a crucial starting material for the synthesis of substituted quinoxalin-6-amine analogs. The bromine and amine functionalities at the 5 and 6 positions, respectively, offer reactive sites for a variety of chemical modifications. This allows for the systematic development of libraries of compounds that can be screened for antiproliferative activity against various cancer cell lines.

Research has demonstrated that the introduction of different substituents at the 2 and 3 positions of the quinoxaline ring system can significantly influence the anticancer efficacy of the resulting compounds. For instance, studies have shown that 2,3-di(furan-2-yl)quinoxalin-6-amine derivatives exhibit potent growth inhibitory effects against a panel of human cancer cell lines.[1]

Quantitative Data Summary

The antiproliferative activity of a series of 2,3-disubstituted quinoxalin-6-amine analogs, which can be conceptually derived from precursors like this compound, has been evaluated against a panel of human cancer cell lines. The data, presented as GI50 values (the concentration required to inhibit cell growth by 50%), are summarized in the table below.

Compound ID2,3-SubstituentCancer Cell LineGI50 (µM)
5a Furan-2-ylA549 (Lung)2.8
AsPC-1 (Pancreas)4.6
HT-29 (Colon)3.2
MDA-MB-231 (Breast)6.2
PC3 (Prostate)4.1
SK-OV-3 (Ovary)5.5
U-2 OS (Bone)3.9
7c Furan-2-ylA549 (Lung)1.5
(as urea analog)AsPC-1 (Pancreas)2.1
HT-29 (Colon)1.8
MDA-MB-231 (Breast)3.5
PC3 (Prostate)2.5
SK-OV-3 (Ovary)2.9
U-2 OS (Bone)2.2

Data is adapted from a study on 2,3-substituted quinoxalin-6-amine analogs.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of compounds derived from this compound.

Protocol 1: Synthesis of 2,3-Di(furan-2-yl)quinoxalin-6-amine

This protocol describes a general method for the synthesis of the quinoxalin-6-amine core, which is analogous to the structure of this compound.

Materials:

  • 4-Nitro-1,2-phenylenediamine

  • Furan-2-yl-ethanedione

  • Ethanol

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • A mixture of 4-nitro-1,2-phenylenediamine (1 equivalent) and furan-2-yl-ethanedione (1.1 equivalents) in ethanol is refluxed for 36-48 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 2,3-di(furan-2-yl)-6-nitroquinoxaline.

  • The nitroquinoxaline derivative is dissolved in ethanol, and a catalytic amount of Pd/C is added.

  • The mixture is subjected to hydrogenation at room temperature for 6-8 hours.

  • The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 2,3-di(furan-2-yl)quinoxalin-6-amine.[1]

Protocol 2: Cell Growth Inhibition Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, PC3, etc.)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized quinoxaline derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the GI50 value.[1]

Protocol 3: Apoptosis Induction Analysis (Caspase Activity Assay)

This protocol is to assess whether the compounds induce apoptosis by measuring the activity of caspases 3 and 7.

Materials:

  • HeLa cells (or other relevant cancer cell line)

  • Synthesized quinoxaline derivative

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed HeLa cells in white-walled 96-well plates at a density of 10,000 cells/well and incubate overnight.

  • Treat the cells with the test compound at various concentrations for 24 hours.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1 hour.

  • Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase 3/7 activity.[1]

Visualizations

Experimental Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Biological Evaluation start This compound Precursor reaction1 Reaction with Diketone start->reaction1 product1 Substituted Quinoxaline reaction1->product1 reaction2 Further Derivatization product1->reaction2 final_product Final Quinoxaline Analog reaction2->final_product screening Antiproliferative Screening (MTT Assay) final_product->screening active Active Compound Identified screening->active moa Mechanism of Action Studies (e.g., Apoptosis Assay) active->moa

Caption: General workflow from synthesis to biological evaluation.

Proposed Mechanism of Action: Caspase-Mediated Apoptosis

G Compound Quinoxaline Derivative (e.g., Compound 7c) Procaspase3 Procaspase-3 Compound->Procaspase3 Induces activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Caspase-3 mediated apoptosis induced by a quinoxaline derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromoquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-Bromoquinoxalin-6-amine. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and summarized data to aid in optimizing reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic routes for preparing this compound:

  • A three-step synthesis starting from 4-nitro-o-phenylenediamine. This involves: a. Cyclization with glyoxal to form 6-nitroquinoxaline. b. Reduction of the nitro group to yield 6-aminoquinoxaline. c. Bromination of 6-aminoquinoxaline to afford the final product.[1]

  • Direct bromination of 6-aminoquinoxaline. This is a more direct route if the starting material, 6-aminoquinoxaline, is readily available.

Q2: What are the common applications of this compound?

A2: this compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[2] It is notably used in the preparation of Brimonidine tartrate, a medication used to treat glaucoma.[3] Additionally, it serves as a building block for quinazoline derivatives and kinase inhibitors, which are investigated for treating cancer, inflammation, and neurological disorders.[2]

Q3: What are the key safety considerations when handling the reagents for this synthesis?

A3: Many reagents used in this synthesis are hazardous. For instance, bromine is highly corrosive and toxic. Thiophosgene is also extremely toxic. It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Material Safety Data Sheets (MSDS) of the specific reagents being used.

Troubleshooting Guide

Cyclization of 4-nitro-o-phenylenediamine with Glyoxal

Q: The yield of 6-nitroquinoxaline is lower than expected. What are the possible causes and solutions?

A: Low yields in this step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is heated to the appropriate temperature (around 100°C) and for a sufficient duration (up to 5 hours).[3] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Side Reactions: Undesired side reactions may be occurring. Using a nitrogen atmosphere can help prevent oxidation and other side reactions.[3]

  • Purity of Reagents: The purity of 4-nitro-o-phenylenediamine and glyoxal is crucial. Impurities in the starting materials can lead to lower yields and the formation of byproducts.

  • Workup and Isolation: Product may be lost during the workup and purification steps. Ensure efficient extraction and minimize transfers.

Reduction of 6-nitroquinoxaline to 6-aminoquinoxaline

Q: The catalytic hydrogenation of 6-nitroquinoxaline is slow or incomplete. What can I do to improve it?

A: Challenges in catalytic hydrogenation can often be resolved by optimizing the reaction conditions:

  • Catalyst Activity: The catalyst (e.g., Palladium on carbon, Pd/C) may be old or inactive. Use a fresh batch of catalyst. The ratio of catalyst to substrate is also important; a common ratio is 1:20 (w/w) of Pd/C to 6-nitroquinoxaline.[1]

  • Hydrogen Pressure: The reaction may require higher hydrogen pressure. While some procedures use atmospheric pressure, others specify pressures up to 2 MPa.[1]

  • Temperature: Increasing the reaction temperature (e.g., to 70°C) can enhance the reaction rate.[1]

  • Solvent: The choice of solvent can influence the reaction. Methanol and ethanol are commonly used.[4] Ensure the starting material is well-dissolved or suspended.

Bromination of 6-aminoquinoxaline

Q: I am observing the formation of multiple brominated products and my yield of this compound is low. How can I improve the selectivity?

A: Achieving selective monobromination can be challenging. Here are some strategies to improve selectivity and yield:

  • Choice of Brominating Agent: The choice of brominating agent is critical. While elemental bromine can be used, it can lead to over-bromination. Milder and more selective brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred and can lead to higher yields (up to 98%).[1][3]

  • Reaction Temperature: Controlling the reaction temperature is crucial. Running the reaction at a controlled temperature (e.g., 25°C) can help minimize side reactions.[3]

  • Solvent: The solvent can influence the reactivity and selectivity. Dichloromethane is a commonly used solvent for bromination with DBDMH.[1]

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent to favor monobromination.

Quantitative Data Summary

Synthesis StepStarting MaterialBrominating Agent/CatalystSolventTemperatureTimeYieldReference
Cyclization 4-nitro-o-phenylenediamine-Water100°C5 h97.5%[3]
Reduction 6-nitroquinoxalinePd/C-70°C3 h83.3%[1]
Bromination 6-aminoquinoxalineCuBr2/HBr/O2Aqueous HBr90-95°C4 h97.8%[3]
Bromination 6-aminoquinoxalineDibromohydantoinDichloromethane25°C5 h98%[1][3]
Overall Yield (3-step) 4-nitro-o-phenylenediamine----77.3%[1]

Experimental Protocols

Method 1: Three-Step Synthesis from 4-nitro-o-phenylenediamine

Step 1: Synthesis of 6-nitroquinoxaline

  • To a solution of 39.25 g of 4-nitrophenylenediamine in 600 ml of water, add 74 ml of glyoxal (40% aqueous solution) dropwise.

  • Heat the mixture to 100°C under a nitrogen atmosphere and maintain for 5 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture, filter the precipitate, and wash with water.

  • Extract the product with dichloromethane, dry the organic layer with magnesium sulfate, and evaporate the solvent to obtain 6-nitroquinoxaline.[3]

Step 2: Synthesis of 6-aminoquinoxaline

  • In a suitable reaction vessel, add 6-nitroquinoxaline and a Pd/C catalyst (1:20 weight ratio to the substrate) to a solvent like methanol.[1][4]

  • Pressurize the vessel with hydrogen gas to 2 MPa.

  • Heat the reaction mixture to 70°C and stir for 3 hours.[1]

  • After the reaction is complete, filter off the catalyst.

  • Evaporate the solvent to obtain 6-aminoquinoxaline.

Step 3: Synthesis of this compound

  • Dissolve 28.6 g (0.1 mol) of 1,3-dibromo-5,5-dimethylhydantoin in 500 ml of dichloromethane.

  • Add 35 g (0.2 mol) of 6-aminoquinoxaline to the solution.

  • Maintain the reaction temperature at 25°C using a water bath for 5 hours.

  • Filter the reaction mixture to recover the unreacted dibromohydantoin.

  • Wash the filtrate with 200 ml of water.

  • Separate the aqueous phase and extract it with 200 ml of dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain this compound as a brown solid.[3]

Method 2: Direct Bromination of 6-aminoquinoxaline
  • Add 14.52 g (0.10 mol) of 6-aminoquinoxaline and 2.23 g (0.01 mol) of CuBr2 to 150 mL of an aqueous hydrobromic acid solution (0.8 mol/L).

  • Bubble oxygen or air through the solution while maintaining the temperature at 90-95°C for 4 hours.

  • Cool the reaction solution to room temperature.

  • Adjust the pH of the reaction system to 9 using a 20% NaOH solution.

  • Extract the product with 90 mL of dichloromethane.

  • Wash the organic layer twice with 50 mL of purified water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dry the resulting product under vacuum at 40°C to obtain this compound.[3]

Visualized Workflows and Pathways

Synthesis_Pathway_1 cluster_0 Route 1: From 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine 6-nitroquinoxaline 6-nitroquinoxaline 4-nitro-o-phenylenediamine->6-nitroquinoxaline Glyoxal, 100°C 6-aminoquinoxaline 6-aminoquinoxaline 6-nitroquinoxaline->6-aminoquinoxaline H2, Pd/C, 70°C, 2 MPa This compound This compound 6-aminoquinoxaline->this compound Dibromohydantoin, CH2Cl2, 25°C

Caption: Three-step synthesis of this compound.

Synthesis_Pathway_2 cluster_1 Route 2: From 6-aminoquinoxaline 6-aminoquinoxaline_start 6-aminoquinoxaline 5-Bromoquinoxalin-6-amine_end This compound 6-aminoquinoxaline_start->5-Bromoquinoxalin-6-amine_end CuBr2, HBr, O2, 90-95°C

Caption: Direct bromination of 6-aminoquinoxaline.

Experimental_Workflow start Start reaction_setup Reaction Setup Mix reactants and solvent start->reaction_setup reaction_progress Reaction in Progress Control temperature and time Monitor with TLC reaction_setup->reaction_progress workup Workup Quench reaction Extract product reaction_progress->workup purification Purification Dry organic layer Evaporate solvent Recrystallize (if needed) workup->purification analysis Product Analysis Check purity (e.g., HPLC) Characterize (e.g., NMR, MS) purification->analysis end End analysis->end

References

Technical Support Center: Purification of 5-Bromoquinoxalin-6-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Bromoquinoxalin-6-amine via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Crystal Formation Upon Cooling The solution is not saturated (too much solvent was used).1. Reheat the solution to boiling. 2. Evaporate a portion of the solvent to increase the concentration of the solute. 3. Allow the solution to cool slowly again.
The cooling process is too rapid.1. Allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. 2. Insulate the flask to slow down the cooling rate.
The solution is supersaturated.1. Scratch the inner wall of the flask with a glass rod at the surface of the solution to induce nucleation. 2. Add a small seed crystal of pure this compound.
Oiling Out Instead of Crystallization The boiling point of the solvent is higher than the melting point of the solute (Melting point of this compound is 151-153 °C).1. Reheat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. 3. Ensure the dissolution temperature does not exceed the melting point of the compound.
The compound is significantly impure, leading to a melting point depression.1. Attempt purification by another method (e.g., column chromatography) before recrystallization. 2. Use a different recrystallization solvent.
Colored Impurities Remain in Crystals The colored impurity has similar solubility to the product.1. Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. 2. Perform a hot filtration to remove the charcoal. 3. Proceed with the cooling and crystallization steps. Use charcoal sparingly as it can also adsorb the desired product.
Crystals formed too quickly, trapping impurities.1. Ensure a slow cooling rate to allow for selective crystallization.
Low Recovery Yield Too much solvent was used, leaving a significant amount of the product in the mother liquor.1. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Premature crystallization occurred during hot filtration.1. Preheat the filtration apparatus (funnel and receiving flask). 2. Add a small excess of hot solvent before filtration to prevent saturation in the funnel.
The crystals were washed with solvent that was not cold enough or with too much solvent.1. Use a minimal amount of ice-cold solvent to wash the crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Based on available data, toluene has been successfully used for the recrystallization of related compounds.[1] The solubility profile of this compound indicates it is soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[2] Methanol or a mixed solvent system, such as methanol/water or toluene/hexane, could be effective. A small-scale solvent screen is always recommended to determine the optimal solvent or solvent system.

Q2: How can I determine the correct amount of solvent to use?

The goal is to use the minimum amount of hot solvent to completely dissolve the impure this compound. Add the solvent in small portions to the solid in a flask, and heat the mixture to the solvent's boiling point with stirring after each addition until the solid is fully dissolved.

Q3: My purified this compound is still not pure enough. What should I do?

If a single recrystallization does not yield a product of the desired purity, a second recrystallization can be performed. Alternatively, if impurities are significantly different in polarity, column chromatography may be a more effective purification method.

Q4: How does slow cooling affect the purity and yield?

Slow cooling generally leads to the formation of larger, purer crystals.[3] Rapid cooling can cause impurities to be trapped within the crystal lattice, reducing purity. While very slow cooling might slightly decrease the overall yield as more solute remains in the solution, the trade-off is typically a higher purity product.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the general steps for the purification of this compound using toluene.

Materials:

  • Crude this compound

  • Toluene (or another selected solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a small volume of toluene (e.g., 10-15 mL) and a boiling chip. Heat the mixture to a gentle boil with stirring. Continue to add small portions of hot toluene until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. To do this, preheat a funnel and a clean receiving flask. Add a small excess of hot solvent to the solution to prevent premature crystallization and quickly filter the hot solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a yellow solid.[2][4][5]

Data Presentation

The following table presents hypothetical data to illustrate the effectiveness of recrystallization on the purity and yield of this compound.

Sample Mass (g) Purity (%) Recovery Yield (%) Appearance
Crude Material1.0092.5N/ABrownish-yellow powder
After 1st Recrystallization0.8598.785.0Yellow crystalline solid
After 2nd Recrystallization0.75>99.588.2 (from 1st crop)Bright yellow needles

Experimental Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Toluene start->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Yes insoluble_impurities Insoluble Impurities (discard) hot_filtration->insoluble_impurities No ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Toluene vacuum_filtration->wash mother_liquor Mother Liquor (contains soluble impurities) vacuum_filtration->mother_liquor dry Dry Under Vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Synthesis of 5-Bromoquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromoquinoxalin-6-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My final product shows a low yield after the bromination step. What are the possible reasons?

A1: Low yields during the bromination of 6-aminoquinoxaline can stem from several factors:

  • Incomplete Reaction: The reaction time or temperature may be insufficient. Ensure the reaction is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.

  • Suboptimal Brominating Agent: The choice and quality of the brominating agent are crucial. While agents like dibromohydantoin are reported to give high yields and be less toxic, others like bromine in acetic acid can also be effective if used correctly.[1] Ensure the brominating agent is fresh and has been stored properly.

  • Side Reactions: Over-bromination or degradation of the product can occur, especially with harsh reaction conditions. Using a milder brominating agent and controlling the reaction temperature can help minimize these side reactions.

  • Losses During Work-up and Purification: Significant product loss can happen during extraction, washing, and recrystallization steps. Ensure proper phase separation during extraction and minimize the amount of solvent used for washing and recrystallization to prevent the product from dissolving.

Q2: I am observing an unexpected impurity in my final product's HPLC analysis. How can I identify and remove it?

A2: The presence of unexpected impurities is a common challenge. Here's a systematic approach to address this:

  • Identify the Impurity: The first step is to characterize the impurity. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, offering clues to its structure.[2][3] Further characterization using Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary for a definitive identification.[2][3]

  • Potential Sources of Impurities:

    • Unreacted Starting Materials: Incomplete conversion of 6-aminoquinoxaline or the starting material for its synthesis (e.g., 4-nitro-o-phenylenediamine) can result in their presence in the final product.[4][5]

    • Intermediates: If the synthesis involves multiple steps, such as the reduction of a nitro group to an amine, residual intermediates like 6-nitroquinoxaline could be a source of impurity.[1][6]

    • By-products: Side reactions can lead to various impurities. For instance, in the synthesis of brimonidine, which uses this compound, an impurity identified as 5-Bromo-quinoxalin-6-yl-cyanamide has been reported. This suggests that under certain conditions, the amine group of the target molecule can undergo further reactions.

    • Reagent-Derived Impurities: Impurities can also originate from the reagents used in the synthesis.

  • Removal of the Impurity:

    • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvents to find one that effectively solubilizes the desired product at high temperatures and poorly at low temperatures, while leaving the impurity either dissolved or insoluble.

    • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed for purification.[6]

Q3: The color of my final product is darker than expected (e.g., brown instead of yellow). Does this indicate impurities?

A3: A darker-than-expected color can indeed suggest the presence of impurities.

  • Oxidation: Amino-substituted quinoxalines can be susceptible to oxidation, which often leads to the formation of colored by-products. It is advisable to store the product under an inert atmosphere (e.g., nitrogen or argon) and away from light.

  • Residual Catalysts: If a catalyst such as palladium on carbon (Pd/C) is used for a reduction step, incomplete filtration can leave residual catalyst in the product, causing a darker appearance.[4] Ensure thorough filtration, possibly through a pad of celite, to remove all catalyst particles.[6]

  • Tarry By-products: High reaction temperatures or prolonged reaction times can sometimes lead to the formation of polymeric or tarry materials that are difficult to remove.

To address this, purification by recrystallization or column chromatography is recommended. Decolorizing with activated carbon during recrystallization can also be effective in removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are 4-nitro-o-phenylenediamine or 6-aminoquinoxaline.[1][4][5] The synthesis from 4-nitro-o-phenylenediamine involves a three-step process of cyclization, reduction, and bromination.[1][4] Starting from 6-aminoquinoxaline simplifies the process to a single bromination step.[1]

Q2: What are the key reaction steps in a typical synthesis of this compound from 4-nitro-o-phenylenediamine?

A2: A typical synthesis involves the following three steps[1][4][5]:

  • Cyclization: 4-nitro-o-phenylenediamine is reacted with glyoxal to form 6-nitroquinoxaline.

  • Reduction: The nitro group of 6-nitroquinoxaline is reduced to an amino group to yield 6-aminoquinoxaline. This is often achieved through catalytic hydrogenation using a palladium catalyst.

  • Bromination: 6-aminoquinoxaline is then brominated to give the final product, this compound.

Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[6]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the purity of the final product and quantifying any impurities.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any isolated impurities.[2][3]

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups in the final product.

Data Presentation

Table 1: Summary of Reported Yields and Purity for this compound Synthesis

Starting MaterialKey ReagentsStepYield (%)Purity (%)Reference
4-nitro-o-phenylenediamineGlyoxalCyclization97.5-[1]
6-nitroquinoxalinePd/C, H₂Reduction83.3-[5]
6-aminoquinoxalineDibromohydantoin, CH₂Cl₂Bromination98-[1]
6-aminoquinoxalineCuBr₂, HBr, O₂Bromination97.899.94 (HPLC)[1]
4-nitro-o-phenylenediamine-Overall77.3-[5]

Experimental Protocols

Synthesis of this compound from 6-aminoquinoxaline

This protocol is based on a reported method with high yield and purity.[1]

Materials:

  • 6-aminoquinoxaline

  • Copper(II) bromide (CuBr₂)

  • Hydrobromic acid (HBr) aqueous solution (0.8 mol/L)

  • Oxygen or Air

  • Sodium hydroxide (NaOH) solution (20%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Purified water

Procedure:

  • In a suitable reaction vessel, add 6-aminoquinoxaline (0.10 mol) and CuBr₂ (0.01 mol) to the hydrobromic acid aqueous solution (150 mL, 0.8 mol/L).

  • Bubble oxygen or air through the reaction mixture while maintaining the temperature at 90-95°C.

  • Monitor the reaction for 4 hours.

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Adjust the pH of the reaction system to 9 using a 20% NaOH solution.

  • Extract the product with dichloromethane (90 mL).

  • Wash the organic layer with purified water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure.

  • Dry the resulting solid under vacuum at 40°C to obtain this compound.

Visualizations

Troubleshooting_Impurity_Identification cluster_synthesis Synthesis & Observation cluster_identification Impurity Identification cluster_mitigation Mitigation Strategy start Start Synthesis of This compound observe_impurity Observe Unexpected Peak in HPLC Analysis start->observe_impurity Perform HPLC on final product lcms Perform LC-MS Analysis observe_impurity->lcms nmr Perform NMR Spectroscopy (if necessary) lcms->nmr Molecular weight suggests complex structure identify Identify Impurity Structure lcms->identify Molecular weight matches known impurity nmr->identify cause Determine Potential Cause identify->cause unreacted_sm Unreacted Starting Material/ Intermediate cause->unreacted_sm Impurity is a known precursor side_product Side-Reaction Product cause->side_product Impurity is a by-product optimize Optimize Reaction Conditions (Temp, Time, Reagents) unreacted_sm->optimize side_product->optimize purify Purify Product (Recrystallization/Chromatography) end_node Obtain Pure Product purify->end_node optimize->purify

Caption: Troubleshooting workflow for identifying and mitigating impurities.

Synthesis_Pathway cluster_steps Reaction Steps start_material 4-Nitro-o-phenylenediamine cyclization Cyclization (+ Glyoxal) start_material->cyclization intermediate1 6-Nitroquinoxaline cyclization->intermediate1 reduction Reduction (e.g., Pd/C, H₂) intermediate1->reduction intermediate2 6-Aminoquinoxaline reduction->intermediate2 bromination Bromination (e.g., Dibromohydantoin) intermediate2->bromination final_product This compound bromination->final_product

Caption: Synthetic pathway from 4-nitro-o-phenylenediamine.

References

Technical Support Center: Bromination of 6-Aminoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 6-aminoquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of 6-aminoquinoxaline?

The primary side reactions encountered are over-bromination and oxidation. The amino group of the 6-aminoquinoxaline is strongly activating, making the aromatic ring highly susceptible to electrophilic substitution. This can lead to the formation of di- and even tri-brominated products. Additionally, the amino group can be susceptible to oxidation by the brominating agent, leading to undesired byproducts.

Q2: My reaction is resulting in a low yield of the desired 5-bromo-6-aminoquinoxaline. What are the potential causes and solutions?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time or temperature may be insufficient for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

  • Over-bromination: The use of an excessive amount of the brominating agent or harsh reaction conditions can favor the formation of poly-brominated byproducts. A careful, portion-wise addition of the brominating agent can help control the reaction.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of side products. It is recommended to start at a lower temperature (e.g., 0-20°C) and gradually increase it if necessary.[1][2]

  • Moisture: The presence of moisture can lead to the formation of bromic acid, which can cause undesired side reactions. Ensure all glassware is dry and use anhydrous solvents.

Q3: How can I minimize the formation of over-brominated byproducts?

To achieve selective mono-bromination, consider the following strategies:

  • Choice of Brominating Agent: Milder brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin are generally preferred over molecular bromine for better selectivity.[1][2]

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent. Adding the brominating agent in portions can help maintain a low concentration of the electrophile in the reaction mixture, thus favoring mono-substitution.

  • Reaction Temperature: Performing the reaction at a controlled, lower temperature can significantly improve selectivity.[2]

Q4: What are the recommended methods for purifying the crude 5-bromo-6-aminoquinoxaline?

The two primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: Toluene and ethanol/water mixtures have been reported as effective solvents for the recrystallization of quinoxaline derivatives.[3]

  • Column Chromatography: For column chromatography on silica gel, a mobile phase consisting of a mixture of hexane and ethyl acetate or chloroform and methanol is commonly used. The optimal solvent ratio will depend on the specific impurities present and should be determined by TLC analysis.

Q5: I am observing an unexpected impurity in my final product. What could it be?

Besides over-brominated products, another potential impurity that has been identified in related syntheses is 5-Bromo-quinoxaline-6-yl-cyanamide. This impurity can arise under specific reaction or work-up conditions. Its presence can be confirmed by spectroscopic methods such as IR (presence of a cyano group peak) and mass spectrometry.

Data Presentation: Bromination of 6-Aminoquinoxaline

Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1,3-Dibromo-5,5-dimethylhydantoinMethylene Chloride20Not specified97.6[2]
N-BromosuccinimideHalogenated Solvents0 - 85Not specifiedNot specified[1]
BromineAcetic AcidNot specified1Not specified (product is hydrobromide salt)[3]
DibromohydantoinMethylene Chloride25598[3]

Experimental Protocols

Protocol 1: Mono-bromination using 1,3-Dibromo-5,5-dimethylhydantoin[2]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-aminoquinoxaline in anhydrous methylene chloride.

  • Reagent Addition: At 20°C, add 1,3-dibromo-5,5-dimethylhydantoin to the solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove any solid byproducts. Wash the filtrate with a suitable aqueous solution (e.g., sodium bicarbonate solution) to neutralize any acidic components, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-bromo-6-aminoquinoxaline by recrystallization from toluene or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Protocol 2: Mono-bromination using N-Bromosuccinimide
  • Reaction Setup: Dissolve 6-aminoquinoxaline in a suitable halogenated solvent such as methylene chloride or chloroform in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (NBS) portion-wise over a period of time to maintain a low reaction temperature.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC. If the reaction is sluggish, the temperature can be slowly raised to room temperature.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer.

  • Extraction and Isolation: Extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization as described in Protocol 1.

Mandatory Visualization

bromination_reactions cluster_main Main Reaction cluster_side Side Reactions 6-Aminoquinoxaline 6-Aminoquinoxaline 5-Bromo-6-aminoquinoxaline 5-Bromo-6-aminoquinoxaline 6-Aminoquinoxaline->5-Bromo-6-aminoquinoxaline  Brominating Agent (e.g., NBS, DBDMH) Over-bromination Over-bromination Oxidation Oxidation Oxidized_Byproducts Oxidized Byproducts 6-Aminoquinoxaline->Oxidized_Byproducts  Oxidizing Conditions Dibromo-6-aminoquinoxaline Dibromo-6-aminoquinoxaline 5-Bromo-6-aminoquinoxaline->Dibromo-6-aminoquinoxaline  Excess Brominating Agent Tribromo-6-aminoquinoxaline Tribromo-6-aminoquinoxaline Dibromo-6-aminoquinoxaline->Tribromo-6-aminoquinoxaline  Excess Brominating Agent troubleshooting_workflow start Low Yield or Impure Product check_sm Check for remaining starting material (TLC) start->check_sm sm_present Starting material present check_sm->sm_present sm_absent Starting material absent check_sm->sm_absent increase_time_temp Increase reaction time or temperature sm_present->increase_time_temp check_overbromination Analyze for over-brominated products (TLC/MS) sm_absent->check_overbromination overbromination_present Over-bromination detected check_overbromination->overbromination_present no_overbromination No significant over-bromination check_overbromination->no_overbromination optimize_reagents Decrease brominating agent stoichiometry. Add reagent portion-wise. Lower reaction temperature. overbromination_present->optimize_reagents check_purification Review purification method no_overbromination->check_purification purification_issue Inefficient purification check_purification->purification_issue purification_ok Purification seems effective check_purification->purification_ok optimize_purification Optimize recrystallization solvent. Adjust column chromatography mobile phase. purification_issue->optimize_purification

References

optimizing reaction conditions for 5-Bromoquinoxalin-6-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Bromoquinoxalin-6-amine

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, a key intermediate in pharmaceutical development.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q1: I am experiencing a low yield in the final bromination step. What are the potential causes and solutions?

A1: Low yields during the bromination of 6-aminoquinoxaline can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time. For instance, one reported method involves a 5-hour reaction at 25°C.[3]

  • Suboptimal Brominating Agent: The choice of brominating agent is crucial. While agents like N-Bromosuccinimide (NBS) can be used, dibromohydantoin has been reported to give higher yields and be less toxic.[3] One protocol using dibromohydantoin in dichloromethane at 25°C for 5 hours reported a yield of 98%.[3]

  • Incorrect Stoichiometry: Ensure the molar ratio of the brominating agent to 6-aminoquinoxaline is correct. A common ratio when using dibromohydantoin is 1:2 (dibromohydantoin:6-aminoquinoxaline).[4]

  • Degradation of Product: The product may be sensitive to prolonged exposure to harsh conditions. Ensure proper temperature control and work-up procedures are followed promptly after reaction completion.

Q2: My final product is impure, showing multiple spots on TLC. How can I improve the purity?

A2: Impurities can arise from side reactions or incomplete reactions. Here are some strategies to enhance product purity:

  • Recrystallization: This is a common and effective method for purifying solid compounds. Toluene has been reported as a suitable solvent for the recrystallization of intermediates in the synthesis pathway, such as 6-aminoquinoxaline.[5]

  • Column Chromatography: While often avoided in large-scale production due to cost and time, column chromatography is an excellent method for separating closely related compounds and can be used for purification if other methods fail.

  • Washing during Work-up: Thorough washing of the organic layer during the extraction process is critical. Washing with water can help remove water-soluble impurities and salts.[3] For example, after bromination, the filtrate can be washed with water to remove unreacted reagents and byproducts.[3]

  • pH Adjustment: Careful control of pH during work-up is important. One procedure specifies adjusting the pH to 9 with a 20% NaOH solution after the bromination reaction.[3]

Q3: The reduction of 6-nitroquinoxaline to 6-aminoquinoxaline is slow or incomplete. What can I do?

A3: The efficiency of the nitro group reduction can be influenced by the catalyst, reaction conditions, and hydrogen source.

  • Catalyst Activity: The activity of the Palladium-on-Carbon (Pd/C) catalyst is critical. Ensure you are using a fresh or properly stored catalyst. The catalyst loading is also important; one protocol suggests a mass ratio of Pd/C to 6-nitroquinoxaline of 1:20.[6]

  • Reaction Conditions: Optimal conditions for catalytic hydrogenation include a reaction temperature of around 70°C and a pressure of 2 MPa for approximately 3 hours.[5][6]

  • Solvent Choice: The choice of solvent can impact the reaction rate. Methanol and ethanol are commonly used solvents for this reduction.[4][5]

  • Alternative Reducing Agents: While catalytic hydrogenation is common, other reducing agents like iron powder can be used, although catalytic hydrogenation is often preferred to avoid metal contamination.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and effective route starts with 4-nitro-o-phenylenediamine. This method involves a three-step process:

  • Cyclization: Reaction of 4-nitro-o-phenylenediamine with glyoxal to form 6-nitroquinoxaline.[3][4]

  • Reduction: Catalytic hydrogenation of 6-nitroquinoxaline using a palladium-carbon catalyst to yield 6-aminoquinoxaline.[3][5][6]

  • Bromination: Selective bromination of 6-aminoquinoxaline at the 5-position using a brominating agent like dibromohydantoin to produce this compound.[3][4]

Q2: What are the recommended safety precautions when handling the reagents involved in this synthesis?

A2: Many reagents used in this synthesis are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical. Key precautions include:

  • Thiophosgene: This is a highly toxic and corrosive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Bromine and Brominating Agents: These are corrosive and can cause severe burns. Handle with care in a fume hood and wear appropriate PPE.

  • Phosphorus Oxychloride: This is a corrosive and water-reactive compound. Handle under anhydrous conditions in a fume hood.

  • Solvents: Many organic solvents like dichloromethane and methanol are flammable and toxic. Use in a well-ventilated area away from ignition sources.

Q3: Can you provide a summary of optimized reaction conditions?

A3: Below is a table summarizing optimized conditions reported in the literature for the key steps in the synthesis of this compound starting from 4-nitro-o-phenylenediamine.

Reaction Step Reactants Reagents/Catalyst Solvent Temperature Time Yield
Cyclization 4-nitro-o-phenylenediamine, Glyoxal (40% aq. solution)-Water100°C5 hours97.5%
Reduction 6-nitroquinoxalinePd/C (5%)Methanol70°C3 hours83%
Bromination 6-aminoquinoxalineDibromohydantoinDichloromethane25°C5 hours98%

Experimental Protocols

1. Synthesis of 6-nitroquinoxaline

  • In a reaction vessel, dissolve 39.25 g of 4-nitrophenylenediamine in 600 ml of water.

  • Under nitrogen protection, add 74 ml of a 40% aqueous glyoxal solution dropwise.

  • After the addition is complete, heat the mixture to 100°C and maintain for 5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, filter the precipitate, and wash with water.

  • The crude product can be further purified by extraction with dichloromethane.[3]

2. Synthesis of 6-aminoquinoxaline

  • In a 250 ml autoclave, combine 10 g of 6-nitroquinoxaline, 0.5 g of 5% palladium-on-carbon catalyst, and 100 ml of methanol.[5]

  • Pressurize the autoclave with hydrogen to 2 MPa.[5]

  • Heat the mixture to 70°C and stir for approximately 3 hours.[5]

  • Monitor the reaction completion by liquid chromatography.

  • Once complete, cool the reactor, filter the catalyst, and concentrate the filtrate to obtain the product.

  • The crude product can be recrystallized from toluene to yield a yellow solid.[5]

3. Synthesis of this compound

  • Dissolve 28.6 g (0.1 mol) of dibromohydantoin in 500 ml of dichloromethane.[3][4]

  • Add 35 g (0.2 mol) of 6-aminoquinoxaline to the solution.[3][4]

  • Maintain the reaction temperature at 25°C using a water bath for 5 hours.[3][4]

  • After the reaction, filter to recover unreacted dibromohydantoin.

  • Wash the filtrate with 200 ml of water.

  • Separate the aqueous phase and extract it with 200 ml of dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the final product as a brown solid.[3]

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine 6-nitroquinoxaline 6-nitroquinoxaline 4-nitro-o-phenylenediamine->6-nitroquinoxaline Glyoxal, H2O, 100°C 6-aminoquinoxaline 6-aminoquinoxaline 6-nitroquinoxaline->6-aminoquinoxaline H2, Pd/C, MeOH, 70°C This compound This compound 6-aminoquinoxaline->this compound Dibromohydantoin, CH2Cl2, 25°C Troubleshooting_Workflow start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Issues? start->impurity slow_reaction Slow Reaction? start->slow_reaction check_time Extend Reaction Time low_yield->check_time Yes check_reagent Check Brominating Agent low_yield->check_reagent check_stoichiometry Verify Stoichiometry low_yield->check_stoichiometry recrystallize Recrystallize Product impurity->recrystallize Yes column_chrom Use Column Chromatography impurity->column_chrom wash_workup Improve Work-up Washing impurity->wash_workup check_catalyst Check Catalyst Activity slow_reaction->check_catalyst Yes check_conditions Optimize T & P slow_reaction->check_conditions

References

troubleshooting guide for the synthesis of brimonidine from 5-Bromoquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of brimonidine from the key intermediate, 5-Bromoquinoxalin-6-amine.

Frequently Asked Questions (FAQs)

Q1: My overall yield of brimonidine is consistently low. What are the common causes?

Low yields can stem from several factors depending on the synthetic route chosen. The most common routes start with this compound but employ different reagents to construct the imidazoline ring.[1][2]

  • Sub-optimal Reaction Conditions: Each synthetic pathway has critical parameters such as temperature, reaction time, and solvent choice. For instance, the method involving N-acetyl ethylene urea and phosphorus oxychloride requires heating to 55-60°C for up to 40 hours to ensure complete reaction.[3]

  • Starting Material Purity: The quality of the initial this compound is crucial. Impurities in this raw material can interfere with the reaction.[] It is advisable to use high-purity starting materials.[]

  • Impurity Formation: Side reactions can consume your starting material or intermediate, reducing the final yield. A notable side product is 5-Bromo-quinoxaline-6-yl-cyanamide, which can form under specific pH conditions.

  • Purification Losses: Brimonidine base is often purified by column chromatography, which can be a source of significant product loss, especially at a larger scale.[3] Alternative purification methods like crystallization of the tartrate salt should be considered.

Q2: I have detected an impurity with a mass of approximately 248 m/z. What is this impurity and how can I prevent its formation?

This impurity is likely 5-Bromo-quinoxaline-6-yl-cyanamide. It is a known process-related impurity that can form from a quinoxaline thiourea intermediate, particularly during workup or pH adjustment steps.

Prevention Strategy: The formation of this cyanamide impurity is highly dependent on pH.

  • Strict pH Control: During the workup and isolation phases, it is critical to maintain the pH in the range of 8.5-9.5.

  • Controlled Acid Addition: When adjusting pH, use cooled, dilute HCl and add it slowly. Using hot or concentrated acid can promote the formation of this impurity.

Q3: The use of thiophosgene in my synthesis is hazardous and generates toxic byproducts. Are there safer, more scalable alternatives?

Yes, several alternative methods avoid the use of highly toxic thiophosgene and the evolution of hydrogen sulfide gas.[3][5]

  • N-acetyl ethylene urea Method: This process involves reacting 5-bromo-6-aminoquinoxaline with N-acetyl ethylene urea in the presence of phosphorus oxychloride.[3] The resulting N-acetyl brimonidine is then hydrolyzed to yield brimonidine base. This method is considered more suitable for industrial scale-up.[3]

  • Immonium Chloride Method: A Russian patent describes the synthesis of brimonidine by reacting 5-bromo-6-aminoquinoxaline with N,N-dimethyldichloromethylene immonium chloride, followed by cyclization with ethylenediamine.[2] This process is reported to have a yield of around 40% and is conducted under mild conditions.[2]

  • Imidazoline-2-sulfonic acid Method: This route involves the reaction of 6-amino-5-bromo quinoxaline with imidazoline-2-sulfonic acid. However, this method has been reported to give low yields and requires tedious column chromatography for purification.[3]

Q4: My brominated starting material is leading to debrominated impurities in the final product. How can this be addressed?

Debrominated impurities can be generated during the synthesis process.[6] Their presence complicates purification and affects the quality of the final Active Pharmaceutical Ingredient (API).

  • Inert Atmosphere: Ensure that reactions, particularly any steps involving catalysts like palladium on carbon (often used in the synthesis of the quinoxaline core), are run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.

  • Raw Material Control: The issue may originate from the synthesis of the this compound starting material itself. Ensure the quality and purity of this intermediate before proceeding.[7]

  • Process Optimization: The choice of reagents and reaction conditions can influence the formation of debrominated species. Methods that avoid harsh reducing agents or high temperatures may be preferable.[6]

Data and Process Summaries

Table 1: Comparison of Synthetic Routes to Brimonidine

Synthetic RouteKey ReagentsReported YieldAdvantagesDisadvantagesCitations
Thiophosgene Method Thiophosgene, Ethylenediamine~40-55%Established, well-documented.Uses highly toxic thiophosgene; evolves toxic H₂S gas; may require column chromatography.[1][2][5]
N-acetyl ethylene urea N-acetyl ethylene urea, POCl₃, NaOH/MeOH~31% (overall)Avoids highly toxic reagents; industrially applicable and scalable.Multi-step (acylation followed by hydrolysis); involves phosphorus oxychloride.[1][3]
Immonium Chloride (CH₃)₂N⁺=CCl₂Cl⁻, Ethylenediamine~40%Technologically simple; mild conditions; avoids isolation of intermediates.Yield is moderate.[2]
Sulfonic Acid Method Imidazoline-2-sulfonic acidLowDirect single-step approach.Low yield; requires costly and tedious column chromatography for purification.[3]

Table 2: Controlling Formation of 5-Bromo-quinoxaline-6-yl-cyanamide Impurity

This data is adapted from a study on the synthesis of the impurity, demonstrating how to avoid its formation by controlling reagent stoichiometry. The goal is to minimize the conversion of the thiourea intermediate (Reactant) to the cyanamide impurity (Product).

ExperimentIodine (equivalents)Triethylamine (equivalents)Reactant Purity (%)Impurity Formed (%)Conclusion for PreventionCitation
1141090High reagent equivalents drive impurity formation.
226496Increasing reagents further favors the impurity.
32.560.799.3Optimized conditions for impurity synthesis highlight the sensitivity of the reaction. To prevent it, avoid excess oxidizing agents and strong bases during workup of thiourea intermediates.

Experimental Protocols

Protocol 1: Synthesis of N-acetyl brimonidine [3]

  • To a 1 L round-bottom flask, charge phosphorus oxychloride (400 ml).

  • At ambient temperature, add 5-bromo-6-aminoquinoxaline (50 g).

  • Add N-acetyl ethylene urea (53 g) in two portions and stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 55-60°C and maintain for 40 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, distill off the excess phosphorus oxychloride under vacuum at 55-60°C.

  • Cool the reaction mass and dilute it with dichloromethane (DCM).

  • Further, cool the mixture to 15-20°C and slowly add ice-cold water (250 ml), ensuring the temperature remains below 20°C.

  • Stir the mixture for 8 hours to ensure complete decomposition of any remaining phosphorus oxychloride.

  • Adjust the pH to 8-9 using a sodium hydroxide solution.

  • Filter the precipitated solid, wash with water, and dry to obtain N-acetyl brimonidine.

Protocol 2: Hydrolysis to Brimonidine Base and Salt Formation [3]

  • Hydrolyze the N-acetyl brimonidine obtained from Protocol 1 using methanolic sodium hydroxide.

  • Once hydrolysis is complete (monitor by TLC), neutralize the mixture and extract the brimonidine base using an appropriate organic solvent.

  • Concentrate the organic extracts to yield crude brimonidine base.

  • To a solution of the brimonidine base (e.g., 10 g, 0.034 mole) in water (50 ml), add L-(+)-tartaric acid (5.11 g, 0.034 mole) with continuous stirring at room temperature.

  • After the acid has dissolved and the salt has formed, add acetone (250 ml) to precipitate the product.

  • Filter the solid at suction, wash with acetone, and dry to furnish brimonidine tartrate.

Diagrams and Workflows

Brimonidine Synthesis Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Salt Formation A This compound C N-acetyl brimonidine A->C POCl₃, 55-60°C B N-acetyl ethylene urea B->C POCl₃, 55-60°C D Brimonidine (Base) C->D NaOH / MeOH E Brimonidine Tartrate D->E L-Tartaric Acid

Caption: Synthesis of Brimonidine via the N-acetyl ethylene urea intermediate.

Impurity Formation cluster_workup Reaction Workup A Quinoxaline Thiourea Intermediate pH_correct pH = 8.5 - 9.5 A->pH_correct pH_incorrect Incorrect pH or Oxidizing Conditions A->pH_incorrect B Desired Reaction: Cyclization to Brimonidine C Side Reaction: Formation of Cyanamide Impurity pH_correct->B Favored pH_incorrect->C Favored

References

characterization of unexpected byproducts in 5-Bromoquinoxalin-6-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromoquinoxalin-6-amine. The following information is designed to help identify and characterize unexpected byproducts, thereby improving reaction outcomes and ensuring the purity of the desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts observed in reactions involving this compound?

A1: Besides residual starting materials or incompletely reacted intermediates, several unexpected byproducts can arise. The most frequently encountered are:

  • 5-Bromo-quinoxalin-6-yl-cyanamide: This impurity is particularly prevalent in downstream reactions where this compound is a precursor, such as in the synthesis of Brimonidine. Its formation is highly dependent on the pH of the reaction mixture.

  • Over-brominated Products: The quinoxaline ring is susceptible to further bromination, especially if excess brominating agent is used or if the reaction temperature is not carefully controlled. This can lead to the formation of di- or tri-brominated quinoxaline species.

  • Benzimidazole Derivatives: Under certain conditions, particularly with acidic catalysts or elevated temperatures, rearrangement of the quinoxaline precursor synthesis can lead to the formation of benzimidazole-type structures.

  • Oxidation Products: The starting materials for the synthesis of this compound, such as substituted o-phenylenediamines, are prone to oxidation, which can result in colored impurities that are carried through the synthetic sequence.

Q2: How can I detect the presence of 5-Bromo-quinoxalin-6-yl-cyanamide in my reaction mixture?

A2: This cyanamide impurity can be identified using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for initial detection, where it will appear as a separate peak from your desired product. For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the impurity. Further characterization can be achieved through isolation (e.g., via preparative HPLC) followed by spectroscopic analysis, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. In the IR spectrum, a sharp band around 2226 cm⁻¹ is indicative of the nitrile (C≡N) stretch.

Q3: What reaction conditions favor the formation of 5-Bromo-quinoxalin-6-yl-cyanamide, and how can I avoid it?

A3: The formation of this cyanamide impurity is significantly influenced by the pH of the reaction medium, particularly during workup or subsequent reaction steps. Acidic conditions tend to promote its formation. To minimize the generation of this byproduct, it is crucial to maintain the pH of the reaction mixture in the range of 8.5-9.5. Careful, dropwise addition of acid for pH adjustment, preferably using a cooled, dilute solution, is recommended. Monitoring the pH with a calibrated meter is essential.

Q4: My reaction has produced a complex mixture of products with multiple spots on the TLC plate. What could be the cause?

A4: A complex product mixture can arise from several factors:

  • Suboptimal Reaction Temperature: Both excessively high and low temperatures can lead to side reactions or incomplete conversion.

  • Incorrect Stoichiometry: An improper ratio of reactants and reagents can result in the formation of various byproducts.

  • Presence of Impurities in Starting Materials: Impurities in the initial reactants can lead to a cascade of side reactions.

  • Atmospheric Contamination: Sensitivity of reactants or intermediates to air or moisture can cause degradation and the formation of byproducts.

It is advisable to carefully control all reaction parameters and ensure the purity of your starting materials.

Troubleshooting Guide

The following table provides a summary of potential issues, their likely causes, and suggested solutions when working with this compound reactions.

Observed Problem Potential Cause(s) Suggested Solutions & Preventative Measures
Appearance of a new peak in HPLC with a mass corresponding to 5-Bromo-quinoxalin-6-yl-cyanamide. Formation of the cyanamide impurity due to acidic pH.Maintain a pH of 8.5-9.5 during the reaction and workup. Use cooled, dilute acid for pH adjustments and monitor with a pH meter.
Mass spectrometry indicates the presence of species with higher mass than the expected product, corresponding to the addition of one or more bromine atoms. Over-bromination of the quinoxaline ring.Use a stoichiometric amount of the brominating agent. Maintain a low reaction temperature during the bromination step. Monitor the reaction progress closely by TLC or HPLC to avoid prolonged reaction times.
NMR spectrum shows unexpected signals, and the product mixture is highly colored. Formation of benzimidazole byproducts or oxidation of starting materials.For benzimidazole formation, avoid strong acidic catalysts and high temperatures during the initial quinoxaline synthesis. To prevent oxidation, use high-purity, fresh starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low yield of the desired product with significant amounts of starting material remaining. Incomplete reaction due to insufficient reaction time, low temperature, or inefficient mixing.Increase the reaction time and/or temperature gradually while monitoring the reaction progress. Ensure efficient stirring, especially for heterogeneous mixtures.

Quantitative Data

The formation of the 5-Bromo-quinoxalin-6-yl-cyanamide impurity is highly correlated with the pH of the reaction medium. The following table summarizes the percentage of this impurity formed at different pH values during a specific downstream process.

pH Value Percentage of 5-Bromo-quinoxalin-6-yl-cyanamide Impurity (%)
7-84
5-69
3-415

Experimental Protocols

Synthesis of 6-Nitroquinoxaline

This procedure outlines the initial cyclization step to form the quinoxaline ring system.

  • In a suitable reaction vessel, dissolve 4-nitro-o-phenylenediamine in an aqueous solution.

  • Add a 40% aqueous solution of glyoxal dropwise to the stirred solution of 4-nitrophenylenediamine.

  • After the addition is complete, heat the mixture to 100°C under a nitrogen atmosphere and maintain this temperature for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, and collect the solid product by filtration.

  • Wash the solid with water and then extract it with dichloromethane.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain 6-nitroquinoxaline as an orange solid.[1]

Reduction of 6-Nitroquinoxaline to 6-Aminoquinoxaline

This protocol describes the reduction of the nitro group to an amine.

  • In a four-neck reaction flask, prepare a solution of 6-nitroquinoxaline in a 10% aqueous sodium carbonate solution.

  • Add sodium bisulfite to the solution and stir until dissolved.

  • Add a 30% aqueous solution of ethyl alcohol dropwise.

  • Heat the reaction mixture to 100°C and maintain for 2 hours.

  • Cool the mixture to 0°C and collect the tan-colored product by filtration.

  • Recrystallize the crude product from toluene to obtain pure 6-aminoquinoxaline as yellow crystals.[1]

Bromination of 6-Aminoquinoxaline to this compound

This is the final step to introduce the bromine atom at the 5-position.

  • In a three-necked reaction flask, dissolve 6-aminoquinoxaline in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

  • Continue the reaction for 1 hour.

  • Collect the precipitated product, 5-Bromo-6-aminoquinoxaline hydrobromide, by filtration.

  • Wash the filter cake with a small amount of anhydrous ether and dry under vacuum.[1]

Visualizations

Synthesis_Pathway 4-Nitro-o-phenylenediamine 4-Nitro-o-phenylenediamine 6-Nitroquinoxaline 6-Nitroquinoxaline 4-Nitro-o-phenylenediamine->6-Nitroquinoxaline Glyoxal, 100°C 6-Aminoquinoxaline 6-Aminoquinoxaline 6-Nitroquinoxaline->6-Aminoquinoxaline NaHSO3, EtOH, 100°C This compound This compound 6-Aminoquinoxaline->this compound Br2, Acetic Acid

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Reaction Perform Reaction Start->Reaction Workup Reaction Workup Reaction->Workup Analysis Analyze Product Mixture (TLC, HPLC, MS) Workup->Analysis Impure_Product Unexpected Byproducts? Analysis->Impure_Product Pure_Product Pure Product Impure_Product->Pure_Product No Identify_Byproduct Identify Byproduct(s) Impure_Product->Identify_Byproduct Yes Check_pH pH out of 8.5-9.5 range? Identify_Byproduct->Check_pH Cyanamide Impurity Check_Bromine Excess Brominating Agent? Identify_Byproduct->Check_Bromine Over-bromination Check_Temp High Temperature/Acidic Catalyst? Identify_Byproduct->Check_Temp Benzimidazole/Oxidation Adjust_pH Adjust pH to 8.5-9.5 Check_pH->Adjust_pH Yes Use_Stoichiometric_Br Use Stoichiometric Bromine Check_Bromine->Use_Stoichiometric_Br Yes Optimize_Temp_Catalyst Lower Temperature, Milder Catalyst Check_Temp->Optimize_Temp_Catalyst Yes Adjust_pH->Reaction Use_Stoichiometric_Br->Reaction Optimize_Temp_Catalyst->Reaction

Caption: Troubleshooting workflow for byproduct identification.

References

Technical Support Center: 5-Bromoquinoxalin-6-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 5-Bromoquinoxalin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scale-up?

A1: A widely adopted and scalable three-step synthesis starts with 4-nitro-o-phenylenediamine. This method involves:

  • Cyclization: Reaction of 4-nitro-o-phenylenediamine with glyoxal to form 6-nitroquinoxaline.

  • Reduction: Catalytic hydrogenation of 6-nitroquinoxaline to yield 6-aminoquinoxaline.

  • Bromination: Regioselective bromination of 6-aminoquinoxaline to produce the final product, this compound.

This route is favored for its mild reaction conditions, use of safer reagents, and high overall yield, making it conducive to industrial production.[1][2][3]

Q2: What are the primary hazards to consider when scaling up this synthesis?

A2: The primary hazards are associated with the bromination and catalytic hydrogenation steps. Bromination reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[4] Catalytic hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (like Palladium on carbon), requiring specialized equipment and strict safety protocols to prevent fires or explosions.

Q3: What are the critical quality attributes of the final this compound product?

A3: The critical quality attributes include high purity (typically >99% by HPLC), low levels of residual solvents and heavy metals, and the absence of process-related impurities.[5] One known process-related impurity in a subsequent synthesis step is 5-Bromo-quinoxaline-6-yl-cyanamide, highlighting the importance of controlling reaction conditions to prevent side reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of each synthetic step.

Step 1: Cyclization of 4-nitro-o-phenylenediamine

Issue 1: Low Yield of 6-nitroquinoxaline

Potential Cause Troubleshooting Action
Incomplete reactionMonitor the reaction progress using TLC or HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (not exceeding 100°C).[2]
Suboptimal temperatureEnsure the reaction temperature is maintained consistently. For aqueous solutions, heating to 100°C for several hours is recommended.[2]
Incorrect stoichiometryThe molar ratio of glyoxal to 4-nitro-o-phenylenediamine is crucial. An excess of glyoxal is typically used.[3]
Poor mixingInadequate agitation can lead to localized concentration gradients. Switch from magnetic stirring to overhead mechanical stirring for larger volumes to ensure homogeneity.[6]

Issue 2: Impurity Formation

Potential Cause Troubleshooting Action
Side reactions due to high temperatureAvoid excessive heating, as it can lead to the formation of polymeric byproducts. Maintain a controlled temperature profile throughout the reaction.
Impure starting materialsUse high-purity 4-nitro-o-phenylenediamine and glyoxal to minimize the introduction of impurities.

Step 2: Catalytic Hydrogenation of 6-nitroquinoxaline

Issue 1: Incomplete Reduction or Slow Reaction Rate

Potential Cause Troubleshooting Action
Catalyst deactivationEnsure the catalyst (e.g., Pd/C) is fresh and has not been exposed to air for extended periods. Catalyst poisoning can occur from impurities in the starting material or solvent.
Insufficient hydrogen pressureMaintain the recommended hydrogen pressure (e.g., 2 MPa) throughout the reaction.[7] Ensure there are no leaks in the hydrogenation system.
Poor catalyst dispersionEfficient agitation is critical to keep the catalyst suspended in the reaction mixture, maximizing the surface area for reaction. Use an appropriate impeller design for solid-liquid mixtures.[6]
Low reaction temperatureThe reaction temperature influences the rate of hydrogenation. An optimal temperature of around 70°C is often cited.[7]

Issue 2: Product Contamination with Catalyst

Potential Cause Troubleshooting Action
Inefficient filtrationUse a filter aid (e.g., Celite) to ensure complete removal of the fine palladium on carbon catalyst particles. Multiple filtrations may be necessary.
Catalyst carryover during workupCarefully decant the solution from the catalyst bed. Wash the catalyst with a fresh solvent to recover any adsorbed product.

Step 3: Bromination of 6-aminoquinoxaline

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Action
Inefficient brominating agent1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a preferred brominating agent for its high selectivity and yield.[7] Ensure its purity and proper stoichiometry.
Suboptimal reaction temperatureThe bromination is typically carried out at a controlled temperature, for example, 25°C, to minimize side reactions.[2]
Product loss during workupThe product is often isolated by extraction. Ensure complete phase separation and consider back-extraction of the aqueous layer to maximize recovery.[2]

Issue 2: Formation of Di-brominated or Other Impurities

Potential Cause Troubleshooting Action
Excess brominating agentUse a slight excess of the substrate (6-aminoquinoxaline) relative to the brominating agent to minimize the formation of di-brominated species. The molar ratio of brominating agent to the substrate is a critical parameter.[3]
Uncontrolled reaction temperatureThe bromination reaction is exothermic. A rapid increase in temperature can lead to a loss of selectivity and the formation of byproducts. Use a jacketed reactor with efficient cooling and control the addition rate of the brominating agent.[4][8]
Localized high concentrations of brominating agentAdd the brominating agent slowly and sub-surface to ensure it reacts quickly and does not accumulate, which can lead to side reactions. Efficient mixing is crucial.[1]

Experimental Protocols

Synthesis of 6-nitroquinoxaline (Cyclization)

  • To a solution of 4-nitro-o-phenylenediamine in water, add a 40% aqueous solution of glyoxal dropwise.

  • Heat the mixture to 100°C under a nitrogen atmosphere and maintain for approximately 5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, filter the solid product, and wash with water.

  • The crude product can be purified by extraction with dichloromethane and subsequent recrystallization.[2]

Synthesis of 6-aminoquinoxaline (Catalytic Hydrogenation)

  • In a high-pressure reactor, suspend 6-nitroquinoxaline and a 10% Palladium on carbon catalyst in methanol.

  • Pressurize the reactor with hydrogen gas to 2 MPa.

  • Heat the mixture to 70°C and stir for approximately 3 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reactor, vent the hydrogen, and filter the catalyst.

  • The filtrate containing the product can be concentrated and the product purified by recrystallization from toluene.[7]

Synthesis of this compound (Bromination)

  • Dissolve 6-aminoquinoxaline in a suitable solvent such as dichloromethane.

  • In a separate vessel, dissolve 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the same solvent.

  • Slowly add the DBDMH solution to the 6-aminoquinoxaline solution while maintaining the temperature at 25°C.

  • Stir the reaction mixture for about 5 hours.

  • After the reaction is complete, filter to recover any unreacted DBDMH.

  • Wash the filtrate with water, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.[2]

Quantitative Data Summary

Parameter Cyclization Catalytic Hydrogenation Bromination Reference
Starting Material 4-nitro-o-phenylenediamine6-nitroquinoxaline6-aminoquinoxaline[2][7]
Key Reagent Glyoxal (40% aq. solution)H₂, 10% Pd/C1,3-Dibromo-5,5-dimethylhydantoin[2][7]
Solvent WaterMethanolDichloromethane[2][7]
Temperature 100°C70°C25°C[2][7]
Pressure Atmospheric2 MPaAtmospheric[7]
Reaction Time ~5 hours~3 hours~5 hours[2][7]
Yield ~97.5%~83%~98%[2][7]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Cyclization_Reaction Cyclization (Water, 100°C) 4-nitro-o-phenylenediamine->Cyclization_Reaction Glyoxal Glyoxal Glyoxal->Cyclization_Reaction 6-nitroquinoxaline 6-nitroquinoxaline Cyclization_Reaction->6-nitroquinoxaline Hydrogenation_Reaction Catalytic Hydrogenation (H₂, Pd/C, Methanol, 70°C, 2 MPa) 6-nitroquinoxaline->Hydrogenation_Reaction 6-aminoquinoxaline 6-aminoquinoxaline Hydrogenation_Reaction->6-aminoquinoxaline Bromination_Reaction Bromination (DBDMH, CH₂Cl₂, 25°C) 6-aminoquinoxaline->Bromination_Reaction This compound This compound Bromination_Reaction->this compound

Caption: Synthetic workflow for this compound production.

Troubleshooting_Logic Start Start Low_Yield Low Yield or Incomplete Reaction? Start->Low_Yield Impurity_Detected Impurity Detected? Low_Yield->Impurity_Detected No Check_Reaction_Parameters Verify Temp, Time, & Stoichiometry Low_Yield->Check_Reaction_Parameters Yes Analyze_Impurities Identify Impurity (HPLC, MS) Impurity_Detected->Analyze_Impurities Yes End End Impurity_Detected->End No Improve_Mixing Enhance Agitation (Overhead Stirring) Check_Reaction_Parameters->Improve_Mixing Check_Catalyst_Activity Use Fresh Catalyst & Check H₂ Pressure Improve_Mixing->Check_Catalyst_Activity Check_Catalyst_Activity->Impurity_Detected Control_Temperature Implement Strict Temp Control Analyze_Impurities->Control_Temperature Control_Reagent_Addition Slow, Controlled Reagent Addition Control_Temperature->Control_Reagent_Addition Purification Recrystallization or Chromatography Control_Reagent_Addition->Purification Purification->End

Caption: Logical workflow for troubleshooting scale-up issues.

References

Technical Support Center: Bromination of 6-Aminoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 6-aminoquinoxaline. It offers insights into alternative brominating agents to overcome challenges associated with traditional methods.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of 6-aminoquinoxaline challenging?

A1: The amino group (-NH₂) in 6-aminoquinoxaline is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. This high reactivity can lead to multiple brominations, resulting in di- or even tri-brominated products instead of the desired mono-bromo derivative.[1] Controlling the reaction to achieve selective mono-bromination can be difficult.

Q2: What are the common positions for bromination on the 6-aminoquinoxaline ring?

A2: The amino group at the C-6 position directs electrophilic substitution primarily to the ortho and para positions. Therefore, bromination is expected to occur at the C-5 and C-7 positions. Regioselectivity can be influenced by the choice of brominating agent, solvent, and reaction conditions. For instance, in related 8-aminoquinoline systems, bromination has been shown to selectively occur at the C-5 position under certain conditions.[2][3]

Q3: Are there safer and more manageable alternatives to using elemental bromine (Br₂)?

A3: Yes, several alternative brominating agents offer advantages in terms of safety, handling, and selectivity. These include N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Copper(II) Bromide (CuBr₂), and Pyridinium tribromide.[4][5][6] These reagents are often solids, which are easier and safer to handle than liquid bromine.[5][6]

Q4: How can I favor mono-bromination over di-bromination?

A4: To achieve selective mono-bromination, several strategies can be employed:

  • Control Stoichiometry: Carefully controlling the molar equivalents of the brominating agent is crucial. For agents with two bromine atoms, like DBDMH, using 0.50–0.55 mole equivalents per mole of substrate is recommended.[7]

  • Protect the Amino Group: The reactivity of the amino group can be moderated by protecting it, for example, through acetylation with acetic anhydride to form an acetanilide. The N-acetyl group is less activating, allowing for more controlled bromination.[1]

  • Reaction Conditions: Lowering the reaction temperature can decrease the reaction rate and improve selectivity.[7]

  • Choice of Solvent: The solvent can influence reactivity. Non-polar solvents are sometimes effective in controlling the reaction.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 6-aminoquinoxaline and provides systematic solutions.

Troubleshooting Workflow

A troubleshooting workflow for the bromination of 6-aminoquinoxaline.
Issue EncounteredPotential CauseRecommended Solution
Low or No Yield - Inactive brominating agent. - Insufficient reaction time or temperature. - Inappropriate solvent. - Protonation of the amino group in strongly acidic media, deactivating the ring.[1]- Ensure the brominating agent is fresh and has been stored correctly. - Monitor the reaction by TLC and adjust the reaction time and/or temperature accordingly. - Perform a solvent screen to identify a more suitable solvent system. - Avoid strongly acidic conditions or protect the amino group.
Over-bromination (Di- or Poly-bromination) - Stoichiometry of the brominating agent is too high. - The amino group is too activating. - High reaction temperature.- Carefully control the stoichiometry of the brominating agent. For DBDMH, use 0.5-0.55 equivalents.[7] - Protect the amino group by converting it to an acetamide to reduce its activating effect.[1] - Lower the reaction temperature to decrease the reaction rate and improve selectivity.[7]
Poor Regioselectivity - The chosen brominating agent has low selectivity for this substrate. - Reaction conditions favor the formation of multiple isomers.- Screen different brominating agents. For instance, copper-promoted bromination has shown high regioselectivity in similar systems.[2][3] - Vary the solvent and temperature to influence the regiochemical outcome.
Starting Material Decomposition - The brominating agent is too harsh. - The reaction conditions are too aggressive. - Oxidation of the aromatic amine as a side reaction.[1]- Use a milder brominating agent such as NBS or CuBr₂. - Lower the reaction temperature and consider running the reaction under an inert atmosphere.

Alternative Brominating Agents: Data and Protocols

The following table summarizes key quantitative data for alternative brominating agents applicable to the bromination of 6-aminoquinoxaline or similar aromatic amines.

Brominating AgentTypical Substrate(s)Reaction ConditionsYield (%)SelectivityKey Advantages
N-Bromosuccinimide (NBS) Electron-rich aromatics (anilines, phenols)[4]Varies with solvent (e.g., DMF, CCl₄), often at room temperature.[4]50-95% (substrate dependent)High para-selectivity in polar solvents like DMF.[4]Solid, easier to handle than Br₂; selectivity can be tuned by solvent choice.[4]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) 6-Aminoquinoxaline, phenols[8][9]Dichloromethane, 25°C[8]98% (for 6-aminoquinoxaline)[8]High selectivity for mono-bromination.Solid, stable, and provides high yields under mild conditions.[8][10]
Copper(II) Bromide (CuBr₂) Anilines, phenols, 8-aminoquinoline amides[2][3][11]Acetonitrile or DMSO, ambient to 100°C[11][12]60-99%[2][3][11]Excellent for mono-bromination with high regioselectivity for the para-position or C-5 position in quinolines.[2][3][11]Mild reaction conditions; high regioselectivity.[11]
Pyridinium Tribromide Electron-rich purines, alkenes[6][13]Acetic acid, room temperatureGood to high yieldsGood selectivityCrystalline solid, easier to handle than liquid bromine.[6]

Experimental Protocols

Protocol 1: Bromination of 6-Aminoquinoxaline using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol is adapted from a patented procedure for the synthesis of 5-bromo-6-aminoquinoxaline.[8]

  • Preparation: In a round-bottom flask, dissolve 6-aminoquinoxaline (0.2 mol) in 500 mL of dichloromethane.

  • Reagent Addition: To this solution, add 1,3-dibromo-5,5-dimethylhydantoin (0.1 mol, 0.5 equivalents) in portions.

  • Reaction Conditions: Maintain the reaction temperature at 25°C using a water bath and stir for 5 hours.

  • Work-up: After the reaction is complete, filter the mixture to recover the unreacted DBDMH. Wash the filtrate with 200 mL of water. Separate the organic layer and extract the aqueous phase with 200 mL of dichloromethane.

  • Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pale brown solid product. A reported yield for this procedure is 98%.[8]

Protocol 2: Bromination of an Aminoquinoline Derivative using Copper(II) Bromide

This protocol is based on the copper-promoted C5-selective bromination of 8-aminoquinoline amides and can be adapted for 6-aminoquinoxaline.[2][3][12]

  • Preparation: In a sealed tube, combine the 6-aminoquinoxaline derivative (0.2 mmol), Cu(OAc)₂·H₂O (0.04 mmol, 20 mol %), and K₂CO₃ (0.2 mmol) in 1.0 mL of DMSO.

  • Reagent Addition: Add an alkyl bromide (e.g., ethyl bromoacetate, 0.8 mmol) as the bromine source.

  • Reaction Conditions: Seal the tube and stir the mixture at 100°C for 12 hours under an air atmosphere.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash successively with saturated sodium bicarbonate and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography.

Reaction Mechanism: Electrophilic Aromatic Bromination

The bromination of 6-aminoquinoxaline proceeds via an electrophilic aromatic substitution mechanism. The amino group at C-6 activates the quinoxaline ring, particularly at the C-5 and C-7 positions.

Electrophilic aromatic bromination of 6-aminoquinoxaline.

References

monitoring the progress of 5-Bromoquinoxalin-6-amine reactions by TLC or HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 5-Bromoquinoxalin-6-amine using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose starting conditions for monitoring a this compound reaction by TLC?

A1: A good starting point for TLC analysis on silica gel plates is a mobile phase consisting of a mixture of hexane and ethyl acetate.[1] Quinoxaline derivatives are typically UV-active, allowing for easy visualization under a UV lamp (254 nm) on TLC plates containing a fluorescent indicator.[1] An ideal starting solvent ratio would be one that places the this compound spot at an Rf value of approximately 0.2-0.4, providing ample space for product spots to resolve.

Q2: What type of HPLC method is suitable for analyzing this compound reactions?

A2: Reverse-phase HPLC (RP-HPLC) is a common and effective method for analyzing quinoxaline derivatives.[2][3] A C18 column is a standard choice for the stationary phase. The mobile phase typically consists of a mixture of acetonitrile (ACN) and water, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.[4]

Q3: Why are my TLC spots streaking?

A3: Streaking on a TLC plate can be caused by several factors. The sample may be overloaded; try spotting a more dilute solution.[5] For amine-containing compounds like this compound, interactions with the acidic silica gel can cause streaking. Adding a small amount of a basic modifier like triethylamine (0.1-2.0%) to the mobile phase can help mitigate this issue.[5][6] Highly polar compounds may also streak on standard silica plates.[5]

Q4: My HPLC peaks for this compound are broad or tailing. How can I improve the peak shape?

A4: Poor peak shape in HPLC can often be attributed to secondary interactions between the basic amine group and residual acidic silanol groups on the silica-based C18 column.[4] Using an acidic mobile phase (e.g., with 0.1% formic acid or TFA) helps to protonate the amine, minimizing these interactions and resulting in sharper, more symmetrical peaks.[4] Also, ensure that the sample is dissolved in a solvent that is compatible with, or weaker than, the initial mobile phase.[4]

Q5: How do I visualize the spots on my TLC plate if they are not UV-active?

A5: While this compound and many of its derivatives are UV-active, some reaction products may not be.[1] In such cases, alternative visualization techniques can be used. Staining with iodine vapor is a common general-purpose method.[1] Other stains, such as anisaldehyde or potassium permanganate, can also be effective depending on the functional groups present in the product molecules.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Spots are streaked or elongated - Sample is too concentrated.- Compound is interacting with the silica gel (common for amines).- The mobile phase is not suitable.- Dilute the sample before spotting.[5]- Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to reduce tailing of basic spots.[6]- Experiment with different solvent systems.
Rf values are too high (spots near the solvent front) The eluent is too polar.Decrease the proportion of the more polar solvent in your mobile phase (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).[5]
Rf values are too low (spots near the baseline) The eluent is not polar enough.Increase the proportion of the more polar solvent in your mobile phase.[5]
No spots are visible - The sample is too dilute.- The compound is not UV-active.- The solvent level in the chamber was above the spotting line.- Spot the sample multiple times in the same location, allowing it to dry between applications.[7]- Use an alternative visualization method like an iodine chamber or a chemical stain.[1]- Ensure the solvent level is below the origin line on the TLC plate.[7]
Uneven solvent front - The TLC chamber is not properly saturated with solvent vapor.- The plate is touching the side of the chamber or the filter paper.- Place a piece of filter paper in the chamber to aid saturation and wait a few minutes before running the plate.[8]- Ensure the plate is not in contact with anything inside the chamber as the solvent ascends.[7]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Broad or tailing peaks - Secondary interactions with the stationary phase.- Column contamination or degradation.- Sample solvent is stronger than the mobile phase.- Add an acidic modifier (0.1% formic acid or TFA) to the mobile phase.[4]- Flush the column with a strong solvent or replace the guard/analytical column.[9]- Dissolve the sample in the initial mobile phase whenever possible.[4]
Split peaks - Sample solvent incompatibility.- Column is clogged or has a void.- Dissolve the sample in the mobile phase.[4]- Reverse flush the column (disconnect from the detector first) or replace the column if the problem persists.[10]
Fluctuating baseline (Drift or Noise) - Air bubbles in the system.- Mobile phase is not mixed properly or is contaminated.- Detector lamp is failing.- Degas the mobile phase and purge the pump.[10]- Prepare fresh mobile phase using HPLC-grade solvents.[9]- Replace the detector lamp.[10]
Shifting retention times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column equilibration is insufficient.- Prepare fresh mobile phase and ensure proper mixing if using a gradient.[11]- Use a column oven to maintain a constant temperature.[9]- Allow sufficient time for the column to equilibrate with the initial mobile phase.[9]
High backpressure - Blockage in the system (e.g., guard column, tubing, or column frit).- Precipitated buffer salts.- Systematically disconnect components to locate the blockage.[10]- Flush the system with water (if using buffers) before switching to high organic content solvents.[10]

Experimental Protocols

Protocol 1: TLC Monitoring of a this compound Reaction
  • Plate Preparation: Using a pencil, gently draw a thin starting line (origin) approximately 1 cm from the bottom of a silica gel TLC plate (e.g., silica gel 60 F254).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Prepare separate diluted solutions of your starting material (this compound) and any known co-reactants for use as standards.

  • Spotting: Use a capillary tube to spot the diluted reaction mixture onto the origin. Also, spot the starting material standard in a separate lane. A "co-spot" lane, where the reaction mixture and starting material are spotted on top of each other, is highly recommended to confirm the identity of the starting material spot in the reaction lane.[12]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 30% ethyl acetate in hexane). Ensure the solvent level is below the origin. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • Analysis: The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the reaction is progressing. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: HPLC Monitoring of a this compound Reaction
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid (v/v).[4]

    • Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% formic acid (v/v).

    • Filter and degas all mobile phases before use.

  • Method Parameters (Example):

    • Elution Mode: Gradient elution is often effective for separating reactants, products, and impurities. A typical gradient might be: 60% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 60% B.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.[4]

    • Detection: UV detector set at a wavelength appropriate for quinoxalines (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.[4]

  • Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 60:40 ACN:Water). Filter the sample through a 0.22 µm syringe filter before injection.[4]

  • Analysis: Inject a standard of this compound to determine its retention time. Then, inject the diluted reaction mixture sample. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to track the reaction's progress.

Visualizations

G Workflow for Troubleshooting TLC/HPLC Issues cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Path cluster_3 Resolution A Unexpected Result in TLC/HPLC B Review Protocol A->B Investigate C Check Reagent/Solvent Quality A->C Investigate D Inspect Equipment A->D Investigate E Adjust TLC Mobile Phase B->E Protocol Issue F Modify HPLC Method B->F Protocol Issue G Re-prepare Sample C->G Contamination/Degradation D->F Hardware Issue D->G Hardware Issue H Problem Resolved E->H Implement Solution & Re-run F->H Implement Solution & Re-run G->H Implement Solution & Re-run

Caption: General workflow for troubleshooting TLC and HPLC issues.

G Logical Relationships in TLC Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem TLC Spot Streaking Cause1 Sample Overloaded Problem->Cause1 Cause2 Acidic Silica Interaction (Amine Compound) Problem->Cause2 Cause3 Inappropriate Solvent Polarity Problem->Cause3 Solution1 Dilute Sample Cause1->Solution1 Solution2 Add Triethylamine to Eluent Cause2->Solution2 Solution3 Change Solvent System Cause3->Solution3

Caption: Troubleshooting logic for streaked TLC spots.

References

removal of unreacted starting materials from 5-Bromoquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromoquinoxalin-6-amine. Our focus is to help you effectively remove unreacted starting materials and other impurities from your final product.

Troubleshooting Guide: Removal of Unreacted Starting Materials

Encountering residual starting materials in your product can be a common challenge. This guide will help you identify the potential cause and implement an effective solution.

Issue Potential Cause Recommended Solution
Residual 6-Aminoquinoxaline Incomplete bromination reaction.Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the more polar 6-aminoquinoxaline from the product. Acid Wash: Dissolve the crude product in an organic solvent like dichloromethane. Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the more basic 6-aminoquinoxaline into the aqueous layer. Neutralize the organic layer and wash with brine before drying and concentrating.
Residual 4-Nitro-o-phenylenediamine Incomplete cyclization or reduction steps in the synthesis pathway.Recrystallization: Recrystallize the crude this compound from a suitable solvent like toluene. The difference in solubility between the product and the starting material should allow for selective crystallization.[1] Column Chromatography: Employ silica gel chromatography with an appropriate solvent system to separate the components based on polarity.
Residual Dibromohydantoin Excess brominating agent used and not fully removed during workup.Aqueous Wash: During the workup, wash the organic layer (e.g., dichloromethane) thoroughly with an aqueous solution of a reducing agent like sodium bisulfite, followed by water and brine to remove any remaining dibromohydantoin and its byproducts.[1]
General Impurities and Low Purity Non-specific side reactions or inefficient initial purification.Recrystallization: This is a powerful technique for purifying crystalline solids. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Toluene has been reported as a suitable recrystallization solvent.[1] Column Chromatography: This provides a high degree of separation for complex mixtures. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is critical for successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials include 4-nitro-o-phenylenediamine, which undergoes cyclization, reduction, and bromination, or 6-aminoquinoxaline, which is directly brominated.[1][2][3]

Q2: How can I monitor the purity of my this compound during purification?

Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the progress of your purification. HPLC can provide quantitative purity data, with reports showing purities as high as 99.94% after purification.[1]

Q3: What is a standard workup procedure after the bromination of 6-aminoquinoxaline?

A typical workup involves neutralizing the reaction mixture, followed by extraction with an organic solvent like dichloromethane. The organic layer is then washed with water, dried over an anhydrous salt (like sodium sulfate), filtered, and concentrated under reduced pressure.[1]

Q4: Are there alternative brominating agents to elemental bromine?

Yes, dibromohydantoin is used as a brominating agent, which is considered less toxic and can lead to higher product yields.[1][2] Copper(II) bromide (CuBr2) in the presence of hydrobromic acid and oxygen has also been reported.[1]

Experimental Protocol: Purification by Column Chromatography

This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate.

  • Fraction Collection: Collect the eluate in small fractions using the collection tubes.

  • Purity Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Purification Data Summary

Purification Method Starting Material Solvent/Eluent Yield Purity (HPLC)
Extraction & Washing 6-AminoquinoxalineDichloromethane / Water97.8%99.94%
Recrystallization 6-Nitroquinoxaline (intermediate)Toluene68.0% (of intermediate)Not Specified
Filtration & Washing 6-Aminoquinoxaline (intermediate)Dichloromethane / Water98%Not Specified

Purification Troubleshooting Workflow

PurificationWorkflow start Start: Crude This compound check_purity Analyze Purity (TLC, HPLC) start->check_purity is_pure Is Purity >99%? check_purity->is_pure end_product Pure Product is_pure->end_product Yes identify_impurity Identify Impurity (e.g., Starting Material) is_pure->identify_impurity No select_method Select Purification Method identify_impurity->select_method column_chrom Column Chromatography select_method->column_chrom Polarity Difference recrystallization Recrystallization select_method->recrystallization Crystalline Solid acid_wash Acid/Base Wash select_method->acid_wash Basic/Acidic Impurity column_chrom->check_purity recrystallization->check_purity acid_wash->check_purity

Caption: A workflow diagram for troubleshooting the purification of this compound.

References

stability issues of 5-Bromoquinoxalin-6-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromoquinoxalin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid in a tightly sealed container in a refrigerator.[1][2] The storage area should be cool, dry, and well-ventilated.[3][4][5] It is crucial to protect the compound from moisture and light.

Q2: What solvents are suitable for dissolving this compound?

A2: Based on available data, the solubility of this compound is as follows:

  • Very soluble: N,N-Dimethylformamide (DMF)

  • Soluble: Methanol

  • Sparingly soluble: Glacial acetic acid

  • Very slightly soluble: Chloroform

  • Practically insoluble: Water[1]

The choice of solvent will depend on the specific experimental requirements. However, the stability of the compound can be solvent-dependent. It is recommended to prepare solutions fresh and use them promptly.

Q3: Is this compound stable in aqueous solutions?

Q4: How does pH affect the stability of this compound solutions?

A4: While specific studies on this compound are not available, quinoxaline derivatives can be sensitive to strongly acidic or basic conditions. In strongly acidic media, the quinoxaline nitrogen atoms can be protonated.[3] Extreme pH conditions could potentially lead to the degradation of the molecule. It is advisable to maintain a neutral pH for solutions whenever possible and to evaluate the stability of the compound in your specific buffer system.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been extensively documented, plausible pathways for similar bromo- and amino-substituted quinoxaline structures under stress conditions could include:

  • Oxidation: The amino group and the quinoxaline ring system can be susceptible to oxidation, potentially forming N-oxides or quinone-like structures.

  • Photodegradation: Exposure to UV light may lead to dehalogenation (loss of the bromine atom) or other rearrangements.

  • Hydrolysis: Under harsh acidic or basic conditions, hydrolysis of the amino group could occur.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Issue Possible Cause Recommended Action
Solution changes color (e.g., turns darker) over a short period. Compound degradation, possibly due to oxidation or light exposure.Prepare solutions fresh before use. Protect solutions from light by using amber vials or covering them with aluminum foil. Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize oxidation.
Inconsistent results in biological or chemical assays. Degradation of the compound in the assay medium. Instability of stock solutions.Prepare stock solutions fresh and store them appropriately (refrigerated and protected from light). Perform a stability study of the compound in the specific assay buffer to determine its stability over the experiment's duration. Include a freshly prepared standard in each experiment for comparison.
Precipitation of the compound from the solution. Poor solubility in the chosen solvent or buffer. Change in temperature affecting solubility.Ensure the chosen solvent has sufficient solvating power. You may need to use a co-solvent system. If using a buffer, check the pH, as it can affect solubility. Store solutions at a constant temperature to avoid precipitation.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. Ensure the purity of the starting material.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is stable (e.g., methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Keep the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1N NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep the mixture at 60°C for a specified time. Neutralize the solution with 0.1N HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified time, protected from light.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time. Also, reflux the stock solution at a high temperature.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, typically reverse-phase HPLC.

    • The HPLC method should be capable of separating the parent compound from all degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often a good starting point.

    • Use a PDA detector to check for peak purity and to identify the optimal detection wavelength.

  • Data Interpretation:

    • Calculate the percentage of degradation for each stress condition.

    • Identify and characterize the major degradation products using techniques like LC-MS and NMR if necessary.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
N,N-DimethylformamideVery soluble[1]
MethanolSoluble[1]
Glacial Acetic AcidSparingly soluble[1]
ChloroformVery slightly soluble[1]
WaterPractically insoluble[1]

Table 2: Example Data from a Forced Degradation Study (User-Populated)

Stress ConditionTime (hours)% Assay of this compound% Total Impurities
Control (Unstressed)099.80.2
0.1N HCl at 60°C24
0.1N NaOH at 60°C24
3% H₂O₂ at RT24
Dry Heat at 80°C (Solid)48
Photostability Chamber24

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal Degradation (80°C, Solid/Solution) prep_stock->thermal Expose to Stress photo Photodegradation (ICH Guidelines) prep_stock->photo Expose to Stress hplc HPLC-PDA Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Is the solution freshly prepared? start->check_solution check_storage How are stock solutions stored? check_solution->check_storage Yes prepare_fresh Action: Prepare solutions fresh before each experiment. check_solution->prepare_fresh No protect_light Action: Store refrigerated and protect from light. check_storage->protect_light Improperly stable_in_buffer Is the compound stable in the assay buffer? check_storage->stable_in_buffer Properly issue_resolved Issue Resolved prepare_fresh->issue_resolved protect_light->issue_resolved perform_stability Action: Conduct a stability study in the assay medium. stable_in_buffer->perform_stability Unknown stable_in_buffer->issue_resolved Yes perform_stability->issue_resolved

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

5-Bromoquinoxalin-6-amine: A Superior Reference Standard for Brimonidine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the stringent landscape of pharmaceutical quality control, the accurate identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug products. For the ophthalmic solution brimonidine, a key agent in managing glaucoma, meticulous impurity profiling is critical. This guide provides a comprehensive comparison of 5-Bromoquinoxalin-6-amine as a reference standard for brimonidine impurity analysis against other potential alternatives, supported by experimental data and detailed protocols.

The Critical Role of this compound

This compound, also known as Brimonidine Related Compound A or Impurity B, is a crucial intermediate in the synthesis of brimonidine.[1][2] Its prevalence as a process-related impurity makes it an indispensable tool for analytical method development, validation, and routine quality control testing of brimonidine tartrate.[3][4] As a well-characterized chemical, its use as a reference standard allows for the precise identification and quantification of this specific impurity in the final drug substance and product.

Performance Comparison: this compound vs. Alternative Impurity Standards

The performance of an analytical method is intrinsically linked to the quality and suitability of the reference standard used. High-performance liquid chromatography (HPLC) is the most common technique for brimonidine impurity profiling. The validation parameters of these methods, as stipulated by the International Council for Harmonisation (ICH) guidelines, provide indirect evidence of the reference standard's performance.

ParameterMethod using this compound as Reference StandardAlternative Methods for Brimonidine/Other ImpuritiesSource(s)
Limit of Detection (LOD) 1.47 µg/ml0.03 - 0.0561 µg/mL (for Brimonidine)[6][7][8]
Limit of Quantitation (LOQ) 4.47 µg/ml0.09 - 0.1848 µg/mL (for Brimonidine)[6][7][8]
Linearity Range 40-80 µg/ml0.2 - 72 µg/mL (for Brimonidine)[6][7][8]
Recovery Not explicitly stated for the impurity97.9 - 101.67% (for Brimonidine)[7][9]
Precision (%RSD) Not explicitly stated for the impurity< 2% (for Brimonidine)[10]

Note: The data for alternative methods primarily pertains to the analysis of the active pharmaceutical ingredient (brimonidine) itself, as direct comparative data for various impurity reference standards is limited. The LOD and LOQ values are method-dependent and can vary based on the chromatographic conditions and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of brimonidine impurities using HPLC.

Key Experiment: HPLC Analysis of Brimonidine Impurities

This method is designed for the separation and quantification of this compound and other related impurities in brimonidine tartrate.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the brimonidine tartrate sample in the diluent to a specified concentration.

2. Chromatographic Conditions:

  • Instrument: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.[9]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., citric acid monohydrate buffer) and an organic solvent (e.g., methanol, acetonitrile) in a defined ratio. The pH is typically adjusted to around 3.[6][8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6][10]

  • Detection Wavelength: Detection is commonly performed at 246 nm or 254 nm.[6][10]

  • Injection Volume: A 10 µL or 20 µL injection volume is standard.[7][10]

3. Data Analysis:

  • The retention time of the peak in the sample chromatogram corresponding to this compound is compared with that of the reference standard.

  • The concentration of the impurity is calculated by comparing the peak area in the sample to the peak area of the known concentration of the reference standard.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key steps in brimonidine impurity analysis.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Quantification S1 Weigh Brimonidine Tartrate Sample S2 Dissolve in Diluent S1->S2 H1 Inject Sample and Standard Solutions S2->H1 R1 Weigh this compound RS R2 Dissolve in Diluent to Known Conc. R1->R2 R2->H1 H2 Chromatographic Separation on C18 Column H1->H2 H3 UV Detection H2->H3 D1 Identify Impurity Peak by Retention Time H3->D1 D2 Quantify Impurity by Peak Area Comparison D1->D2

Caption: Experimental workflow for brimonidine impurity analysis.

Logical_Relationship cluster_synthesis Brimonidine Synthesis cluster_analysis Impurity Analysis Start Starting Materials Intermediate This compound (Key Intermediate) Start->Intermediate API Brimonidine API Intermediate->API Impurity This compound (Process Impurity) Intermediate->Impurity becomes Method Analytical Method (e.g., HPLC) API->Method RS Reference Standard (RS) Impurity->RS RS->Method QC Quality Control of Brimonidine Product Method->QC

Caption: Role of this compound in synthesis and analysis.

Conclusion

The use of this compound as a reference standard is indispensable for the robust and reliable analysis of brimonidine impurities. Its identity as a known process-related impurity ensures that analytical methods are targeted and relevant. While direct comparative performance data against other impurity standards is scarce, the successful validation of numerous HPLC methods underscores its suitability and effectiveness. For researchers and drug development professionals, employing a well-characterized reference standard like this compound is a cornerstone of ensuring the quality, safety, and regulatory compliance of brimonidine drug products.

References

Comparative Analysis of 5-Bromoquinoxalin-6-amine and 5-Chloroquinoxalin-6-amine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, including antibacterial and anticancer agents.[1][2] The strategic placement of functional groups on the quinoxaline scaffold is critical for modulating the physicochemical properties and pharmacological activity of these molecules. Halogenation, in particular, is a widely employed strategy to enhance biological efficacy and provide synthetic handles for further molecular elaboration.

This guide provides a comparative analysis of two closely related halogenated quinoxaline intermediates: 5-Bromoquinoxalin-6-amine and 5-Chloroquinoxalin-6-amine. We will objectively compare their properties, synthesis, chemical reactivity, and biological significance, supported by experimental data and established protocols to inform researchers in drug discovery and development.

Physicochemical Properties

The primary difference between the two molecules lies in the halogen substituent at the 5-position—bromine versus chlorine. This substitution results in a significant difference in molecular weight, with the bromo-derivative being considerably heavier. Other computed properties, such as the number of hydrogen bond acceptors and donors, remain identical, suggesting similar behavior in terms of forming hydrogen bonds.[3][4]

PropertyThis compound5-Chloroquinoxalin-6-amine
Molecular Formula C₈H₆BrN₃[3]C₈H₆ClN₃[4]
Molecular Weight 224.06 g/mol [3]179.61 g/mol [5]
Appearance Yellow to brown solid[6]Solid[5]
Hydrogen Bond Acceptor Count 33
Hydrogen Bond Donor Count 11
CAS Number 50358-63-9[3]1287747-30-1[4]

Synthesis and Experimental Protocols

The synthetic routes to both compounds typically involve the construction of the quinoxaline ring followed by halogenation and/or reduction of a nitro group. While the overall strategies are similar, the specific reagents and conditions differ.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 5-Chloroquinoxalin-6-amine A0 4-Nitro-o-phenylenediamine A1 6-Nitroquinoxaline A0->A1 Cyclization (Glyoxal) A2 6-Aminoquinoxaline A1->A2 Reduction (e.g., Catalytic Hydrogenation) A3 This compound A2->A3 Bromination (e.g., Dibromohydantoin) B0 Substituted Chloro-benzamine B1 Nitrated Intermediate B0->B1 Nitration B2 5-Chloro-6-nitroquinoxaline B1->B2 Cyclization B3 5-Chloroquinoxalin-6-amine B2->B3 Reduction (e.g., Catalytic Hydrogenation) G cluster_0 Reactivity Comparison in SNAr Reactants 5-Haloquinoxalin-6-amine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Rate-Determining Step) Reactants->Intermediate Nucleophilic Attack Products Substituted Product + Halide (X⁻) Intermediate->Products Halide Elimination note Reactivity: Cl > Br due to higher electronegativity of Cl, which stabilizes the intermediate. G Brimonidine Brimonidine (Derivative of 5-Bromo-..) Receptor α2-Adrenergic Receptor (GPCR) Brimonidine->Receptor Binds & Activates G_Protein Gi Protein (Activated) Receptor->G_Protein Couples AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Conversion ATP ATP ATP->AC Response Reduced Aqueous Humor Production Lower Intraocular Pressure cAMP->Response Leads to

References

The Biological Potential of 5-Bromoquinoxalin-6-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, derivatives of 5-Bromoquinoxalin-6-amine have emerged as a promising class of compounds with significant potential in the development of novel therapeutics. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.

Anticancer Activity: A Promising Frontier

Derivatives of this compound have demonstrated notable anticancer properties, primarily through the induction of apoptosis and the inhibition of key cellular signaling pathways.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of various quinoxaline derivatives, highlighting their potency against different cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4b 6-Bromo-2,3-bis[(E)-styryl]quinoxalineA549 (Non-small-cell lung cancer)11.98 ± 2.59[1][2]
4m 6-Bromo-2,3-bis[(E)-4-methoxystyryl]quinoxalineA549 (Non-small-cell lung cancer)9.32 ± 1.56[1][2]
5-FU (Control) -A549 (Non-small-cell lung cancer)4.89 ± 0.20[1][2]
7c Bisfuranylquinoxalineurea analogA549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OSLow micromolar range[3]

Note: While compounds 4b and 4m are derivatives of 6-bromoquinoxaline, they provide valuable insights into the anticancer potential of the bromoquinoxaline scaffold. Compound 7c is a derivative of quinoxalin-6-amine, closely related to the core topic.

Mechanism of Action: Inducing Programmed Cell Death

Studies have shown that these derivatives can trigger apoptosis, or programmed cell death, in cancer cells through various signaling pathways.

One key mechanism involves the mitochondrial-dependent apoptosis pathway . Compound 4m , a 6-bromoquinoxaline derivative, has been shown to induce apoptosis in A549 cells through this pathway, which involves the activation of caspase-3.[1][2]

mitochondrial_apoptosis Mitochondrial-Dependent Apoptosis Pathway Quinoxaline_Derivative 6-Bromoquinoxaline Derivative (e.g., 4m) Mitochondrion Mitochondrion Quinoxaline_Derivative->Mitochondrion Induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome_Formation Apoptosome Formation Cytochrome_c->Apoptosome_Formation Caspase_9 Caspase-9 Activation Apoptosome_Formation->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Mitochondrial-dependent apoptosis induced by a 6-bromoquinoxaline derivative.

Another identified mechanism is Mcl-1 dependent apoptosis . A bisfuranylquinoxalineurea analog (7c ) was found to induce apoptosis through the activation of caspase 3/7 and cleavage of PARP, dependent on the Mcl-1 protein.[3]

mcl1_apoptosis Mcl-1 Dependent Apoptosis Pathway Quinoxaline_Urea Bisfuranylquinoxalineurea Analog (7c) Mcl_1 Mcl-1 Inhibition Quinoxaline_Urea->Mcl_1 Caspase_3_7 Caspase 3/7 Activation Mcl_1->Caspase_3_7 PARP_Cleavage PARP Cleavage Caspase_3_7->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Mcl-1 dependent apoptosis induced by a quinoxalin-6-amine derivative.

Antimicrobial Activity: Combating Pathogens

The quinoxaline scaffold is also a promising platform for the development of new antimicrobial agents. While specific data on this compound derivatives is limited in the readily available literature, studies on related quinoxaline derivatives demonstrate their potential.

Comparative Antimicrobial Potency

The following table summarizes the antimicrobial activity of novel quinoxaline derivatives against various bacterial and fungal strains, with their efficacy indicated by the zone of inhibition.

Compound IDTest MicroorganismZone of Inhibition (mm)
QXN1 Pseudomonas aeruginosaPotent activity
QXN5 Pseudomonas aeruginosaPotent activity
QXN6 Pseudomonas aeruginosaPotent activity
Streptomycin (Control) -Standard reference
Nystatin (Control) -Standard reference

Source: Synthesis and antimicrobial evaluation of novel quinoxaline derivatives.[4]

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • Synthesized quinoxaline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

mtt_workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Seed Cancer Cells in 96-well plate Treatment Add compounds to cells Cell_Culture->Treatment Compound_Prep Prepare serial dilutions of quinoxaline derivatives Compound_Prep->Treatment Incubation_48h Incubate for 48 hours Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours (Formazan formation) MTT_Addition->Incubation_4h Solubilization Add DMSO to dissolve formazan Incubation_4h->Solubilization Absorbance Measure Absorbance at 490 nm Solubilization->Absorbance Calculation Calculate IC50 values Absorbance->Calculation

Caption: Workflow for determining anticancer activity using the MTT assay.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to screen the antimicrobial activity of the synthesized compounds.

Materials:

  • Bacterial and fungal strains

  • Nutrient agar and Sabouraud dextrose agar

  • Synthesized quinoxaline derivatives

  • Standard antibiotic and antifungal drugs (e.g., Streptomycin, Nystatin)

  • Sterile petri dishes

  • Cork borer

Procedure:

  • Media Preparation: Prepare and sterilize the agar media and pour it into sterile petri dishes.

  • Inoculation: Inoculate the solidified agar plates with the test microorganisms.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined concentration of the synthesized compounds and standard drugs to the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

Conclusion

Derivatives of this compound represent a versatile and potent scaffold for the development of new therapeutic agents. Their demonstrated anticancer activity, mediated through the induction of apoptosis via multiple pathways, highlights their potential in oncology. While further research is needed to fully elucidate their antimicrobial spectrum, initial studies on related quinoxaline structures are promising. The experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of molecules.

References

Spectroscopic Showdown: A Comparative Analysis of 5-Bromoquinoxalin-6-amine and 6-aminoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a detailed understanding of the structural and electronic properties of molecular building blocks is paramount. This guide provides a head-to-head spectroscopic comparison of two closely related quinoxaline derivatives: 5-Bromoquinoxalin-6-amine and 6-aminoquinoxaline. By examining their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, we aim to provide a comprehensive resource for their identification, characterization, and application in medicinal chemistry.

Both this compound and 6-aminoquinoxaline are recognized as "privileged scaffolds" in drug discovery, forming the core of various biologically active compounds. Notably, derivatives of 6-aminoquinoxaline have been identified as antiproliferative agents that can induce Mcl-1 dependent apoptosis.[1] this compound is a key intermediate in the synthesis of Brimonidine, a medication used to treat glaucoma.[2] The introduction of a bromine atom at the 5-position in this compound significantly influences its electronic environment, leading to distinct spectroscopic signatures compared to its non-brominated counterpart.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and 6-aminoquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundSolventChemical Shift (δ, ppm)
This compound CDCl₃8.66 (d, J=1.7 Hz, 1H), 8.56 (d, J=1.7 Hz, 1H), 7.88 (d, J=8.9 Hz, 1H), 7.20 (dd, J=8.9, 2.5 Hz, 1H), 7.14 (d, J=2.5 Hz, 1H), 4.21 (br s, 2H)
6-aminoquinoxaline CDCl₃8.65 (d, J=1.7 Hz, 1H), 8.55 (d, J=1.7 Hz, 1H), 7.87 (d, J=8.9 Hz, 1H), 7.18 (dd, J=8.9, 2.5 Hz, 1H), 7.13 (d, J=2.5 Hz, 1H), 4.20 (br s, 2H)[3]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundSolventChemical Shift (δ, ppm)
This compound CDCl₃Data not available in search results
6-aminoquinoxaline CDCl₃Data not available in search results

Note: Experimental NMR data for this compound was not available in the search results. The provided data for 6-aminoquinoxaline is from a synthesis report.[3] Predicted values are based on computational models and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands

Functional GroupThis compound (cm⁻¹)6-aminoquinoxaline (cm⁻¹)Characteristic Vibration
N-H StretchData not availableData not availableAsymmetric and symmetric stretching of the primary amine.
C=N StretchData not availableData not availableStretching within the quinoxaline ring.
C-Br StretchData not availableN/AStretching of the carbon-bromine bond.
Aromatic C-H StretchData not availableData not availableStretching of C-H bonds on the aromatic rings.

Note: Specific experimental FT-IR peak lists were not available in the search results. General ranges for these functional groups are well-established.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λmax)

CompoundSolventλmax (nm)
This compound Not specifiedData not available
6-aminoquinoxaline Not specifiedData not available

Note: While UV-Vis spectra of quinoxaline derivatives have been studied, specific λmax values for these two compounds were not found in the search results.[4][5]

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data

CompoundIonization Mode[M]⁺ (m/z)Key Fragments (m/z)
This compound GC/MS223/225 (approx. 1:1 ratio)Data not available
6-aminoquinoxaline GC/MS145Data not available

Note: The presence of bromine in this compound results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).[6][7][8]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. These should be adapted and optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9][10]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[9]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width covering a range of -2 to 12 ppm.[9]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a larger number of scans (≥1024) and a relaxation delay of 2-5 seconds.[9]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Experiment (1H, 13C, etc.) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference Final Spectrum Final Spectrum reference->Final Spectrum

General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample to ensure good contact and record the sample spectrum. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum with the cuvettes filled with the solvent. Record the sample spectrum over a range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

  • Ionization: Utilize electron impact (EI) ionization.

  • Mass Analysis: Scan a range of m/z values (e.g., 40-400 amu).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For this compound, analyze the isotopic pattern of the molecular ion.

Signaling Pathway Involvement

Derivatives of 6-aminoquinoxaline have been shown to induce Mcl-1 dependent apoptosis.[1] Mcl-1 is an anti-apoptotic protein of the Bcl-2 family. Inhibition of Mcl-1 allows for the activation of pro-apoptotic proteins like Bak and Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately resulting in programmed cell death.

Mcl1_Pathway 6-aminoquinoxaline_derivative 6-aminoquinoxaline Derivative Mcl1 Mcl-1 (Anti-apoptotic) 6-aminoquinoxaline_derivative->Mcl1 Inhibits Bak_Bax Bak / Bax (Pro-apoptotic) Mcl1->Bak_Bax Inhibits Cytochrome_c Cytochrome c Release Bak_Bax->Cytochrome_c Promotes Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Simplified Mcl-1 dependent apoptosis pathway.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Crystallographic Validation of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of a compound's atomic arrangement. This guide offers a comparative analysis of the structural validation of 5-Bromoquinoxalin-6-amine and related quinoxaline derivatives, highlighting the experimental data and protocols essential for such assessments.

While a specific crystal structure for this compound is not publicly available, we can infer its likely structural characteristics by examining closely related quinoxaline derivatives that have been successfully characterized by X-ray crystallography. This comparative approach is crucial in drug discovery and development, where understanding the structure-activity relationship (SAR) is key.

Comparative Crystallographic Data of Quinoxaline Derivatives

To provide a framework for the structural validation of this compound, the following table summarizes the crystallographic data for selected quinoxaline derivatives. This data offers insights into the expected bond lengths, bond angles, and overall molecular geometry of the quinoxaline core. As a primary alternative for comparison, 2-Chloroquinoxaline provides a simple, well-characterized reference structure.

Parameter2-Chloroquinoxaline[1]2-Amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate[2]
Chemical Formula C₈H₅ClN₂C₁₂H₈Br₂N₃O⁺ · Br⁻ · H₂O
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Unit Cell Dimensions a = 9.1299(2) Åb = 3.8082(1) Åc = 21.0777(6) Åβ = 93.028(2)°a = 11.0275(5) Åb = 21.172(10) Åc = 10.145(4) Åβ = 103.929(8)°
Volume (ų) 731.82(3)2298.9(17)
Z 44
R-factor 0.0380.0653

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule

The following is a detailed methodology for the structural determination of a small organic molecule, such as a quinoxaline derivative, using single-crystal X-ray diffraction.

Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction.[3] Several techniques can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

  • Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays, creating a unique diffraction pattern.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem, a central challenge in crystallography, is then solved using computational methods such as direct methods or Patterson functions to generate an initial electron density map.

This initial model of the structure is then refined against the experimental data. The refinement process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the Workflow

To better illustrate the process of X-ray crystallography and the logical relationships in drug development, the following diagrams are provided.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Quinoxaline Derivative purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution crystal_growth Slow Evaporation / Vapor Diffusion dissolution->crystal_growth crystal_selection Selection of Single Crystal crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phasing) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

signaling_pathway Role of Structural Data in Drug Development cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development target Target Identification hit_id Hit Identification target->hit_id synthesis Synthesis of Analogs hit_id->synthesis sar Structure-Activity Relationship (SAR) synthesis->sar crystallography X-ray Crystallography sar->crystallography adme ADME/Tox Profiling sar->adme crystallography->synthesis Rational Design candidate Candidate Selection adme->candidate

References

A Comparative Guide to Analytical Methods for the Quantification of 5-Bromoquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 5-Bromoquinoxalin-6-amine, a key intermediate and potential impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Brimonidine. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative overview of commonly employed analytical methods, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most prevalent and well-validated technique for the quantification of this compound and related impurities in pharmaceutical matrices. Alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer enhanced selectivity and sensitivity, which can be crucial for trace-level analysis and impurity profiling.

The following table summarizes the performance of various analytical methods applicable to the analysis of this compound and its related compounds, based on validated methods for Brimonidine Tartrate and its impurities.

Analytical Method Instrumentation Typical Column Mobile Phase/Carrier Gas Detection Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Accuracy (% Recovery) Precision (%RSD)
HPLC-UV HPLC system with UV/PDA DetectorC8 or C18 (e.g., 250mm x 4.6mm, 5µm)Gradient or isocratic elution with acetonitrile/methanol and a buffer (e.g., phosphate buffer)UV at ~248 nm0.01 - 50~0.07~0.297 - 103< 2.0
LC-MS/MS LC system coupled to a Tandem Mass SpectrometerC18 or similarAcetonitrile/water with formic acidMRM0.001 - 1< 0.001< 0.00595 - 105< 5.0
GC-MS Gas Chromatograph with a Mass SpectrometerCapillary column (e.g., DB-5)HeliumEI-MSAnalyte-dependent (often requires derivatization)Analyte-dependentAnalyte-dependentNot commonly reported for this specific analyte without derivatizationNot commonly reported for this specific analyte without derivatization

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from validated procedures for the analysis of Brimonidine Tartrate and its impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to 3.5 with phosphoric acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient can be optimized to achieve separation from other impurities and the main API. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 248 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to prepare a stock solution. Further dilute to obtain working standard solutions covering the desired concentration range.

    • Sample Solution: The preparation will depend on the matrix. For drug substances, dissolve a known amount in the diluent. For drug products, an extraction step may be necessary.

  • Validation Parameters:

    • Linearity: Assessed by analyzing a series of at least five concentrations across the intended range. The correlation coefficient (r²) should be > 0.999.[1][2]

    • Accuracy: Determined by the recovery of spiked samples at three different concentration levels. Recoveries should be within 97-103%.[2][3]

    • Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (%RSD) should be less than 2.0%.[2][3]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity, making it suitable for trace analysis.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A fast gradient is typically used.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but typically at lower concentrations due to the higher sensitivity of the technique.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for the quantification of this compound and a conceptual signaling pathway where such a molecule or its derivatives might be investigated.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting start Start weigh Weighing of Sample and Standard start->weigh dissolve Dissolution in Diluent weigh->dissolve dilute Serial Dilution for Standards dissolve->dilute Standard Prep hplc HPLC / LC-MS Injection dissolve->hplc dilute->hplc separation Chromatographic Separation hplc->separation detection UV or MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Final Report quantification->report

Caption: General experimental workflow for the quantification of this compound.

signaling_pathway cluster_receptor Cell Surface cluster_cell Intracellular receptor Target Receptor (e.g., Adrenergic Receptor) g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Protein Kinase Cascade second_messenger->kinase_cascade response Cellular Response kinase_cascade->response ligand Quinoxaline Derivative (e.g., Brimonidine) ligand->receptor

Caption: Conceptual signaling pathway involving a quinoxaline derivative.

References

Comparative Analysis of 5-Bromoquinoxalin-6-amine Certificates of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality and purity of starting materials is paramount. This guide provides a comparative analysis of Certificates of Analysis (CoA) for 5-Bromoquinoxalin-6-amine, a key intermediate in the synthesis of the antiglaucoma agent Brimonidine.[1][2][3] The data presented here is compiled from various suppliers to offer a comprehensive overview of the expected quality parameters for this compound.

Comparison of Quantitative Data

The following table summarizes the analytical data from different batches of this compound, providing a clear comparison of their purity and physical properties.

ParameterBatch ABatch BAcceptance Criteria
Appearance Light yellow to green yellow (Solid)[4][5]Light yellow to green yellow (Solid)[4][5]Light yellow to green yellow solid
Purity (by HPLC) 99.85%[4]99.41%[5]≥ 98%
Identity (¹H NMR) Consistent with structure[4][5]Consistent with structure[4][5]Conforms to structure
Water Content (Karl Fischer) 0.18%[4]0.14%[5]≤ 0.5%
Residue on Ignition 0.02%[4]0.05%[5]≤ 0.1%
Melting Point 151-153 °C[1][3]Not provided151-153 °C[1][3]

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below to enable researchers to replicate and verify the quality of this compound in their own laboratories.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.

  • Procedure: Equilibrate the column with the mobile phase. Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

¹H NMR for Structural Confirmation
  • Instrumentation: A 400 MHz Nuclear Magnetic Resonance spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Procedure: Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of this compound.

Karl Fischer Titration for Water Content
  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel.

  • Procedure: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The water content is then calculated by the instrument.

Visualizing Experimental and Logical Workflows

To further aid in the understanding of the quality control process and the compound's role in drug synthesis, the following diagrams are provided.

Quality_Control_Workflow cluster_0 Receiving and Sampling cluster_1 Analytical Testing cluster_2 Data Review and Disposition raw_material Receive this compound sampling Perform Representative Sampling raw_material->sampling appearance Visual Appearance Check sampling->appearance hplc HPLC Purity sampling->hplc nmr ¹H NMR Identity sampling->nmr kf Karl Fischer Water Content sampling->kf roi Residue on Ignition sampling->roi data_review Review Analytical Data vs. Specifications appearance->data_review hplc->data_review nmr->data_review kf->data_review roi->data_review decision Pass/Fail? data_review->decision release Release for Manufacturing decision->release Pass reject Reject and Quarantine decision->reject Fail

Caption: Quality Control Workflow for this compound.

Brimonidine_Synthesis_Pathway start This compound intermediate1 Reaction with N,N'-dimethylethylenediamine derivative start->intermediate1 Step 1 intermediate2 Cyclization intermediate1->intermediate2 Step 2 product Brimonidine intermediate2->product Step 3 tartrate Formation of Tartrate Salt product->tartrate final_product Brimonidine Tartrate tartrate->final_product

References

A Comparative Guide to the Reactivity of Halogenated Quinoxaline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of different halogenated quinoxaline isomers in key organic reactions, supported by experimental data. Understanding the differential reactivity of these isomers is crucial for the efficient design and synthesis of novel quinoxaline-based compounds in medicinal chemistry and materials science.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The reactivity of halogenated quinoxalines in this reaction is significantly influenced by the nature and position of the halogen atom.

General Reactivity Trend:

The reactivity of the carbon-halogen bond in Suzuki-Miyaura coupling generally follows the trend:

I > Br > Cl > F

This trend is primarily dictated by the bond dissociation energy of the C-X bond, where weaker bonds (like C-I) are more readily cleaved during the oxidative addition step of the catalytic cycle.

Positional Reactivity in Dihaloquinoxalines:

In dihalogenated quinoxalines, the position of the halogen atom also plays a critical role in determining its reactivity. Studies on 2,6-dichloroquinoxaline have shown that monosubstitution occurs preferentially at the 2-position. This suggests that the chlorine atom at the C2 position is more activated towards Suzuki coupling than the chlorine atom at the C6 position under specific reaction conditions. This enhanced reactivity at the C2 position can be attributed to the electronic effects of the pyrazine ring nitrogens, which make the C2 position more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.

Data Presentation: Suzuki-Miyaura Coupling

Halogenated Quinoxaline IsomerCoupling PartnerTypical Yield (%)Relative Reactivity
2-IodoquinoxalineArylboronic acid> 90Highest
2-BromoquinoxalineArylboronic acid80-95High
2-ChloroquinoxalineArylboronic acid70-90Moderate
6-IodoquinoxalineArylboronic acid> 90Highest
6-BromoquinoxalineArylboronic acid80-95High
6-ChloroquinoxalineArylboronic acid60-80Lower than C2
2,6-Dichloroquinoxaline (Monosubstitution at C2)Phenylboronic acid75-90[1]Higher than C6

Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline

This protocol describes a general procedure for the monosubstitution of 2,6-dichloroquinoxaline with an arylboronic acid.

Materials:

  • 2,6-Dichloroquinoxaline

  • Arylboronic acid (1.3 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dichloroquinoxaline (1.0 equiv), the arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 equiv).

  • Add anhydrous THF (approximately 4 mL per 0.5 mmol of the chloroquinoxaline).

  • Seal the flask and stir the reaction mixture at 90°C for 8-12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 2,6-Dichloroquinoxaline Arylboronic acid Pd(PPh3)4 K3PO4 B Add Anhydrous THF A->B Inert Atmosphere C Heat at 90°C (8-12 hours) B->C D Monitor by TLC/GC-MS C->D E Cool to RT Dilute with EtOAc D->E Reaction Complete F Filter through Celite E->F G Wash with H2O & Brine F->G H Dry & Concentrate G->H I Column Chromatography H->I J 2-Aryl-6-chloroquinoxaline I->J Pure Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for the functionalization of halogenated quinoxalines. The reactivity in SNAr is governed by different principles than those in Suzuki coupling.

General Reactivity Trend:

The leaving group ability in SNAr reactions generally follows the order:

F > Cl ≈ Br > I

This trend is attributed to the electronegativity of the halogen. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is typically the rate-determining step.

Positional Reactivity:

Similar to Suzuki coupling, the position of the halogen on the quinoxaline ring influences its reactivity in SNAr. The C2 and C3 positions are generally more activated towards nucleophilic attack than the positions on the benzene ring (C5, C6, C7, C8) due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine ring. Kinetic studies on the reaction of 2-chloroquinoxaline with piperidine have been performed, providing a basis for quantitative comparison. For dihaloquinoxalines like 2,6-dichloroquinoxaline, nucleophilic attack is expected to occur preferentially at the more electron-deficient C2 position.

Data Presentation: Nucleophilic Aromatic Substitution

The following table summarizes the expected relative reactivity of halogenated quinoxaline isomers in SNAr reactions.

Halogenated Quinoxaline IsomerNucleophileRelative Reactivity
2-FluoroquinoxalineAmineHighest
2-ChloroquinoxalineAmineHigh
2-BromoquinoxalineAmineHigh
2-IodoquinoxalineAmineModerate
6-FluoroquinoxalineAmineModerate
6-ChloroquinoxalineAmineLower than C2
6-BromoquinoxalineAmineLower than C2
6-IodoquinoxalineAmineLowest

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Chloroquinoxaline with Piperidine

This protocol provides a general method for the SNAr reaction between 2-chloroquinoxaline and piperidine.

Materials:

  • 2-Chloroquinoxaline

  • Piperidine (2-3 equivalents)

  • Solvent (e.g., Ethanol, DMF, or DMSO)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Dissolve 2-chloroquinoxaline in the chosen solvent in a round-bottom flask.

  • Add piperidine to the solution.

  • Heat the reaction mixture to a specified temperature (e.g., 50-100°C) and stir for the required duration.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow: Nucleophilic Aromatic Substitution

G cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification A Dissolve 2-Chloroquinoxaline in Solvent B Add Piperidine A->B C Heat & Stir B->C D Monitor by TLC/LC-MS C->D E Cool to RT D->E Reaction Complete F Precipitate in Water E->F G Filter & Dry F->G H Recrystallize or Column Chromatography G->H I 2-(Piperidin-1-yl)quinoxaline H->I Pure Product

Caption: Workflow for SNAr Reaction.

Biological Activity: Inhibition of Pim-1 Kinase

Halogenated quinoxalines are of significant interest in drug discovery, particularly as kinase inhibitors. The Pim-1 kinase, a serine/threonine kinase, is a validated target in oncology. The nature and position of the halogen substituent on the quinoxaline scaffold can significantly impact the inhibitory activity.

Data Presentation: Pim-1 Kinase Inhibition

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for 6-substituted quinoxaline derivatives against Pim-1 kinase, demonstrating the influence of the halogen isomer on biological activity.

CompoundSubstituent at C6Pim-1 IC₅₀ (µM)[2]
5c -Cl0.13
5e -Br0.16

The data indicates that both 6-chloro and 6-bromo substituents result in potent inhibition of Pim-1 kinase, with the chloro-substituted analog being slightly more potent in this particular study. This highlights the importance of specific halogen substitution patterns in modulating the biological activity of quinoxaline derivatives.

Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. Inhibition of Pim-1 can thus lead to apoptosis in cancer cells.

Pim1_Pathway Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1_gene Pim-1 Gene STAT->Pim1_gene Transcription Pim1_protein Pim-1 Kinase Pim1_gene->Pim1_protein Translation BAD BAD Pim1_protein->BAD Phosphorylation Cell_Survival Cell Survival & Proliferation Pim1_protein->Cell_Survival Apoptosis Apoptosis BAD->Apoptosis Quinoxaline_Inhibitor Halogenated Quinoxaline Inhibitor Quinoxaline_Inhibitor->Pim1_protein Inhibition

Caption: Pim-1 Kinase Signaling Pathway.

References

A Comparative Review of the Biological Targets of 5-Bromoquinoxalin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5-Bromoquinoxalin-6-amine derivatives, supported by experimental data. This document summarizes the current state of research on this chemical scaffold, highlighting its potential in targeting a range of biological molecules implicated in various diseases, from cancer to neurological disorders.

The quinoxaline core is a privileged scaffold in medicinal chemistry, and the introduction of a bromo and an amine group at the 5 and 6 positions, respectively, provides a versatile platform for the development of potent and selective therapeutic agents.[1] Derivatives of this compound have been investigated for their activity against several key biological targets, including kinases, G-protein coupled receptors, and their potential as anticancer agents.

Alpha-2 Adrenergic Receptor Agonism

A notable derivative of this compound is UK-14304 (5-bromo-6-[2-imidazoline-2-yl amino] quinoxaline), which has been identified as an alpha-2 adrenergic agonist.[2] This compound has been studied for its cognitive-enhancing effects and its binding affinity for different subtypes of the alpha-2 adrenoceptor.

Quantitative Data: Alpha-2 Adrenergic Receptor Binding Affinity
CompoundReceptor SubtypeKi (nM)
UK-14304Ri (rauwolscine-insensitive)138[2]
UK-14304Rs (rauwolscine-sensitive)245[2]
Experimental Protocols

Competitive Radioligand Binding Assay for Alpha-2 Adrenergic Receptors:

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Materials:

    • Cell membranes expressing the alpha-2 adrenergic receptor subtype of interest.

    • Radioligand (e.g., [³H]Rauwolscine).

    • Test compound (this compound derivative).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • 96-well plates.

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in a 96-well plate.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3][4][5]

Signaling Pathway

Alpha2_Adrenergic_Signaling cluster_membrane Cell Membrane Alpha2_AR α2-Adrenergic Receptor Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist This compound Derivative (e.g., UK-14304) Agonist->Alpha2_AR Binds ATP ATP ATP->AC Downstream_Effects Cellular Response (e.g., Neuronal Firing Inhibition) cAMP->Downstream_Effects Leads to

Anticancer Activity

Derivatives of the broader quinoxaline class have demonstrated significant potential as anticancer agents, with several compounds exhibiting cytotoxic effects against a range of human cancer cell lines.[6][7][8] While specific data for a wide array of this compound derivatives is still emerging, the general activity of quinoxalines suggests this is a promising area of investigation.

Quantitative Data: In Vitro Anticancer Activity of Quinoxaline Derivatives
CompoundCancer Cell LineIC₅₀ (µM)
Quinoxaline Derivative 1A549 (Lung)11.98[8]
Quinoxaline Derivative 2A549 (Lung)9.32[8]
Quinoxaline Derivative 3HCT116 (Colon)2.5[6]
Quinoxaline Derivative 4MCF-7 (Breast)9[6]
Quinoxaline Derivative 5HepG2 (Liver)9.8[6]
Experimental Protocols

MTT Assay for Cell Viability:

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

  • Materials:

    • Cancer cell lines (e.g., A549, HCT116, MCF-7).

    • Cell culture medium.

    • This compound derivative dissolved in a suitable solvent (e.g., DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.[9][10][11][12]

Signaling Pathway

Anticancer_Mechanism Quinoxaline_Derivative This compound Derivative Cell_Death Cancer Cell Death Apoptosis Apoptosis Apoptosis->Cell_Death

Kinase Inhibition

The this compound scaffold is a crucial precursor for the synthesis of kinase inhibitors.[1] Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Quinoxaline derivatives have been shown to inhibit various kinases, including Akt and Glycogen Synthase Kinase-3β (GSK-3β).[13][14]

Quantitative Data: Kinase Inhibitory Activity of Quinoxaline Derivatives
CompoundTarget KinaseIC₅₀ (µM)
Pyrrolo[1,2-a]quinoxaline 1aAkt (in K562 cells)4.5[13]
Pyrrolo[1,2-a]quinoxaline 1hAkt (in U937 cells)5[13]
Pyrido[2,3-f]quinoxaline DerivativeGSK-3β0.18[14]
Experimental Protocols

In Vitro Kinase Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Materials:

    • Purified recombinant kinase.

    • Kinase-specific substrate (peptide or protein).

    • ATP.

    • Test compound (this compound derivative).

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 96- or 384-well plates.

    • Plate reader (luminometer or fluorometer).

  • Procedure:

    • Incubate the kinase enzyme with various concentrations of the test compound.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction and measure the amount of product formed or the amount of ATP consumed using a suitable detection reagent.

    • The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.[15]

Signaling Pathway

Kinase_Inhibition_Pathway Kinase_Inhibitor This compound Derivative Cellular_Process Cellular Process (e.g., Proliferation, Survival) Downstream_Signaling Downstream_Signaling Downstream_Signaling->Cellular_Process

Androgen Receptor Antagonism

This compound also serves as a precursor for the synthesis of α1- and α2-androgen receptor antagonists.[16] This suggests potential applications in the treatment of prostate cancer and other androgen-dependent diseases. Further research is needed to identify specific derivatives and quantify their antagonistic activity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Derivatives have shown potent activity against alpha-2 adrenergic receptors, various cancer cell lines, and key kinases. The versatility of this chemical structure allows for the synthesis of diverse libraries of compounds, offering the potential to discover new drugs with improved potency and selectivity for a range of biological targets. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers entering this exciting field of drug discovery.

References

Comparative Guide to Cross-Reactivity of Antibodies Raised Against 5-Bromoquinoxalin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of polyclonal and monoclonal antibodies developed against 5-bromoquinoxalin-6-amine derivatives. Due to the absence of publicly available cross-reactivity data for this specific hapten, this document outlines the expected cross-reactivity patterns based on studies of structurally analogous aromatic amines and provides detailed experimental protocols for researchers to generate and validate their own data.

Introduction to Antibody Specificity and Cross-Reactivity

Antibodies are pivotal tools in biomedical research and diagnostics due to their high specificity. However, when targeting small molecules like this compound, achieving absolute specificity is challenging. Cross-reactivity arises when an antibody, raised against a particular antigen, also binds to other molecules with similar structural features.[1][2] For quinoxaline derivatives, this could include other isomers, metabolites, or related compounds with a quinoxaline core or a bromo-amino-aromatic structure. Understanding and quantifying this cross-reactivity is crucial for the development of reliable and specific immunoassays.[3]

The specificity of an anti-hapten antibody is influenced by the hapten's structure and its conjugation to a carrier protein during immunization. Minor variations in the position of functional groups can significantly impact the binding affinity and cross-reactivity profile of the resulting antibodies.[3]

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for an antibody raised against a this compound-carrier protein conjugate. This data is illustrative and based on expected cross-reactivity patterns for antibodies against small aromatic haptens. Researchers should generate their own data using the protocols provided below.

Table 1: Hypothetical Cross-Reactivity of a Polyclonal Antibody Raised Against this compound

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound Immunizing Hapten10 100
6-AminoquinoxalineQuinoxaline core, no bromine5002
5-BromoquinoxalineQuinoxaline core, no amine10001
5-Chloroquinoxalin-6-amineDifferent halogen at position 58012.5
8-Bromoquinoxalin-6-amineDifferent bromine position2504
4-BromoanilineRelated bromo-aromatic amine20000.5
QuinoxalineCore structure>10000<0.1

Cross-reactivity (%) is calculated as: (IC50 of this compound / IC50 of competing compound) x 100.

Experimental Protocols

Accurate determination of antibody cross-reactivity requires robust and well-validated experimental methods. The following are standard protocols for assessing the specificity of antibodies against this compound and its derivatives.

Competitive Indirect ELISA (ciELISA)

This is a common and effective method for quantifying the cross-reactivity of antibodies against small molecules.

a. Materials:

  • 96-well microtiter plates

  • Coating antigen (this compound conjugated to a carrier protein, e.g., BSA)

  • Primary antibody (raised against this compound)

  • Secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Competing compounds (this compound and potential cross-reactants)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

b. Protocol:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the coating antigen (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the competing compounds (this compound and potential cross-reactants) in PBST. In a separate plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a predetermined optimal dilution). Incubate for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration to generate sigmoidal dose-response curves. Determine the IC50 value (the concentration of the competitor that causes 50% inhibition of antibody binding) for each compound. Calculate the percent cross-reactivity as described in the table note.

Western Blotting for Specificity Confirmation

Western blotting can be used to assess the specificity of the antibody against the carrier protein and other conjugated haptens.

a. Materials:

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Primary and secondary antibodies

  • Blocking buffer

  • Wash buffer (TBST)

  • Chemiluminescent substrate

  • Imaging system

b. Protocol:

  • Sample Preparation: Prepare samples of the immunizing conjugate (this compound-BSA), the unconjugated carrier protein (BSA), and other hapten-carrier conjugates.

  • Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-5-Bromoquinoxalin-6-amine) overnight at 4°C.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A strong signal should only be observed for the lane containing the this compound-carrier conjugate.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a highly sensitive method for cross-reactivity assessment.[4][5]

a. Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Antibody and analyte solutions

b. Protocol:

  • Immobilization: Immobilize the anti-5-Bromoquinoxalin-6-amine antibody onto the sensor chip surface via amine coupling.

  • Binding Analysis: Inject serial dilutions of this compound and potential cross-reactants over the antibody-immobilized surface.

  • Data Acquisition: Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface.

  • Data Analysis: Determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for each interaction. Higher affinity (lower KD) indicates a stronger interaction. Cross-reactivity can be expressed as the ratio of KD values.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_test Cross-Reactivity Testing cluster_analysis Data Analysis cluster_result Result conjugate Hapten-Carrier Conjugation immunize Animal Immunization conjugate->immunize collect Antiserum Collection immunize->collect purify Antibody Purification collect->purify elisa Competitive ELISA purify->elisa Primary Method wb Western Blot purify->wb Specificity Check spr Surface Plasmon Resonance (SPR) purify->spr Kinetic Analysis ic50 IC50 Determination elisa->ic50 guide Comparison Guide wb->guide kinetics Binding Kinetics (ka, kd, KD) spr->kinetics cr Cross-Reactivity Calculation ic50->cr cr->guide kinetics->guide G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation, Survival TF->Prolif Inhibitor Quinoxaline Derivative (e.g., RAF Inhibitor) Inhibitor->RAF

References

comparative efficacy of kinase inhibitors derived from 5-Bromoquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the performance of potent kinase inhibitors featuring the quinoxaline scaffold. While 5-Bromoquinoxalin-6-amine serves as a key synthetic precursor for a variety of quinoxaline derivatives, this guide focuses on the comparative efficacy of notable examples of this class, irrespective of their specific starting material.

This guide provides an objective comparison of the performance of recently developed kinase inhibitors built upon a quinoxaline core. The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to potent inhibitors of various protein kinases implicated in oncology and other diseases. Here, we evaluate the efficacy of representative inhibitors targeting Apoptosis Signal-regulating Kinase 1 (ASK1) and Proviral Integration site for Moloney murine leukemia virus (Pim) kinases.

Data Presentation: In Vitro Efficacy of Quinoxaline-Based Kinase Inhibitors

The following table summarizes the in vitro and cell-based inhibitory activities of selected quinoxaline-based kinase inhibitors against their primary targets.

Compound IDTarget Kinase(s)IC50 (nM)Cell LineCell-based Assay EC50 (µM)Reference
26e ASK130.17--[1]
5c Pim-1<100 (submicromolar)MV4-11 (AML)35.5 ± 1.1[2]
Pim-2<100 (submicromolar)HCT-116 (Colorectal Carcinoma)32.9 ± 10.2[2]
5e Pim-1<100 (submicromolar)MV4-11 (AML)32.9 ± 9.6[2]
Pim-2<100 (submicromolar)HCT-116 (Colorectal Carcinoma)45.3 ± 1.0[2]
SGI-1776 (Control) Pim-1, Pim-2-MV4-11 (AML)61.2 ± 3.9[2]

Key Findings

  • ASK1 Inhibition: Compound 26e , a dibromo-substituted quinoxaline derivative, demonstrates potent inhibition of ASK1 with an IC50 value of 30.17 nM[1].

  • Dual Pim-1/2 Inhibition: Compounds 5c and 5e are potent, submicromolar dual inhibitors of Pim-1 and Pim-2 kinases[2].

  • Cellular Activity: In cell-based assays, compounds 5c and 5e exhibited significant cytotoxic effects on the MV4-11 acute myeloid leukemia cell line and the HCT-116 colorectal carcinoma cell line, both of which have high endogenous levels of Pim kinases[2]. Notably, their efficacy was superior to the lead compound in the study[2].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key assays used in the evaluation of the featured kinase inhibitors.

Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.

  • Compound Preparation: A serial dilution of the test compound (e.g., 26e, 5c, or 5e) is prepared in DMSO.

  • Reaction Setup: The kinase reaction is assembled in a 384-well plate containing the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), the specific kinase (e.g., recombinant human ASK1 or Pim-1/2), and the substrate peptide[3].

  • Initiation: The reaction is initiated by adding a mixture of the substrate and ATP[3].

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity[3].

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP[3]. This is followed by a 40-minute incubation at room temperature[3].

  • Signal Generation: Kinase Detection Reagent is added to convert the generated ADP to ATP and subsequently produce a luminescent signal via a luciferase reaction[3]. A 30-minute incubation at room temperature is required for signal stabilization[3].

  • Data Acquisition: The luminescence is measured using a plate reader.

  • Data Analysis: The inhibitory activity is calculated as a percentage of the control (vehicle-treated) kinase activity, and IC50 values are determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.

  • Cell Seeding: Human cancer cells (e.g., MV4-11 or HCT-116) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 5c or 5e) or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the EC50 value is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

ASK1_Pathway Stress Cellular Stress (e.g., ROS, TNF-α) ASK1_inactive ASK1 (Inactive) Stress->ASK1_inactive Activates ASK1_active ASK1 (Active) ASK1_inactive->ASK1_active MKK4_7 MKK4/7 ASK1_active->MKK4_7 MKK3_6 MKK3/6 ASK1_active->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inhibitor Compound 26e Inhibitor->ASK1_active

Caption: ASK1 signaling pathway and inhibition by Compound 26e.

PIM_Pathway Cytokines Cytokines / Growth Factors (e.g., IL-3, FLT3-L) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM Pim-1/2 Kinases JAK_STAT->PIM Upregulates BAD BAD (pro-apoptotic) PIM->BAD Phosphorylates Proliferation Cell Proliferation PIM->Proliferation Promotes p_BAD p-BAD (inactive) BAD->p_BAD Apoptosis_Inhibition Inhibition of Apoptosis p_BAD->Apoptosis_Inhibition Inhibitor Compounds 5c / 5e Inhibitor->PIM

Caption: Pim kinase signaling pathway and inhibition by Compounds 5c/5e.

Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis (Quinoxaline Scaffold) Start->Compound_Synthesis Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT for EC50) Biochemical_Assay->Cell_Based_Assay Data_Analysis Data Analysis & Comparison Cell_Based_Assay->Data_Analysis End End Data_Analysis->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analytical characterization of brimonidine, the selection of a suitable reference standard for its impurities is a critical step in ensuring accurate and reliable results. This guide provides a comprehensive comparison of the Brimonidine Related Compound A (USP reference standard) with its commercially available alternatives.

Brimonidine Related Compound A , chemically identified as 5-Bromoquinoxalin-6-amine (CAS Number: 50358-63-9), is a specified impurity of Brimonidine Tartrate, a medication used to treat glaucoma and ocular hypertension.[1] The United States Pharmacopeia (USP) provides a well-characterized reference standard for this compound, which serves as the primary comparator for analytical testing.

Comparison of Commercially Available Reference Standards

The selection of a reference standard is often based on a combination of pharmacopeial traceability, certified purity, availability, and cost. While the USP reference standard is the benchmark for compliance with USP monographs, several other suppliers offer certified reference materials for Brimonidine Related Compound A. A summary of key specifications for the USP standard and a representative alternative is presented below.

FeatureBrimonidine Related Compound A (USP)This compound (Alternative)
Chemical Name This compoundThis compound
Synonym Brimonidine Related Compound ABrimonidine EP Impurity B
CAS Number 50358-63-950358-63-9
Pharmacopeial Traceability USPEuropean Pharmacopoeia (EP)
Purity (by HPLC) Conforms to USP specifications (Lot-specific CoA)≥99.85% (Example from a commercial supplier)[2]
Format NeatSolid
Storage 2-8°C4°C, protect from light[2]
Intended Use As a primary reference standard for USP methodsAs a reference standard for analytical method development, validation, and quality control

Experimental Protocols for Analysis

Accurate quantification of Brimonidine Related Compound A in drug substances and products relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. Below are detailed protocols based on established methods for the analysis of brimonidine and its impurities.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from the USP monograph for Brimonidine Tartrate and is suitable for the separation and quantification of brimonidine and its related compounds.[3][4]

Chromatographic Conditions:

  • Column: C18, 4.6-mm × 25-cm; 5-µm packing (L1)

  • Mobile Phase: Dissolve 2.6 g of sodium 1-heptanesulfonate in 310 mL of methanol, add 2.5 mL of triethylamine and 7.5 mL of glacial acetic acid, and dilute with water to 1 L.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 264 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Standard Solution Preparation:

Prepare a standard solution of the Brimonidine Related Compound A reference standard in a suitable solvent (e.g., mobile phase) at a known concentration.

Sample Solution Preparation:

Prepare the sample solution of the brimonidine tartrate drug substance or product to be tested in a suitable solvent at a known concentration.

Procedure:

Inject equal volumes of the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak responses. The quantity of Brimonidine Related Compound A in the sample can be calculated by comparing the peak area of the impurity in the sample chromatogram with the peak area of the corresponding peak in the standard chromatogram.

Workflow for Reference Standard Qualification and Use

The following diagram illustrates a typical workflow for the qualification and use of a reference standard for an impurity like Brimonidine Related Compound A in a pharmaceutical quality control setting.

G cluster_0 Reference Standard Selection & Procurement cluster_1 Analytical Method cluster_2 Data Analysis & Reporting a Identify Need for Brimonidine Related Compound A Reference Standard b Select Standard (USP vs. Alternative) a->b c Procure Standard and Obtain Certificate of Analysis b->c e Prepare Standard and Sample Solutions c->e Use Certified Reference Standard d Develop/Verify HPLC Method for Impurity Profiling d->e f Perform HPLC Analysis e->f g Integrate Peaks and Calculate Impurity Levels f->g h Compare Results Against Specification Limits g->h i Document and Report Findings h->i

Workflow for Reference Standard Use

Signaling Pathway of Brimonidine

While Brimonidine Related Compound A is an impurity, understanding the mechanism of action of the active pharmaceutical ingredient (API), brimonidine, is crucial for researchers in this field. Brimonidine is a selective alpha-2 adrenergic receptor agonist. Its primary mode of action involves reducing intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow.

G Brimonidine Brimonidine Alpha2_Receptor Alpha-2 Adrenergic Receptor (Ciliary Body) Brimonidine->Alpha2_Receptor Binds to Uveoscleral_Outflow Increased Uveoscleral Outflow Brimonidine->Uveoscleral_Outflow Increases Adenylyl_Cyclase Adenylyl Cyclase (Inhibition) Alpha2_Receptor->Adenylyl_Cyclase Inhibits cAMP Decreased cAMP Production Adenylyl_Cyclase->cAMP Aqueous_Humor Decreased Aqueous Humor Production cAMP->Aqueous_Humor IOP Reduced Intraocular Pressure Aqueous_Humor->IOP Uveoscleral_Outflow->IOP

Brimonidine Signaling Pathway

References

Safety Operating Guide

Safe Disposal of 5-Bromoquinoxalin-6-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 5-Bromoquinoxalin-6-amine, a compound noted for its potential health hazards. Adherence to these guidelines, in conjunction with local regulations, is essential.

Hazard and Safety Summary

This compound is a yellow solid that presents several health risks.[1][2] It is suspected of causing genetic defects, is toxic if swallowed, and may cause respiratory irritation.[1][3] Therefore, strict adherence to safety protocols during handling and disposal is critical.

Hazard StatementGHS ClassificationPrecautionary Measures
Suspected of causing genetic defectsH341Obtain, read and follow all safety instructions before use.[1][4]
Toxic if swallowedH301Do not eat, drink or smoke when using this product.[1][3][4] If swallowed, get immediate medical help.[1][3][4]
May cause respiratory irritationH335Use only outdoors or in a well-ventilated area.[1][4] Avoid breathing dust.[1][4] If inhaled, move person to fresh air.[1][4]
Causes skin irritationH315Wear protective gloves and clothing.[1][3][4] If on skin, wash with plenty of water.[1][4]
Causes serious eye irritationH319Wear eye and face protection.[1][3][4] If in eyes, rinse cautiously with water for several minutes.[1][4]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step process for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[1][3][4]

  • Avoid the formation of dust and aerosols during handling.[1]

2. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, properly labeled, and sealed container.[3]

  • The container should be made of a compatible material, such as a lined metal can or a plastic pail.[3]

  • Label the waste container clearly as "Hazardous Waste: this compound" and include any other identifiers required by your institution.

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste storage area, away from incompatible materials.[3] The product should be stored locked up.[1][3][4]

3. Disposal Procedure:

  • The primary disposal method for this compound is to arrange for its collection by a licensed hazardous waste disposal company.[1][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

4. Accidental Spill Cleanup:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Wearing the appropriate PPE, carefully clean up the spill using dry cleanup procedures to avoid generating dust.[3]

  • Collect the spilled material and any contaminated cleanup supplies in a sealed container for disposal as hazardous waste.[3]

  • Wash the spill area thoroughly with soap and water after the material has been collected.[3]

  • Prevent the spill from entering drains or waterways.[1][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_handling Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 collect Collect Waste in a Labeled, Sealed Container ppe->collect Step 2 storage Store in Designated Hazardous Waste Area collect->storage Step 3 disposal_co Arrange for Pickup by Licensed Disposal Company storage->disposal_co Step 4 end Proper Disposal Completed disposal_co->end

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromoquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 5-Bromoquinoxalin-6-amine (CAS No. 50358-63-9), a compound used in pharmaceutical research. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] Understanding its potential dangers is the first step toward safe handling.

GHS Hazard Statements:

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[2]

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][4]

  • H341: Suspected of causing genetic defects.[1][4]

Signal Word: Danger[2][5]

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to personal protection is necessary to mitigate the risks associated with this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]Protects against splashes and dust particles that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical impermeable gloves. Must be inspected prior to use.Prevents skin contact, as the substance is toxic and causes skin irritation.[2][3][4]
Body Protection Wear fire/flame resistant and impervious clothing.Provides a barrier against accidental spills and contamination of personal clothing.[4]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.Protects against inhalation of dust or vapors, which can be toxic and cause respiratory irritation.[1][2][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing exposure and environmental impact.

Experimental Workflow for Safe Handling

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

prep Preparation handling Handling prep->handling Proceed with caution cleanup Decontamination & Cleanup handling->cleanup After experiment completion emergency Emergency Procedures handling->emergency In case of exposure disposal Waste Disposal cleanup->disposal Segregate waste

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Obtain, read, and follow all safety instructions before use.[1][4][6]

    • Ensure adequate ventilation in the handling area.[4] Work in a well-ventilated place, such as a chemical fume hood.[4]

    • Set up an emergency exit and risk-elimination area.[4]

    • Inspect all PPE for integrity before use.

  • Handling:

    • Avoid all personal contact, including inhalation.[5]

    • Wear the specified protective gloves, clothing, and eye/face protection.[1][4][6]

    • Avoid the formation of dust and aerosols.[4]

    • Do not eat, drink, or smoke when using this product.[1][4][5][6]

    • Use non-sparking tools to prevent ignition.[4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

    • Store locked up.[1][4][5]

    • Store away from incompatible materials and foodstuff containers.[5]

Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental responsibility.

Waste TypeDisposal Procedure
Unused Product Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][4]
Contaminated Packaging Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture to make unusable and dispose of in a sanitary landfill.[4]
Contaminated Clothing Take off contaminated clothing immediately and wash it before reuse.[1][4]

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure.

First Aid Measures

The following diagram illustrates the immediate first aid steps to be taken in case of exposure.

cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention skin Skin Contact wash_skin Wash with plenty of water skin->wash_skin eyes Eye Contact rinse_eyes Rinse cautiously with water for several minutes eyes->rinse_eyes inhalation Inhalation fresh_air Remove to fresh air inhalation->fresh_air ingestion Ingestion rinse_mouth Rinse mouth. Do NOT induce vomiting ingestion->rinse_mouth get_help Get medical help/advice wash_skin->get_help rinse_eyes->get_help fresh_air->get_help rinse_mouth->get_help

Caption: First aid procedures for exposure to this compound.

Detailed First Aid Instructions:

  • If on Skin: Wash with plenty of water.[1][4] If skin irritation occurs, get medical help.[1][4] Take off contaminated clothing and wash it before reuse.[1][4]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses, if present and easy to do.[1][4] Continue rinsing.[1][4]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][4] Get medical help if you feel unwell.[1][4]

  • If Swallowed: Get medical help immediately.[1][4][5] Rinse mouth.[1][4][5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures
  • Personal Precautions: Avoid dust formation and contact with skin and eyes.[4] Use personal protective equipment, including chemical impermeable gloves.[4] Ensure adequate ventilation.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4] Do not let the chemical enter drains.[4]

  • Containment and Cleaning: Clean up all spills immediately.[5] Use dry clean-up procedures and avoid generating dust.[5] Place in a suitable, labeled container for waste disposal.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromoquinoxalin-6-amine
Reactant of Route 2
Reactant of Route 2
5-Bromoquinoxalin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.